Rimonabant

Catalog No.
S003444
CAS No.
168273-06-1
M.F
C22H21Cl3N4O
M. Wt
463.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rimonabant

CAS Number

168273-06-1

Product Name

Rimonabant

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

Molecular Formula

C22H21Cl3N4O

Molecular Weight

463.8 g/mol

InChI

InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)

InChI Key

JZCPYUJPEARBJL-UHFFFAOYSA-N

SMILES

Array

solubility

2.00e-03 g/L

Synonyms

acomplia, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride, rimonabant, Rimonabant Hydrochloride, SR 141716, SR 141716A, SR-141716A, SR141716, SR141716A, Zimulti

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

The exact mass of the compound Rimonabant is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.00e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antiobesity preparations, excl. diet products -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Rimonabant CB1 receptor inverse agonist mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action: Inverse Agonism

Rimonabant's primary mechanism is as a selective inverse agonist of the Cannabinoid CB1 Receptor [1] [2].

  • CB1 Receptor Basics: The CB1 receptor is a G protein-coupled receptor (GPCR), highly expressed in the brain and peripheral tissues like adipose tissue, liver, and muscle [3] [2]. Its natural activation by endocannabinoids (e.g., anandamide) inhibits neurotransmitter release, influencing appetite, mood, and memory [3].
  • Inverse Agonism vs. Neutral Antagonism: A neutral antagonist blocks the receptor, preventing agonists from activating it. An inverse agonist does more—it not only blocks agonists but also suppresses the receptor's basal, constitutive activity [4] [5]. In biochemical terms, this means this compound inhibits basal G protein activation (measured by [35S]GTPγS binding) and increases cAMP production, effects opposite to those of CB1 agonists like THC [5].
  • Receptor-Independent G-protein Inhibition: Evidence suggests that at higher (micromolar) concentrations, this compound can also inhibit Gαi/o proteins directly, regardless of CB1 receptor presence. This may contribute to effects observed at high doses but is likely separate from its primary appetite-suppressing action at lower doses [6] [5].

The following diagram illustrates the core signaling pathways involved.

G cluster_path1 Agonist Pathway (Baseline) Agonist CB1 Agonist (e.g., THC) CB1 CB1 Receptor Agonist->CB1 Binds InverseAgonist Inverse Agonist (e.g., this compound) InverseAgonist->CB1 Binds GProtein Gi/o Protein CB1->GProtein Activates CB1->GProtein Suppresses Basal Activity AC Adenylyl Cyclase GProtein->AC Inhibits GProtein->AC No Inhibition cAMP cAMP AC->cAMP Lowers Production AC->cAMP Increases Production Neurotransmitter Neurotransmitter Release cAMP->Neurotransmitter Alters cAMP->Neurotransmitter Normalizes Appetite Appetite & Feeding Behavior Neurotransmitter->Appetite Stimulates Neurotransmitter->Appetite Reduces

This compound inverse agonist vs. agonist effects on CB1 receptor signaling.

Quantitative Pharmacological Data

The table below summarizes key quantitative findings from preclinical and clinical studies.

Parameter / Effect Quantitative Findings & Experimental Context
Binding Affinity Binds with high affinity and selectivity to the central CB1 receptor [4] [1].
Food Intake Suppression In food-deprived rats, this compound (and analogs AM251, AM1387) produced dose-related suppression of high-fat, high-carbohydrate, and standard lab chow intake. Effect was comparable across diets when expressed as % baseline intake [4].
Operant Responding (FR5 schedule) Suppressed food-reinforced lever pressing. Duration of action studies found half-lives: this compound (t1/2 ≈ 15.6 h), AM251 (t1/2 ≈ 22.0 h), AM1387 (t1/2 ≈ 4.87 h) [4].
Metabolic Improvements (Clinical) In the RIO-North America trial (n=3040), 20 mg/day this compound vs. placebo significantly reduced weight and waist circumference, improved insulin sensitivity, and increased HDL cholesterol [1].
Withdrawal Reason (Clinical) Market withdrawal due to significantly increased risk of serious psychiatric disorders: anxiety, depression, suicidal ideation. Discontinuation due to adverse events was 13.8% (this compound) vs. 7.2% (placebo) [1].

Key Experimental Protocols

To help you evaluate or replicate key findings, here are methodologies from critical assays used to characterize this compound.

  • [35S]GTPγS Binding Assay to Measure G-protein Activation

    • Purpose: To measure the functional activity of a GPCR ligand (agonist, antagonist, or inverse agonist) by quantifying the activation of G-proteins [5].
    • Protocol Summary: Human or rat brain membranes (e.g., from prefrontal cortex) are incubated with the test compound. The reaction mixture includes [35S]GTPγS, a non-hydrolyzable GTP analog. In the absence of an agonist, an inverse agonist like this compound decreases basal [35S]GTPγS binding below control levels, demonstrating suppression of constitutive receptor activity. This decrease can be measured after filtering and scintillation counting [5].
    • Key Control: This inverse agonist effect should be tested in tissues from CB1 receptor knockout mice to confirm CB1 receptor dependence. This compound's effect was absent in CB1 KO mice, confirming CB1-mediated action at relevant concentrations [5].
  • cAMP Accumulation Assay

    • Purpose: To assess the functional impact of Gi/o-coupled receptor modulation. Since Gi/o activation inhibits adenylyl cyclase, reducing cAMP, an inverse agonist should increase cAMP levels [5].
    • Protocol Summary: Cells or brain membrane preparations are exposed to the test compound, often in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and a stimulator like forskolin to amplify the signal. This compound treatment results in an increase in forskolin-stimulated cAMP production, consistent with its inverse agonist profile [5].
  • Food Intake and Operant Responding Studies

    • Purpose: To evaluate the effects on appetite and food-motivated behavior in animal models [4].
    • Protocol Summary: Rats, often food-deprived to a specific percentage of their free-feeding weight, are trained to consume a specific diet (high-fat, high-carbohydrate, chow) or to press a lever for food rewards on a schedule (e.g., Fixed-Ratio 5, FR5). After baseline establishment, subjects receive acute injections of this compound or vehicle. Food consumption (in grams) is measured over a set period, and lever presses are recorded. The effects are analyzed as raw intake and as a percentage of baseline intake to control for variations [4].

Recent Advances and Future Directions

Despite its withdrawal, research into CB1 receptor blockade continues, focusing on mitigating side effects.

  • Mitochondrial CB1 Receptors (mtCB1R): A pool of CB1 receptors located on brain mitochondrial membranes regulates energy production. A 2024 study found that this compound, at a low dose (0.3 mg/kg/day), restored abnormal mtCB1R expression and rescued bioenergetic and cognitive defects in a female mouse model of Rett syndrome, suggesting potential therapeutic niches for CB1 inverse agonists in neurological disorders [7].
  • Peripherally Restricted CB1 Antagonists: A major strategy to avoid CNS-mediated side effects is developing compounds that do not cross the blood-brain barrier. These ligands aim to harness the beneficial metabolic effects of CB1 blockade on peripheral tissues (liver, adipose, muscle) while avoiding psychiatric consequences [3].
  • Neutral Antagonism vs. Inverse Agonism: Evidence suggests that neutral CB1 antagonists (e.g., AM4113) can suppress food-motivated behavior similarly to inverse agonists but may not induce nausea or malaise in animal models. This key pharmacological distinction could lead to safer therapeutics [4].

Safety and Toxicity Profile

The therapeutic promise of this compound was overshadowed by its significant risk of serious adverse effects.

  • Primary Risks: The main reasons for market withdrawal were psychiatric disorders, including depression, anxiety, and an increased risk of suicidal ideation [1] [2].
  • Other Common Side Effects: Included insomnia, nausea, vomiting, diarrhea, and dizziness [1].
  • Potential Toxicity Mechanisms: Beyond primary pharmacology, studies have investigated other mechanisms. In vitro studies with human liver microsomes show this compound can be metabolized into a reactive iminium ion, which may covalently bind to proteins and potentially contribute to idiosyncratic toxicity, though its clinical relevance is not fully established [8].

This compound's mechanism is well-understood, but its history underscores the critical need for target selectivity and comprehensive safety profiling in drug development. Current research is strategically focused on neutral antagonists and peripherally-restricted compounds to dissociate therapeutic metabolic benefits from CNS-mediated risks.

References

pharmacokinetics and metabolism of Rimonabant

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic & Metabolic Profile

The table below summarizes the core pharmacokinetic and metabolic characteristics of Rimonabant.

Parameter Details
Primary Target Cannabinoid receptor 1 (CB1); also μ-opioid receptor antagonist [1] [2]
Action at CB1 Selective antagonist/inverse agonist [2] [3]
Protein Binding Nearly 100% [2]
Key Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4) [4] [2]
Primary Excretion Route Feces (86%) [2]
Elimination Half-life Variable: 6-9 days (normal BMI); ~16 days (BMI >30) [2]

Metabolism and Bioactivation Pathways

This compound undergoes extensive hepatic metabolism, with research focusing on identifying its metabolic profile and potential reactive intermediates.

  • Major Metabolic Pathways: In vitro studies in human and rat liver microsomes identified three primary metabolites resulting from oxidation (M1), oxidative defluorination (M2), and hydrolysis (M3) [4].
  • Reactive Iminium Ion: A significant finding is the formation of a reactive iminium ion metabolite through α-carbon oxidation of its piperidine ring [4]. This electrophilic intermediate can be trapped with cyanide, forming a stable cyano-adduct.
  • Covalent Binding: Studies confirmed time- and CYP-dependent covalent binding of this compound to liver microsomal proteins, which was significantly inhibited by cyanide, implicating the iminium ion in this process [4].
  • Experimental Evidence for CYP3A4 inhibition: The metabolism-dependent covalent binding to proteins also resulted in time-dependent inhibition (TDI) of CYP3A4 activity, as measured by a decreased IC50 value after pre-incubation with NADPH [4].

The following diagram illustrates the major metabolic pathways and the formation of the reactive iminium ion, which is central to its bioactivation.

f This compound This compound M1 M1 Piperidine Oxidation This compound->M1 M2 M2 Oxidative Defluorination This compound->M2 M3 M3 Amide Hydrolysis This compound->M3 Iminium Reactive Iminium Ion This compound->Iminium Adduct Cyanide Adduct (Stable, for trapping) Iminium->Adduct KCN Protein Covalent Binding to Microsomal Proteins Iminium->Protein

Major metabolic pathways and key bioactivation step of this compound.

Experimental Protocols for Metabolic Studies

For researchers aiming to characterize this compound's metabolism, the following core methodologies from the literature can serve as a protocol foundation.

f Step1 In Vitro Incubation (HLMs/RLMs, NADPH) Step2 Metabolite Profiling (LC-MS-RAD) Step1->Step2 Step3 Reactive Metabolite Trapping (+KCN) Step1->Step3 Step4 Covalent Binding Assay ([14C]-Rimonabant) Step1->Step4 Step5 Time-Dependent Inhibition (CYP3A4 IC50 shift) Step1->Step5

Core experimental workflow for studying this compound metabolism and bioactivation.

  • In Vitro Incubation System [4]

    • System: Human or rat liver microsomes (HLMs/RLMs).
    • Concentration: 10 μM this compound.
    • Cofactor: 1 mM NADPH in potassium phosphate buffer (pH 7.4).
    • Trapping Agent: For reactive intermediates, include 1 mM potassium cyanide (KCN).
    • Incubation: 37°C for up to 60 minutes. Terminate with acetonitrile.
  • Analytical Method: Metabolite Profiling & Identification [4]

    • Technique: Liquid Chromatography-Mass Spectrometry with Radiometric Detection (LC-MS-RAD).
    • Column: Zorbax Eclipse XDB-C8.
    • Mobile Phase: Gradient of 20 mM ammonium acetate (pH 4.5) and acetonitrile.
    • Detection: Use radiolabeled [14C]-Rimonabant to quantify and profile metabolites. Structural elucidation is performed via MS/MS.
  • Assay for Covalent Binding [4]

    • Procedure: Incimate [14C]-Rimonabant with liver microsomes and NADPH. Post-incubation, precipitate proteins and exhaustively wash with organic solvents to remove non-covalent drug.
    • Measurement: Quantify the radioactivity persistently bound to the protein pellet using liquid scintillation counting.
  • Time-Dependent Inhibition (TDI) of CYP3A4 [4]

    • Probe Reaction: 7-benzyloxy-4-trifluoromethylcoumarin (BFC) debenzylation.
    • Procedure: Pre-incubate this compound with HLMs and NADPH. Transfer an aliquot to a secondary incubation containing the BFC probe substrate.
    • Analysis: Measure the formation of the fluorescent metabolite 7-hydroxy-4-trifluoromethylcoumarin (HFC). A significant decrease in the IC50 value after pre-incubation indicates time-dependent inhibition.

Therapeutic Context and Clinical Fate

Understanding the pharmacokinetics and metabolism provides context for this compound's therapeutic effects and ultimate market withdrawal.

  • Mechanism of Action: As a central and peripheral CB1 receptor inverse agonist, it modulates neurotransmitter release and peripheral metabolic pathways [1] [5] [3]. It was investigated for obesity, metabolic syndrome, and substance use disorders due to its effects on appetite, lipid metabolism, and glucose homeostasis [6] [7] [8].
  • Market Withdrawal: Despite efficacy, this compound was withdrawn worldwide in 2008 due to a significant risk of serious psychiatric adverse events, including depression, anxiety, and suicidal ideation [2] [5] [3]. This highlights the risk of targeting the centrally-expressed CB1 receptor.

References

endocannabinoid system and energy balance

Author: Smolecule Technical Support Team. Date: February 2026

Central Regulation of Appetite

In the brain, endocannabinoids act as retrograde messengers that primarily modulate neurotransmitter release. By inhibiting presynaptic GABA or glutamate release, they influence the activity of key hypothalamic nuclei that control appetite, leading to a net increase in the drive to eat [1] [2].

  • Mechanism: Endocannabinoid signaling in the hypothalamus stimulates the release of orexigenic neuropeptides (e.g., Neuropeptide Y) and inhibits anorexigenic ones (e.g., α-MSH), increasing hunger and food intake [3].
  • Hedonic Eating: The ECS also enhances the hedonic aspect of eating. It interacts with the brain's reward pathways (e.g., nucleus accumbens), increasing the palatability and consumption of sweet, high-fat foods [4].

The following diagram illustrates the core signaling pathway of the endocannabinoid system.

G PostsynapticNeuron Postsynaptic Neuron Depolarization Depolarization/Ca²⁺ Influx PostsynapticNeuron->Depolarization eCBs Endocannabinoid Synthesis (AEA, 2-AG) Depolarization->eCBs CB1 CB1 Receptor eCBs->CB1 Retrograde Signaling PresynapticInhibition Inhibition of Neurotransmitter Release (GABA, Glutamate) CB1->PresynapticInhibition PhysiologicalEffect Altered Appetite & Energy Balance PresynapticInhibition->PhysiologicalEffect

Endocannabinoid retrograde signaling inhibits neurotransmitter release to regulate energy balance.

Experimental Evidence & Protocols

Research on the ECS relies on well-established experimental models, including receptor knockout studies and detailed metabolic phenotyping.

Genetic Knockout Models

Studies using mice with targeted deletions of cannabinoid receptors have been instrumental in defining their functions.

Genotype Diet Effect on Body Weight Gain Effect on Glucose Metabolism Key Findings
Wild-Type (WT) High-Fat Diet (HFD) Significant weight gain [5] --- Baseline for diet-induced obesity.
CB1R-/- HFD No significant attenuation of weight gain (in females) [5] Improved glucose clearance [5] Sexual dimorphism: Weight effect is attenuated in females vs. males. Lean phenotype in males is well-established [6].
CB2R-/- HFD Weight gain similar to WT [5] Elevated fasting glucose (on LFD) [5] Primary metabolic role may be in glucose regulation rather than weight.
CB1R-/-/CB2R-/- HFD Significant reduction in weight gain vs. WT [5] --- Double knockout suggests complex receptor interactions; enhanced thermogenesis in white fat proposed as a mechanism [5].

Experimental Workflow for Metabolic Phenotyping: The diagram below outlines a standard protocol for assessing energy balance in rodent models, as referenced in the studies [5].

G Start Acclimate 7-week-old Gene-Knockout & WT Mice Diet Administer Diet (LFD or HFD for 6+ weeks) Start->Diet WeeklyMetrics Weekly Metrics: Body Weight Diet->WeeklyMetrics MetabolicCaging Metabolic Caging (Food Intake, Locomotor Activity, Energy Expenditure, RER) WeeklyMetrics->MetabolicCaging EndPointTests Endpoint Tests (Week 6): Glucose Tolerance Test (GTT) MetabolicCaging->EndPointTests TissueCollection Necropsy & Tissue Collection (Plasma, WAT, BAT, Liver) EndPointTests->TissueCollection

Standard workflow for phenotyping energy balance in cannabinoid receptor knockout mice.

Therapeutic Implications and Drug Development

The ECS is a validated target for treating obesity and metabolic disorders, though drug development has faced challenges.

  • Central CB1 Blockade: The CB1 receptor inverse agonist rimonabant was effective for weight loss and improving metabolic parameters but was withdrawn due to serious psychiatric side effects, including depression [4] [6].
  • Peripherally Restricted CB1 Antagonists: Current research focuses on developing compounds that block CB1 receptors only in peripheral tissues (e.g., liver, adipose). This strategy aims to retain the metabolic benefits of reduced lipogenesis and improved insulin sensitivity while avoiding neurological side effects [7].
  • Beyond CB1: Other components of the ECS, such as the degradative enzymes FAAH and MAGL, are also being investigated as potential drug targets to modulate endocannabinoid tone more subtly [4].

References

what is the function of cannabinoid type 1 receptors

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Signaling and Mechanisms

CB1 receptor activation triggers a complex network of intracellular signaling events. The table below summarizes the primary pathways and their consequences.

Signaling Pathway Mechanism of Action Key Physiological Effects
Adenylyl Cyclase Inhibition [1] [2] [3] Coupling to Gαi/o proteins inhibits adenylyl cyclase, reducing intracellular cAMP levels and Protein Kinase A (PKA) activity. Modulation of ion channel phosphorylation and gene expression; reduction in neuronal excitability [4] [3].
Ion Channel Regulation [1] [4] [3] Gβγ subunits directly inhibit voltage-gated Ca2+ channels (N-type, P/Q-type) and activate inwardly rectifying K+ channels (GIRKs). Presynaptic: Reduced Ca2+ influx and increased K+ conductance suppress neurotransmitter release (GABA, glutamate) [4].
MAP Kinase Activation [1] [3] Activates mitogen-activated protein kinase (MAPK) cascades (e.g., p42/p44, p38, JNK), often via Phosphatidylinositol 3-kinase (PI3K). Regulation of cell differentiation, survival, and gene transcription (e.g., c-fos, zif268) [4] [3].
β-arrestin Recruitment [5] [2] Agonist-bound receptor is phosphorylated by GRKs, recruiting β-arrestins, which desensitize the receptor and initiate independent signaling. Receptor internalization, ERK signaling, and functional outcomes distinct from G-protein pathways [5] [2].

The core signaling relationships are illustrated in the following pathway map:

G cluster_GPCR G Protein-Dependent Signaling cluster_other Other Pathways CB1 CB1 Receptor Activation Gi Gαi/o Protein CB1->Gi MAPK MAPK Pathway (ERK, p38, JNK) CB1->MAPK Activates Arrestin β-arrestin CB1->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits Gbg Gβγ Subunits Gi->Gbg Releases cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA Ca Voltage-Gated Ca²⁺ Channels Gbg->Ca Inhibits K Inwardly Rectifying K⁺ Channels Gbg->K Activates

CB1 receptor signaling pathways. Activation triggers Gαi/o-mediated inhibition of adenylyl cyclase and Gβγ-mediated regulation of ion channels, and also recruits β-arrestin and MAPK pathways.

A critical concept in modern pharmacology is biased signaling or functional selectivity [5]. Different ligands (e.g., endogenous, phytogenic, or synthetic) can stabilize unique receptor conformations, preferentially activating specific downstream pathways (e.g., G proteins over β-arrestin, or vice versa) [5] [6]. This provides a promising therapeutic strategy to develop drugs that elicit desired therapeutic effects (e.g., analgesia) while avoiding adverse ones (e.g., psychoactivity) [5].

Physiological Functions in the CNS

Acting primarily as a presynaptic receptor, CB1 is a master regulator of synaptic transmission and plasticity [4] [7].

  • Retrograde Synaptic Plasticity: Endocannabinoids (eCBs) like 2-AG are synthesized "on-demand" in postsynaptic neurons and travel backwards to activate presynaptic CB1 receptors [2] [4]. This underlies two key forms of plasticity:
    • Depolarization-Induced Suppression of Inhibition/Excitation (DSI/DSE): A short-term decrease in GABA or glutamate release [4] [6].
    • Endocannabinoid-Mediated Long-Term Depression (eCB-LTD): A long-lasting reduction in synaptic strength, crucial for learning and memory [4].
  • Cell-Type Specific Signaling: The functional outcome of CB1 activation is highly dependent on its cellular context [8]. For instance, CB1 receptors on glutamatergic neurons couple to G proteins with much higher efficacy than those on GABAergic neurons, despite being less abundant. This explains how a ubiquitous receptor can mediate highly specific behaviors [8].

The distribution of CB1 receptors in the brain is not uniform. Its density in key regions dictates its functional roles, summarized in the table below.

Brain Region Expression Level Primary Functional Role
Cerebral Cortex High [1] [4] Cognition, memory, executive function [4].
Hippocampus High [1] [4] Learning, memory formation, and spatial navigation [1].
Basal Ganglia High [1] [4] Motor control, habit learning [4].
Cerebellum High [1] [2] Motor coordination, procedural learning [2].
Hypothalamus Moderate [1] [8] Regulation of appetite, body temperature, and sleep [9].
Amygdala High [1] [4] Emotional processing, fear, and anxiety [4].
Brainstem Low (in respiratory centers) [1] Mediation of cannabinoid-induced analgesia; low expression in cardiorespiratory centers may explain lack of lethal overdose [1].

Pathophysiological Roles and Therapeutic Targeting

Dysregulation of the endocannabinoid system is implicated in numerous disorders, making CB1 a compelling therapeutic target [9] [4].

  • Neurological & Neuropsychiatric Disorders: Altered CB1 receptor expression or function is linked to epilepsy, Huntington's disease, Parkinson's disease, schizophrenia, anxiety, and depression [4] [6]. In epilepsy, for example, changes in CB1 expression at excitatory vs. inhibitory synapses can influence network excitability [4].
  • Analgesia: CB1 agonists show efficacy in preclinical models of pain by suppressing nociception at multiple levels, including the dorsal root ganglia, spinal cord, and descending pain pathways like the periaqueductal gray (PAG) [6].
  • Other Therapeutic Avenues: Research explores CB1's role in mitigating symptoms of multiple sclerosis, neurodegenerative diseases, and post-traumatic stress disorder (PTSD) [9] [6].

The development of CB1-based therapeutics has been challenging. While agonists are effective for conditions like pain and nausea, their psychoactive side effects and abuse potential are major limitations [7] [6]. Strategies to overcome this include:

  • Biased Agonists: Developing ligands that favor non-psychoactive signaling pathways (e.g., G protein over β-arrestin) [5] [6].
  • Allosteric Modulators: Compounds that bind to a site other than the orthosteric one can fine-tune receptor activity, either enhancing (PAMs) or inhibiting (NAMs) the effects of endogenous cannabinoids, offering greater specificity [9] [6].
  • Peripherally Restricted Agonists: Designing compounds that do not cross the blood-brain barrier to harness CB1's peripheral benefits (e.g., in metabolism) without CNS side effects [6].

Experimental Approaches and Techniques

Research into CB1 receptor function relies on a suite of sophisticated techniques. Key methodologies and their applications are outlined below.

Experimental Technique Key Application Methodological Insight
Genetic Knockout Models Establish causal links between CB1 and specific behaviors or physiological processes. Conditional knockout mice (e.g., deletion from glutamatergic or GABAergic neurons) reveal cell-type-specific functions [10] [8].
In Situ Hybridization (e.g., RNAscope) Map precise cellular expression of CNR1 mRNA. Used to identify and quantify neurons co-expressing CB1 with other receptors (e.g., mu-opioid) and define neuronal phenotype (Vgat=GABAergic, Vglut2=glutamatergic) [10].
GTPγS Binding Assay Measure receptor activation and G protein coupling efficacy. Quantifies functional receptor activity in different brain regions or cell types, revealing signaling efficacy independent of expression level [8].
Positron Emission Tomography (PET) Visualize and quantify receptor distribution in vivo. Uses radiolabeled ligands (e.g., inverse agonist MK-9470) to create maps of CB1 receptor availability in the living human brain [1].
Electrophysiology Study synaptic plasticity (DSI/DSE, eCB-LTD). Measures changes in postsynaptic currents following neuronal depolarization or specific stimulation protocols to confirm retrograde signaling [4] [7].

The general workflow for investigating CB1 localization and its behavioral consequence is visualized as follows:

G Start Hypothesis: CB1 Expression in Specific Cell Population Step1 Genetic Targeting (Cre-lox System) Start->Step1 Step2 Expression Analysis (RNAscope / ISH) Step1->Step2 detail1 e.g., Cross Vglut2-Cre or Vgat-Cre with CB1-floxed mice Step1->detail1 Step3 Phenotypic Characterization Step2->Step3 detail2 Confirm cellular co-localization and deletion efficiency Step2->detail2 Step4 Behavioral Assays Step3->Step4 detail3 e.g., Electrophysiology to assess synaptic plasticity Step3->detail3 Result Interpretation: Define CB1's functional role Step4->Result detail4 e.g., Analgesia, motor coordination, memory tests Step4->detail4

A general experimental workflow for investigating CB1 receptor function. This involves genetic targeting, expression validation, and phenotypic analysis.

References

Efficacy and Safety Profile from RIO Program

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Program Scope Four Phase III trials (RIO-Europe, RIO-North America, RIO-Lipids, RIO-Diabetes) [1]
Patient Population Overweight/obese adults (BMI >27 kg/m²) with/without comorbidities; RIO-Diabetes enrolled patients with type 2 diabetes [1]

| Key Efficacy (1-year, 20 mg) | - Weight Loss: -6.5 kg (vs. placebo) [1]

  • Waist Circumference: -6.4 cm (vs. placebo) [1]
  • HDL Cholesterol: +16.4% (vs. placebo) [1]
  • Triglycerides: -6.9% (vs. placebo) [1]
  • HbA1c (in diabetics): -0.6% (vs. placebo) [1] | | Weight-Independent Effects | ~45-57% of the improvement in HDL cholesterol, triglycerides, and HbA1c was estimated to be independent of weight loss [1] | | Common Adverse Events | Gastrointestinal (e.g., nausea), neurological, and psychiatric disorders [1] | | Discontinuation due to AEs | More frequent with 20 mg rimonabant vs. placebo; most commonly due to depressive disorders, nausea, mood alterations with depressive symptoms, and anxiety [1] |

Detailed Experimental Protocols

The RIO program was characterized by a consistent and rigorous methodology across its studies.

Study Design and Patient Population
  • Design: All studies were randomized, double-blind, and placebo-controlled, with a treatment duration of one year [1].
  • Intervention: Patients received once-daily This compound (5 mg or 20 mg) or a matching placebo [1].
  • Background Therapy: All patients were placed on a hypocaloric diet (creating a 600 kcal/day deficit) and given advice to increase physical activity [1].
  • Key Eligibility:
    • RIO-Europe, RIO-North America, RIO-Lipids: Enrolled non-diabetic patients who were overweight or obese. RIO-Lipids specifically required patients to have untreated dyslipidemia [1].
    • RIO-Diabetes: Enrolled patients with type 2 diabetes that was inadequately controlled by either metformin or a sulfonylurea [1].
Primary and Secondary Endpoints

The studies measured a comprehensive set of efficacy and safety endpoints [1].

  • Co-Primary Endpoints:
    • Change in body weight from baseline.
    • Proportion of patients achieving ≥5% weight loss from baseline.
  • Secondary Endpoints:
    • Cardiometabolic Markers: Waist circumference, HDL cholesterol, triglycerides, fasting insulin, insulin resistance (HOMA-IR).
    • Glycemic Control (RIO-Diabetes): Change in HbA1c level.
    • Safety: Comprehensive monitoring of adverse events, with a thorough review of psychiatric and neurological events.
Statistical Analysis
  • The analysis was performed on the Intention-to-Treat (ITT) population.
  • Efficacy analyses compared each this compound group against the placebo group using statistical tests, with a significance level of ( p < 0.001 ) for key outcomes [1].
  • Regression analysis (ANCOVA) was used to estimate the proportion of the drug's effect on various parameters that was independent of the observed weight loss [1].

Mechanism of Action and Signaling Pathways

This compound is a selective cannabinoid receptor type 1 (CB1) antagonist/inverse agonist [2] [3]. The CB1 receptor is a G protein-coupled receptor (GPCR) highly expressed in the brain and peripheral tissues, including the liver, adipose tissue, and muscle [4]. Its activation by endocannabinoids inhibits the release of various neurotransmitters.

The following diagram illustrates the core signaling pathway of the CB1 receptor and the mechanism of this compound.

G EC Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor EC->CB1 Binds Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP Reduces PKA PKA Activity ↓ cAMP->PKA Reduces CREB CREB Phosphorylation ↓ PKA->CREB Reduces Neuro Neurotransmitter Release ↓ PKA->Neuro Modulates Appetite Appetite ↑ / Metabolism Neuro->Appetite Influences RIM This compound RIM->CB1  Blocks

CB1 receptor signaling pathway and this compound's mechanism.

Beyond central appetite suppression, research indicates that this compound's metabolic benefits are partially mediated by peripheral CB1 receptors in metabolic tissues like fat and liver, explaining the weight-loss independent effects on lipids and glucose [1] [4]. Preclinical studies also suggest this compound has immunomodulatory and anti-inflammatory properties, inhibiting peripheral blood mononuclear cell (PBMC) proliferation and reducing pro-inflammatory markers like NF-κB, TNF-α, and COX-2 [2] [5].

Insights for Future Drug Development

The RIO program offers critical lessons for developing therapies targeting the endocannabinoid system:

  • Separating Efficacy from Toxicity: The key challenge is to dissociate the beneficial metabolic effects from the psychiatric side effects. Strategies could include developing peripherally restricted CB1 antagonists that do not cross the blood-brain barrier [4].
  • Learning from the Past: The this compound story underscores the necessity of extensive preclinical investigations into a drug's full pharmacological profile, including its potential as an inverse agonist and its metabolism, to better predict clinical outcomes [6] [4].
  • Exploring New Niches: Despite its withdrawal for obesity, research continues into this compound's potential for treating other conditions, such as substance use disorder by interfering with drug-associated memory reconsolidation [7].

References

Comprehensive Technical Analysis: Anandamide and Rimonabant Interaction Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The endocannabinoid system represents a crucial signaling network that maintains physiological homeostasis through complex receptor-mediated pathways. Anandamide (N-arachidonoylethanolamine), identified as the first endogenous cannabinoid, functions as a partial agonist at cannabinoid receptors and participates in numerous physiological processes including pain modulation, memory formation, and appetite regulation. Its discovery in 1992 revealed an endogenous signaling system that interfaces with multiple neurological and metabolic pathways [1]. In contrast, rimonabant (SR141716A) emerged as the first selective cannabinoid CB1 receptor antagonist/inverse agonist, providing researchers with a powerful pharmacological tool to probe endocannabinoid system function and potential therapeutic applications [2].

The interaction between anandamide and this compound represents a complex pharmacological relationship that extends beyond simple competitive antagonism. While this compound effectively blocks many CB1-mediated effects of anandamide, the interplay involves nuances of receptor trafficking, intracellular signaling modulation, and potential allosteric effects that continue to be elucidated. This technical guide examines the current understanding of these interaction mechanisms, drawing from receptor binding studies, functional assays, and clinical investigations to provide researchers and drug development professionals with a comprehensive resource on this biologically significant interaction.

Receptor-Level Interactions and Binding Characteristics

CB1 Receptor Interactions

The cannabinoid receptor 1 (CB1) serves as the primary site for anandamide and this compound interaction, with profound implications for central nervous system function:

  • Anandamide binding properties: Anandamide demonstrates moderate affinity for CB1 receptors with Kᵢ values typically ranging from 50-500 nM, functioning as a partial agonist with efficacy approximately 20-50% that of full agonists like WIN55,212-2. This partial agonism results in context-dependent effects influenced by receptor density and coupling efficiency in different tissues [2] [3].

  • This compound binding characteristics: this compound exhibits high-affinity binding to CB1 receptors with a Kᵢ of 5.6 nM, making it substantially more potent than anandamide at receptor occupation. Functionally, it behaves primarily as an inverse agonist that suppresses basal CB1 receptor activity in addition to competitively antagonizing agonist binding [2].

  • Allosteric modulation: Recent evidence suggests this compound may also function as an allosteric modulator at certain concentration ranges, potentially influencing anandamide binding kinetics through mechanisms distinct from simple competitive antagonism [3].

CB2 Receptor and Other Molecular Targets

While CB1 represents the primary interaction site, both compounds demonstrate relevant activity at other molecular targets:

  • CB2 receptor activity: Anandamide exhibits moderate affinity for cannabinoid receptor 2 (CB2), though with approximately 4-fold lower potency compared to CB1. This compound demonstrates high CB1 selectivity, with affinity at CB2 receptors exceeding 1000 nM (Kᵢ > 1000 nM), rendering it effectively CB1-selective at therapeutic concentrations [2].

  • Non-cannabinoid receptor targets: Anandamide activates several non-CB1/CB2 targets, including TRPV1 receptors (where it functions as an agonist) and PPAR nuclear receptors. This compound's effects on these pathways are less pronounced but may contribute to its overall pharmacological profile, particularly in peripheral tissues [4] [3].

Table 1: Comparative Receptor Binding Profiles of Anandamide and this compound

Target Anandamide Kᵢ (nM) This compound Kᵢ (nM) Functional Activity
CB1 Receptor 50-500 5.6 Partial agonist vs. inverse agonist
CB2 Receptor 200-1000 >1000 Partial agonist vs. negligible
TRPV1 ~400 Not significant Agonist
PPARγ ~2000-5000 Not significant Weak agonist
GPR55 ~18 Not significant Agonist

Signaling Pathways and Molecular Mechanisms

The intracellular signaling pathways modulated by anandamide and competitively antagonized by this compound represent a complex network of G-protein coupled receptor effects with diverse physiological consequences. The following diagram illustrates the core signaling pathways involved:

G Anandamide Anandamide CB1_Active CB1 Receptor (Active State) Anandamide->CB1_Active  Partial Agonism This compound This compound CB1_Inactive CB1 Receptor (Inactive State) This compound->CB1_Inactive  Inverse Agonism G_protein Gi/o Protein CB1_Active->G_protein ERK ERK Pathway CB1_Active->ERK  Stimulates AC Adenylyl Cyclase G_protein->AC  Inhibits Ca_Channel Voltage-Gated Ca2+ Channels G_protein->Ca_Channel  Inhibits K_Channel Inwardly Rectifying K+ Channels G_protein->K_Channel  Activates cAMP cAMP Production AC->cAMP Neurotransmitter Neurotransmitter Release Ca_Channel->Neurotransmitter

Figure 1: Cannabinoid Receptor Signaling Pathways. Anandamide activates CB1 receptors, initiating Gi/o protein-mediated inhibition of adenylyl cyclase and cAMP production, while this compound blocks this pathway and exhibits inverse agonist activity.

G-Protein Coupled Signaling Mechanisms

The canonical signaling pathway for CB1 receptors involves Gᵢ/o protein coupling with several downstream effects:

  • Adenylyl cyclase inhibition: Anandamide activation of CB1 receptors inhibits adenylyl cyclase activity, reducing intracellular cAMP levels and subsequently affecting protein kinase A (PKA) mediated phosphorylation. This compound reverses this inhibition and can further reduce basal cAMP production through inverse agonism [2].

  • Ion channel modulation: CB1 activation by anandamide regulates several ion channels, including inhibition of voltage-gated Ca²⁺ channels (N-type and P/Q-type) and activation of inwardly rectifying K⁺ channels. These effects collectively reduce neuronal excitability and neurotransmitter release at presynaptic terminals. This compound antagonizes these ion channel effects, restoring normal calcium influx and potassium efflux patterns [1] [2].

Alternative Signaling Pathways

Beyond canonical G-protein signaling, anandamide influences several additional pathways that may be directly or indirectly affected by this compound:

  • MAPK pathway modulation: Anandamide stimulates the mitogen-activated protein kinase (MAPK) cascade, particularly extracellular signal-regulated kinase (ERK) phosphorylation, which influences gene expression and cellular proliferation. This compound has been shown to inhibit both basal and insulin-stimulated MAPK activation in certain cell types [2].

  • β-arrestin recruitment: Emerging evidence indicates that anandamide promotes β-arrestin recruitment to CB1 receptors, initiating G-protein-independent signaling that contributes to receptor internalization and downstream effects. The impact of this compound on this pathway appears complex, potentially influencing the balance between G-protein and β-arrestin signaling [3].

Experimental Evidence and Pharmacological Data

Key Methodologies for Studying Anandamide-Rimonabant Interactions

Research characterizing anandamide and this compound interactions employs multiple pharmacological approaches and experimental models:

Table 2: Experimental Protocols for Evaluating Anandamide-Rimonabant Interactions

Method Key Protocol Details Primary Outcomes Considerations
Radioligand Binding Competition assays using [³H]CP55940 or [³H]SR141716A; incubation 60-90 min at 30-37°C Kᵢ values for receptor affinity; displacement curves Membrane preparations from transfected cells or native tissue
GTPγS Binding [³⁵S]GTPγS binding in membrane preps; stimulation with anandamide ± this compound Efficacy and potency estimates; inverse agonist activity Measures G-protein activation directly
Drug Discrimination Non-human primates trained to discriminate Δ9-THC; test substitution/antagonism In vivo potency and efficacy; receptor mechanism validation This compound pA₂ = 6.24-6.83 vs. anandamide [5]
cAMP Accumulation Forskolin-stimulated cAMP with anandamide ± this compound; ELISA or HTRF detection Functional inhibition of adenylyl cyclase Intact cells required for full signaling
Calcium Imaging FLIPR or similar systems; anandamide ± this compound in cells expressing CB1 Intracellular calcium changes Particularly relevant for Gq-coupled effects
Quantitative Pharmacological Parameters

Experimental data reveal important quantitative relationships between anandamide and this compound:

  • Schild analysis: In drug discrimination studies using rhesus monkeys, this compound produced surmountable antagonism of anandamide with apparent pA₂ values ranging from 6.24-6.83, consistent with simple competitive antagonism at CB1 receptors [5].

  • Potency shifts: this compound produces dose-dependent rightward shifts in anandamide dose-response curves across various functional assays, with dose ratios providing estimates of antagonist affinity and revealing the competitive nature of the interaction [5] [2].

  • Temporal factors: The duration of action differs significantly between compounds, with anandamide producing effects lasting less than 50 minutes in primates, while this compound's antagonism persists for several hours, reflecting differences in metabolic stability and receptor dissociation kinetics [5].

Therapeutic Implications and Clinical Relevance

Metabolic Regulation

The anandamide-rimonabant interaction has significant implications for energy homeostasis and metabolic disorders:

  • Appetite regulation: Endocannabinoid signaling through CB1 receptors stimulates appetite, particularly for palatable foods, creating a potential therapeutic target for obesity. This compound demonstrated efficacy in clinical trials for producing weight loss (cumulative weight reduction of ~5-10% at 20 mg/day) and improving cardiometabolic parameters including waist circumference and HDL cholesterol [2].

  • Lipid and glucose metabolism: Beyond central appetite effects, this compound influences peripheral metabolism through actions in adipose tissue, liver, and skeletal muscle, improving insulin sensitivity and reducing dyslipidemia in animal models and human trials. These effects appear to involve blockade of anandamide-mediated enhancement of lipogenesis [2].

Neurological and Neuropsychiatric Applications

The neurological effects of anandamide modulation present several potential therapeutic avenues:

  • Addiction disorders: this compound demonstrates efficacy in preclinical models of drug dependence, reducing self-administration and relapse-like behavior for various substances including nicotine, alcohol, and opioids. These effects are attributed to normalization of dopamine dysregulation in reward pathways [2].

  • Neuroprotection: While anandamide may exert neuroprotective effects under certain conditions, this compound has shown promise in models of Huntington's disease, potentially through modulation of excitotoxicity and energy metabolism in vulnerable neuronal populations [2].

Oncological Considerations

The interaction between anandamide and this compound influences cancer pathophysiology through multiple mechanisms:

  • Antiproliferative effects: this compound demonstrates antiproliferative activity in various cancer cell lines, including breast, thyroid, and prostate cancer models. These effects appear to involve both CB1-dependent and independent mechanisms, with particular potency in combination with other anticancer agents [2].

  • Apoptosis induction: In several cancer models, this compound enhances apoptotic signaling pathways, potentially through reversal of anandamide-mediated survival signals. This pro-apoptotic effect varies significantly by cancer type and specific molecular context [6] [2].

Alternative Mechanisms and Emerging Research

PPAR Nuclear Receptor Activation

Beyond classical cannabinoid receptors, anandamide interacts with peroxisome proliferator-activated receptors (PPARs), representing an important this compound-independent pathway:

  • PPARγ activation: Anandamide activates PPARγ nuclear receptors at micromolar concentrations (EC₅₀ ~2-5 μM), contributing to anti-inflammatory and metabolic effects. This interaction occurs independently of CB1 receptors and is therefore not antagonized by this compound [7] [4].

  • Transcriptional regulation: PPAR activation by anandamide regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammatory responses, with potential therapeutic implications for metabolic syndrome independent of CB1-mediated effects [4].

Additional Receptor Targets

Anandamide interacts with several other receptor systems that may contribute to its physiological profile:

  • GPR55 receptors: Anandamide exhibits agonist activity at GPR55 receptors (EC₅₀ ~18 nM), an orphan GPCR that may influence neuronal morphology and cancer cell proliferation. The effect of this compound on this pathway appears minimal [3].

  • TRPV1 channels: At higher concentrations, anandamide activates TRPV1 vanilloid receptors (EC₅₀ ~400 nM), contributing to nociceptive and hyperalgesic effects that are not blocked by this compound [3].

Conclusion

The interaction between anandamide and this compound represents a pharmacologically complex relationship centered on CB1 receptor antagonism but extending to multiple signaling pathways and physiological systems. The competitive nature of this interaction at CB1 receptors is well-established, with this compound effectively blocking many CB1-mediated effects of anandamide while exhibiting additional inverse agonist properties that may contribute to its therapeutic profile.

For research and drug development applications, understanding the quantitative pharmacological parameters and experimental methodologies for evaluating this interaction provides critical foundation for investigating endocannabinoid system function and developing novel therapeutic agents. The continuing elucidation of alternative molecular targets for anandamide, particularly PPAR nuclear receptors and other non-CB1/CB2 sites, highlights the complexity of endocannabinoid signaling and suggests additional opportunities for therapeutic intervention beyond simple receptor blockade.

References

Wnt Signaling Pathway Inhibition by Rimonabant: Mechanisms and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Executive Summary

The Wnt/β-catenin signaling pathway represents a critically important regulatory axis in cellular homeostasis whose dysregulation is implicated in various cancers, particularly colorectal cancer (CRC). This technical review comprehensively examines the molecular mechanisms through which Rimonabant (SR141716), a cannabinoid receptor 1 (CB1) inverse agonist, inhibits Wnt/β-catenin signaling and demonstrates significant anti-tumor effects in preclinical models. This compound exerts its effects through multi-level pathway inhibition, including increased β-catenin phosphorylation, reduced nuclear translocation, disruption of Wnt receptor complexes, and direct inhibition of transcriptional coactivators. Experimental evidence from in vitro and in vivo studies confirms that this compound effectively suppresses tumor growth in CRC models carrying activating β-catenin mutations. These findings support the therapeutic potential of cannabinoid-based approaches for cancers driven by Wnt pathway dysregulation, particularly those resistant to conventional therapies. However, challenges remain regarding the psychiatric adverse effects associated with this compound, necessitating further investigation into optimized dosing, combination strategies, and potentially novel analogs with improved safety profiles.

Introduction to Wnt Signaling Pathways

Canonical and Non-Canonical Wnt Signaling

The Wnt signaling pathway is a highly conserved system that regulates crucial cellular processes including proliferation, differentiation, migration, and stem cell maintenance. There are three primary Wnt signaling pathways: the canonical Wnt/β-catenin pathway, the non-canonical planar cell polarity pathway, and the non-canonical Wnt/calcium pathway [1]. The canonical pathway, which is the primary focus of this review, centers on the regulation of β-catenin stability and nuclear translocation. In the absence of Wnt ligands, cytoplasmic β-catenin is constantly phosphorylated by a destruction complex consisting of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), casein kinase 1α (CK1α), and other proteins. This phosphorylation marks β-catenin for ubiquitin-mediated proteasomal degradation, preventing its accumulation and subsequent transcriptional activity [2] [3].

When Wnt ligands bind to Frizzled (Fzd) receptors and LRP5/6 co-receptors, they initiate an intracellular signaling cascade that disrupts the destruction complex. This disruption leads to β-catenin stabilization and accumulation in the cytoplasm, followed by nuclear translocation. Once in the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation and survival, including c-Myc, cyclin D1, and CDKN1A [2]. The non-canonical pathways, which function independently of β-catenin, regulate cell polarity and migration through activation of Rho/Rac GTPases and calcium signaling [3].

Wnt Pathway Dysregulation in Cancer

Dysregulation of Wnt signaling is a hallmark of various cancers, with particularly well-characterized roles in colorectal cancer. Approximately 85% of both sporadic and familial adenomatous polyposis (FAP) forms of CRC originate from inactivation of the APC tumor suppressor gene, which leads to constitutive activation of the Wnt/β-catenin pathway [4]. Additional mutations in other pathway components, including AXIN and β-catenin itself, can also drive oncogenic transformation through aberrant pathway activation [5]. The resulting uncontrolled expression of Wnt target genes facilitates cancer stem cell renewal, uncontrolled proliferation, evasion of apoptosis, and ultimately tumor initiation and progression [2]. Given its central role in carcinogenesis, the Wnt/β-catenin pathway has emerged as a promising therapeutic target for cancer treatment, with various inhibitory strategies currently under investigation in preclinical and clinical settings [6] [7].

Table 1: Key Components of the Wnt/β-Catenin Signaling Pathway

Component Category Key Elements Primary Functions
Extracellular Regulators Wnt ligands, Frizzled receptors, LRP5/6 co-receptors Initiate signaling through receptor binding and complex formation
Cytoplasmic Destruction Complex APC, Axin, GSK3β, CK1α Phosphorylate β-catenin to target it for proteasomal degradation
Key Signaling Mediator β-catenin Translocates to nucleus and activates transcription of target genes
Nuclear Transcription Complex TCF/LEF, CBP/p300, BCL9, Pygopus Bind to DNA and regulate expression of Wnt target genes
Endogenous Inhibitors DKK, sFRPs, WIF Negatively regulate pathway activity at extracellular level

This compound and Its Molecular Targets

Pharmacological Profile of this compound

This compound (SR141716), an N-acylaminopiperidinyl derivative, was initially developed as a selective cannabinoid receptor 1 (CB1) inverse agonist [8]. It was approved in Europe in 2006 for the treatment of obesity due to its appetite-suppressing effects but was subsequently withdrawn from the market in 2008 because of an increased risk of serious psychiatric adverse events, including anxiety and depression [8]. CB1 receptors are G protein-coupled receptors primarily expressed in the central nervous system but also found in various peripheral tissues, where they participate in diverse physiological processes [4]. The endocannabinoid system, comprising endogenous ligands (e.g., anandamide), receptors (CB1 and CB2), and metabolic enzymes, has been increasingly recognized for its anti-tumor effects in various cancer models, including CRC [4].

Cannabinoid System and Cancer

Previous research has demonstrated that cannabinoids, including both endogenous compounds and pharmacological agents, possess anti-proliferative and pro-apoptotic effects in cancer cells. For instance, Δ9-tetrahydrocannabinol has been shown to induce apoptosis in CRC through CB1-mediated inhibition of RAS-MAPK/ERK and PI3K-Akt signaling pathways [4]. Additionally, anandamide (AEA), an endogenous CB1 agonist, inhibits cholangiocarcinoma growth through activation of the non-canonical Wnt pathway mediated by Wnt5A [4]. In human breast cancer cells, methyl-F-AEA reduces β-catenin levels and inhibits transcriptional activation of TCF-responsive elements [4]. These observations strongly suggested potential crosstalk between cannabinoid signaling and the Wnt pathway in cancer, prompting more detailed investigations into compounds like this compound.

Molecular Mechanisms of Wnt Pathway Inhibition

Multi-Level Inhibition of Canonical Wnt Signaling

Research has elucidated that This compound exerts multi-faceted inhibition of the canonical Wnt/β-catenin pathway through several distinct mechanisms. In both HCT116 and SW48 colorectal cancer cell lines, which represent metastatic CRC models poorly responsive to conventional chemotherapies, this compound treatment significantly increased β-catenin phosphorylation at Ser33/Ser37 residues, starting from 8 hours of treatment [4]. These phosphorylation events mark β-catenin for ubiquitin-mediated proteasomal degradation, thereby reducing its stability and abundance. In HCT116 cells, this effect was particularly pronounced and persistent, leading to substantial reduction of both cytoplasmic and nuclear β-catenin pools [4].

Further investigation revealed that this compound downregulated key components of the Wnt receptor complex, including Wnt3, Frizzled 7 (Fzd7), and LRP6 co-receptor [4]. Additionally, the compound reduced expression of Dishevelled 3 (Dvl3), an intracellular mediator that transduces signals from activated Frizzled receptors to downstream pathway components. This comprehensive disruption of signaling complexes effectively prevents transduction of Wnt signals across the plasma membrane. Notably, this compound also upregulated adenomatous polyposis coli (APC) tumor suppressor protein levels in HCT116 cells, further enhancing the degradation of β-catenin [4].

Activation of Non-Canonical Wnt Signaling

Beyond inhibiting the canonical pathway, this compound demonstrates the capacity to activate non-canonical Wnt signaling in certain cellular contexts. In HCT116 cells, the compound significantly increased protein levels of both Wnt5A and its receptor ROR2 within 8 hours of treatment [4]. This was accompanied by activation of calcium/calmodulin-dependent protein kinase II (CaMKII), a key mediator of the non-canonical Wnt/Ca²⁺ pathway [4]. The non-canonical pathway activation is particularly significant because Wnt5A signaling antagonizes the canonical Wnt/β-catenin pathway, creating a dual mechanism of inhibition wherein this compound both directly suppresses canonical signaling and indirectly inhibits it through non-canonical pathway activation [4]. This differential effect was cell context-dependent, as SW48 cells did not exhibit significant activation of the non-canonical pathway despite showing inhibition of canonical signaling.

Epigenetic Modulation of Transcription

At the nuclear level, this compound directly inhibits p300/KAT3B histone acetyltransferase activity, a crucial coactivator of β-catenin-dependent transcription [4]. Histone acetyltransferases like p300 facilitate chromatin remodeling and enhance transcriptional efficiency of β-catenin/TCF complexes at target gene promoters. By inhibiting p300, this compound disrupts the transcriptional machinery necessary for expression of Wnt target genes, thereby suppressing oncogenic signaling even in cases where β-catenin still accumulates in the nucleus. This epigenetic mechanism represents a downstream intervention point that complements the upstream effects on β-catenin stability and localization.

The following diagram illustrates the comprehensive molecular mechanisms through which this compound inhibits Wnt/β-catenin signaling:

G cluster_canonical Canonical Wnt/β-catenin Pathway cluster_noncanonical Non-canonical Wnt Pathway This compound This compound pCatenin β-catenin Phosphorylation This compound->pCatenin Induces ReceptorDown Receptor Complex Downregulation This compound->ReceptorDown Causes p300 p300/KAT3B HAT Inhibition This compound->p300 Directly Inhibits Wnt5AUp Wnt5A Upregulation This compound->Wnt5AUp Triggers Wnt Wnt FZD FZD Wnt->FZD Binding DVL DVL FZD->DVL Activates LRP LRP DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) LRP->DestructionComplex Recruits BCatenin β-catenin DestructionComplex->BCatenin Degrades TCF TCF BCatenin->TCF Forms Complex TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF->TargetGenes Wnt5A Wnt5A ROR2 ROR2 Wnt5A->ROR2 CaMKII CaMKII ROR2->CaMKII Activates pCatenin->BCatenin Targets for Degradation ReceptorDown->FZD Reduces ReceptorDown->LRP Reduces p300->TargetGenes Suppresses Wnt5AUp->Wnt5A Enhances

Figure 1: Molecular mechanisms of Wnt pathway inhibition by this compound. The diagram illustrates how this compound (yellow node) targets multiple components of the Wnt signaling cascade, including induction of β-catenin phosphorylation, downregulation of receptor complexes, direct inhibition of p300/HAT activity, and activation of non-canonical Wnt signaling through Wnt5A upregulation.

Experimental Evidence and Data Analysis

In Vitro Studies in Colorectal Cancer Models

Comprehensive in vitro studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound in various colorectal cancer cell lines. In HCT116 cells, this compound treatment significantly inhibited cell growth and induced a substantial increase in Sub-G0/G1 phase population, indicative of apoptotic cell death [4]. This was corroborated by increased caspase-3 and PARP cleavage, key markers of apoptosis activation, observed starting at 24 hours of treatment [4]. Further analysis using human apoptosis antibody arrays revealed that this compound treatment upregulated several pro-apoptotic factors, including cytochrome C and death receptors (TRAILR-1, -2, and -3), while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP) [4].

The effects on Wnt pathway components were rigorously quantified through immunoblotting and immunofluorescence analyses. In HCT116 cells, this compound treatment resulted in a time-dependent reduction of nuclear β-catenin localization, with significant decreases observed at both 24 and 48 hours [4]. This effect was more pronounced and persistent in HCT116 cells compared to other CRC cell lines like DLD1 and SW620, where β-catenin phosphorylation increased only transiently [4]. The differential response across cell lines highlights the context-dependent nature of this compound's effects, possibly influenced by the specific mutational profiles of different CRC models.

Table 2: Key Experimental Findings from this compound Treatment in CRC Cell Lines

Parameter Assessed HCT116 Cells SW48 Cells DLD1 and SW620 Cells
β-catenin Phosphorylation Significant increase, persistent until 48 hours Increased starting at 8 hours Transient increase, not persistent at 48 hours
Nuclear β-catenin Localization Significant reduction at 24 and 48 hours Reduced Not systematically assessed
Apoptosis Induction Strong (increased Sub-G0/G1, caspase-3/PARP cleavage) Moderate (caspase-3/PARP cleavage) Cell cycle arrest without apoptosis
Non-canonical Pathway Activation Strong (Wnt5A, ROR2 upregulation; CaMKII activation) Not observed Not assessed
Receptor Complex Effects Reduced Wnt3, Fzd7, LRP6, Dvl3 Reduced Fzd7 and LRP6 Not assessed
In Vivo Evidence from Xenograft Models

The anti-tumor efficacy of this compound has been further validated in in vivo xenograft models using HCT116 cells transplanted into immunocompromised mice. In these studies, this compound treatment significantly reduced tumor growth compared to control groups [4]. Histological and immunohistochemical analyses revealed that this compound effectively destabilized nuclear β-catenin localization within tumor cells, consistent with the in vitro findings [4]. This demonstration of efficacy in vivo provides compelling support for the potential therapeutic utility of this compound in Wnt-driven cancers, particularly those with activating mutations in β-catenin that are often resistant to conventional therapies.

Experimental Protocols and Methodologies

Cell-Based Assays for Assessing Wnt Inhibition

Cell culture and treatment protocols for evaluating this compound's effects on Wnt signaling typically utilize colorectal cancer cell lines with well-characterized genetic backgrounds, such as HCT116 (which carries activating β-catenin mutations) and SW48. Cells are maintained in appropriate media supplemented with fetal bovine serum and incubated under standard conditions (37°C, 5% CO₂) [4]. For experimental treatments, this compound is typically dissolved in DMSO and applied to cells at concentrations ranging from 5-20 μM for varying durations (8-48 hours), with DMSO-only treatments serving as vehicle controls.

To assess β-catenin phosphorylation and degradation, researchers employ immunoblotting techniques with phospho-specific antibodies targeting β-catenin phosphorylated at Ser33/Ser37/Thr41 residues. Total β-catenin levels are also measured to evaluate overall abundance. For subcellular localization studies, nuclear and cytoplasmic fractionation is performed followed by immunoblotting, or alternatively, immunofluorescence staining with β-catenin antibodies and nuclear counterstains (e.g., DAPI) is used to visualize distribution patterns [4]. Quantification of fluorescence intensity in nuclear versus cytoplasmic compartments provides a quantitative measure of β-catenin translocation.

To evaluate effects on downstream transcriptional activity, TCF/LEF reporter assays are employed. These typically involve transfection of luciferase reporter constructs containing TCF/LEF binding sites upstream of a minimal promoter driving luciferase expression. After this compound treatment, luciferase activity is measured and normalized to control reporters, providing a direct readout of pathway activity [4]. Additionally, quantitative RT-PCR or RNA sequencing can be used to assess expression changes in endogenous Wnt target genes such as c-Myc, cyclin D1, and AXIN2.

Assessment of Apoptotic and Anti-Proliferative Effects

For evaluation of apoptosis induction, multiple complementary approaches are recommended. Annexin V/propidium iodide staining followed by flow cytometry allows quantification of early and late apoptotic populations. Immunoblotting for cleaved caspase-3 and PARP provides molecular confirmation of apoptosis activation [4]. More comprehensive analysis can be achieved using human apoptosis antibody arrays that simultaneously measure multiple pro- and anti-apoptotic proteins [4].

Anti-proliferative effects are typically assessed through cell viability assays (e.g., MTT, MTS, or CellTiter-Glo) conducted over 24-72 hours with varying this compound concentrations. These data allow calculation of IC₅₀ values for different cell lines. Additionally, cell cycle analysis via propidium iodide staining and flow cytometry reveals perturbations in cell cycle distribution, such as accumulation in sub-G0/G1 (apoptotic) or other specific phases [4].

In Vivo Xenograft Models

For in vivo efficacy studies, HCT116 xenograft models are commonly established by subcutaneous injection of 5-10 × 10⁶ cells into the flanks of immunodeficient mice (e.g., nude or SCID mice) [4]. Once tumors reach a measurable size (typically 100-200 mm³), animals are randomized into treatment groups. This compound is administered via oral gavage or intraperitoneal injection at doses ranging from 10-30 mg/kg/day, with vehicle-treated animals serving as controls. Tumor dimensions are measured regularly with calipers, and volumes calculated using the formula: volume = (length × width²)/2. At study endpoint, tumors are harvested for histological and molecular analyses, including immunohistochemistry for β-catenin localization and proliferation markers (e.g., Ki-67) [4].

Therapeutic Implications and Clinical Translation

Potential in Treatment-Resistant Cancers

The experimental evidence supporting this compound's efficacy in Wnt-driven cancers holds particular promise for treatment-resistant malignancies. Colorectal cancers with activating β-catenin mutations often demonstrate poor response to conventional chemotherapies, creating an urgent need for targeted therapeutic approaches [4]. The multi-level inhibition of Wnt signaling by this compound represents a mechanistically rational strategy for these difficult-to-treat cases. Furthermore, the ability of this compound to simultaneously induce apoptosis and disrupt cancer stem cell maintenance through Wnt pathway inhibition addresses two key challenges in oncology - therapeutic resistance and disease recurrence.

Combination Therapy Strategies

Given the complexity of cancer signaling networks and the potential for compensatory mechanisms, combination therapy approaches may maximize the therapeutic benefit of Wnt pathway inhibition. Preclinical studies have demonstrated that cannabinoids can improve the efficacy of conventional chemotherapeutic agents [4]. Specifically, this compound has shown synergistic effects when combined with standard-of-care drugs in various cancer models. The potential for combination strategies is further supported by evidence that Wnt pathway inhibition can sensitize cancer cells to other targeted therapies and immunotherapies, although these possibilities require specific investigation in the context of this compound treatment.

Challenges and Limitations

Despite the promising preclinical data, several significant challenges remain for the clinical translation of this compound as an anti-cancer agent. Most notably, the psychiatric adverse effects (including anxiety and depression) that led to its withdrawal from the market for obesity treatment pose a substantial barrier to repurposing for oncology indications [8]. Potential strategies to mitigate this risk include development of peripherally-restricted analogs that do not cross the blood-brain barrier, optimized dosing regimens that maximize anti-tumor efficacy while minimizing CNS exposure, or identification of patient subgroups with favorable risk-benefit profiles. Additionally, the context-dependent nature of this compound's effects on Wnt signaling underscores the importance of biomarker development to identify patients most likely to respond to treatment.

Conclusion and Future Directions

The comprehensive investigation of this compound's effects on Wnt signaling has revealed a multi-faceted mechanism of action that includes promotion of β-catenin degradation, disruption of receptor complexes, activation of non-canonical Wnt signaling, and inhibition of transcriptional coactivators. These molecular effects translate to significant anti-tumor activity in preclinical models of colorectal cancer, particularly in those with activating β-catenin mutations. The accumulated evidence strongly supports the therapeutic potential of targeting the cannabinoid system for Wnt-driven cancers while highlighting the need for innovative approaches to overcome toxicity challenges.

Future research should focus on several key areas: First, the development of optimized analogs with improved safety profiles through medicinal chemistry approaches. Second, the identification of predictive biomarkers that can identify patient populations most likely to benefit from treatment. Third, the systematic evaluation of combination strategies with conventional chemotherapies, targeted agents, and immunotherapies. Finally, expanded investigation into the efficacy of this compound across a broader range of Wnt-driven malignancies beyond colorectal cancer. Addressing these questions will facilitate the clinical translation of these compelling preclinical findings into meaningful therapeutic advances for cancer patients.

References

Rimonabant in Vivo Animal Model Protocols: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rimonabant and Its Mechanisms

This compound (SR141716) is a potent and selective cannabinoid CB1 receptor antagonist that was initially developed as an anti-obesity agent. Its discovery provided a powerful pharmacological tool for investigating the endocannabinoid system, which plays a modulatory role in numerous physiological processes including nociception, inflammation, metabolism, and reward pathways [1] [2]. Although this compound was withdrawn from clinical use due to psychiatric side effects, including depression and anxiety, it remains extensively used in preclinical research to elucidate CB1 receptor functions and explore potential therapeutic applications [3].

The molecular mechanism of this compound involves competitive antagonism at the CB1 receptor, with recent structural biology studies revealing that it binds to an orthosteric pocket situated toward transmembrane domains 1 and 7 of the receptor [4]. Research indicates that this compound also exhibits inverse agonist activity, meaning it can suppress constitutive receptor signaling, which differentiates it from neutral antagonists currently under investigation for potentially improved safety profiles [5].

Key Experimental Protocols and Applications

Protocol: Adjuvant-Induced Arthritis in Obese and Lean Rats

This model investigates the interaction between obesity and inflammatory arthritis, leveraging the enhanced inflammatory response observed in obese subjects.

  • Animal Model: Female Crl:CD BR rats (40 weeks old). Lean controls (320±3.3 g) fed standard diet vs. Diet-Induced Obese (DIO) (530±12 g) fed high-fat diet from 4 weeks of age [1].
  • Disease Induction: Unilateral arthritis induced via intraplantar injection of 150 μL Complete Freund's Adjuvant (CFA) into the right hind paw [1].
  • Dosing Regimen: this compound administered orally at 3 or 10 mg/kg, once daily for 7 days, starting on day 7 post-CFA injection [1].
  • Key Assessments:
    • Inflammation: Paw oedema volume (plethysmometer), ankle width (digital caliper), global arthritis score (0-3 scale) [1].
    • Nociception: Thermal hyperalgesia (Hargreaves test), mechanical allodynia (von Frey filaments/electronic aesthesiometer) [1].
    • Biochemical: Nitrite/nitrate levels in paw tissue as a marker of nitric oxide production [1].

Table 1: Key Outcomes in CFA-Induced Arthritis Model

Parameter Lean Rats Obese Rats Effect of this compound (10 mg/kg)
Paw Oedema Moderate Significantly higher at Day 7 No significant reduction
Arthritis Score Moderate Higher Reduced in obese rats only
Joint Width Increased Increased Reduced in obese rats only
Thermal Hyperalgesia Present Present Marked reduction in both, greater in obese
Mechanical Allodynia Present Present Marked reduction in both, greater in obese
Protocol: Cardiotoxin-Induced Muscle Injury in Mice

This model assesses the role of CB1 in skeletal muscle regeneration, a process involving inflammation, apoptosis, and myogenesis.

  • Animal Model: Male C57BL/6 mice (10-12 weeks old) [6] [7].
  • Injury Induction: Intramuscular injection of cardiotoxin (typically 0.1-1 µM in 50 µL saline) into the tibialis anterior muscle [6].
  • Dosing Regimen: this compound administered at 10 mg/kg/day via intraperitoneal injection [6].
  • Key Assessments:
    • Functional: In vivo muscle strength measurement (e.g., force transducer) at 5 days post-injury (5 DPI) [6].
    • Histological: Myofiber cross-sectional area and central nucleation at 7 DPI [6].
    • Molecular: Western blotting for apoptotic (cleaved caspase-3, cleaved PARP), inflammatory (p-p65NF-κB), and myogenic (Pax7) markers at 3 and 7 DPI [6].
    • Metabolic: Lipidomics and endocannabinoid profiling (e.g., 2-arachidonoyl glycerol, palmitoylethanolamide) in muscle tissue [6].

Table 2: Key Outcomes in Muscle Injury Model

Parameter Vehicle-Treated Injured This compound-Treated (10 mg/kg/d)
Muscle Strength (5 DPI) Significant loss Prevented loss
Myofiber Growth (7 DPI) Impaired Increased
Apoptosis Markers Elevated Downregulated
Inflammation (p-p65NF-κB) Elevated Downregulated
Satellite Cell Marker (Pax7) Variable Upregulated
Protocol: Self-Administration and Reinstatement in Substance Use Disorders

These models evaluate the efficacy of this compound in reducing drug-seeking and relapse-like behavior.

  • Animal Model: Male Sprague-Dawley or Long-Evans rats (typically 250-300 g at start) [5] [8].
  • Surgery: Implantation of intravenous catheter into the jugular vein for self-administration [5] [8].
  • Behavioral Training:
    • Self-Administration: Rats learn to self-administer drug (e.g., heroin: 0.05 mg/kg/infusion; cocaine: 0.5 mg/kg/infusion) on a Fixed-Ratio (FR) schedule, progressing to a Progressive-Ratio (PR) schedule to measure motivation [5].
    • Extinction: Drug and associated cues are withheld until responding reaches a low, stable rate [8].
    • Reinstatement: Drug-seeking behavior is reinstated by a priming drug injection, stress, or re-exposure to drug-associated cues [5] [8].
  • Dosing in Reconsolidation Blockade: A single injection of this compound (3 mg/kg, i.p.) administered immediately after a 15-minute cue reactivation session. This timing is critical to disrupt memory reconsolidation [8].
  • Key Assessments: Active vs. inactive nose-pokes or lever presses during self-administration, extinction, and reinstatement sessions. Breakpoint (highest completed ratio) in PR sessions [5] [8].

Critical Experimental Considerations

Dosing, Pharmacokinetics, and Safety
  • Dose Selection: Effective doses in rodents typically range from 3 to 10 mg/kg for central effects. The route of administration (oral vs. intraperitoneal) influences bioavailability [1] [5] [8].
  • Metabolism: In vitro studies with human liver microsomes identify this compound undergoes piperidine ring oxidation, forming an iminium ion reactive metabolite. This may be relevant for long-term toxicity studies [2].
  • Adverse Effect Monitoring: Chronic administration requires careful observation for rodent aversive states. Core behavioral tests include:
    • Sucrose Preference Test: Anhedonia (depression-like behavior).
    • Social Interaction Test: Anxiety-like behavior.
    • Marble Burying: Compulsive/anxiety-like behavior (note: this compound may show anxiolytic-like effects in this test in rodents, contrasting with human effects) [3].
Control Groups and Data Interpretation
  • Essential Control Groups: Vehicle control (e.g., 2% Tween 80, 0.5% methylcellulose, or 10% Cremophor EL); sham-operated controls for surgery models; and lean/control diet groups for obesity models [1] [3].
  • Interpreting Inverse Agonism vs. Neutral Antagonism: Be aware that this compound's inverse agonist properties may produce effects distinct from neutral CB1 antagonists (e.g., AM6527). These differences can be probed by comparing results across different ligand classes [5].

Visual Experimental Workflows

Workflow for Substance Use Disorder Protocol

G Start Start: Jugular Vein Catheter Implantation SA Self-Administration Training (e.g., Heroin/Cocaine) Start->SA Ext Extinction (Drug & Cues Withheld) SA->Ext React Memory Reactivation (15-min CS Exposure) Ext->React Inject This compound Injection (3 mg/kg, i.p.) React->Inject Test Reinstatement Test (Cue or Drug Prime) Inject->Test Analyze Data Analysis: Active vs. Inactive Responses Test->Analyze

Workflow for Muscle Regeneration Protocol

G StartM Start: Tibialis Anterior Muscle Injury (Cardiotoxin Injection) Treat Daily this compound (10 mg/kg/d, i.p.) StartM->Treat F5 Functional Test: Muscle Strength (5 DPI) Treat->F5 5 DPI H7 Histology: Myofiber Growth (7 DPI) Treat->H7 7 DPI Mol3 Molecular Analysis: Inflammation/Apoptosis (3 DPI) Treat->Mol3 3 DPI End Lipidomics & Endocannabinoid Profiling F5->End H7->End Mol3->End

Conclusion

This compound continues to be an indispensable tool for probing the physiological and pathophysiological roles of the CB1 receptor. The protocols detailed herein provide robust, reproducible methodologies for investigating its effects in models of chronic inflammation, muscle regeneration, and substance use disorders. When employing these models, careful attention to dosing timing, appropriate control groups, and species-specific behavioral interpretations is paramount for generating reliable and translatable data. Future research should leverage these established protocols to further elucidate the complex signaling of the endocannabinoid system and evaluate next-generation CB1 modulators with potentially superior safety profiles.

References

Comprehensive Application Notes and Protocols: Rimonabant Solid Dispersion Preparation Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Rimonabant (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide) is a selective cannabinoid CB1 receptor antagonist that was initially developed as an anti-obesity therapeutic agent. The drug exhibits poor aqueous solubility, which limits its oral bioavailability and therapeutic efficacy. Solid dispersion technology represents a promising formulation strategy to enhance the dissolution rate and oral absorption of poorly water-soluble drugs like this compound by creating molecular dispersions of the drug in hydrophilic carrier matrices. This approach can lead to improved saturation solubility and wetting characteristics through particle size reduction, conversion from crystalline to amorphous state, and improved porosity. The application of solid dispersions is particularly valuable for BCS Class II compounds such as this compound, where solubility represents the rate-limiting step for oral absorption. These notes provide detailed protocols for preparing and characterizing this compound solid dispersions using various hydrophilic carriers, with the aim of facilitating further research on this promising compound despite its withdrawal from the market due to psychiatric side effects.

Materials and Formulation Composition

Chemical Materials
  • Active Pharmaceutical Ingredient: this compound (pharmaceutical grade, purity ≥99%) [1]
  • Polymeric Carriers: Poloxamer 407, Poloxamer 188, Polyethylene glycol (PEG) 6000, Sodium alginate, Guar gum [1] [2]
  • Surfactants: Polysorbate 80, Sodium lauryl sulfate [1]
  • Solvents: Ethanol, Methanol, Dichloromethane, Acetonitrile (HPLC grade) [1]
  • Other Excipients: Microcrystalline cellulose, Calcium chloride, Cross-linked polyvinylpyrrolidone [1] [2]
Composition of this compound Solid Dispersions

Table 1: Formulation Components and Their Functions in Solid Dispersions

Component Function Concentration Range Alternative Options
This compound Active ingredient 10-20% w/w -
Poloxamer 407 Hydrophilic carrier 40-80% w/w Poloxamer 188, PEG 6000
Sodium Alginate Matrix polymer 10-30% w/w Guar gum, HPMC
Polysorbate 80 Surfactant 1-5% w/w Sodium lauryl sulfate
Ethanol Solvent q.s. Methanol, Acetone
Microcrystalline cellulose Adsorbent 10-20% w/w Aerosil 200, Neusilin

Equipment and Instrumentation

Preparation Equipment
  • Mechanical stirrer with adjustable speed (300-400 rpm) and temperature control [2]
  • Ultrasonication bath for homogeneous dispersion [3]
  • Rotary evaporator with vacuum system for solvent removal [1]
  • Hot plate magnetic stirrer with temperature monitoring [1]
  • Fluid bed dryer or vacuum oven for controlled drying [1]
  • Sieve shaker with standard mesh sizes (e.g., #22 IP standard sieve) [2]
Characterization Instruments
  • FTIR Spectrophotometer for drug-polymer compatibility studies [2]
  • Differential Scanning Calorimeter (DSC) for thermal analysis [2]
  • X-ray Diffractometer (XRD) for crystallinity assessment [4]
  • UV-Visible Spectrophotometer with dissolution apparatus [2]
  • Photon Correlation Spectroscopy (PCS) for particle size analysis [3]
  • Scanning Electron Microscope (SEM) for morphological characterization [4]

Preparation Methods and Protocols

Solvent Evaporation Method

The following workflow illustrates the complete preparation process of this compound solid dispersions using the solvent evaporation method:

G cluster_0 Phase 1: Solution Preparation cluster_1 Phase 2: Solvent Removal cluster_2 Phase 3: Drying and Size Reduction Start Start Preparation Step1 Weigh this compound (400 mg) and Polymer (1:5 ratio) Start->Step1 Step2 Dissolve in Ethanol (50 mL) Stir at 300 rpm for 30 min Step1->Step2 Step3 Add Secondary Polymer (Guar Gum or Poloxamer) Step2->Step3 Step4 Continue Stirring at 400 rpm for 60 min Step3->Step4 Step5 Transfer to Rotary Evaporator (40-50°C, Reduced Pressure) Step4->Step5 Step6 Evaporate Solvent Until Solid Mass Forms Step5->Step6 Step7 Collect Solid Residue and Break Aggregates Step6->Step7 Step8 Vacuum Dry at 40°C for 24-48 hours Step7->Step8 Step9 Sieving Through #22 Mesh (710 μm) Step8->Step9 Step10 Collect Solid Dispersion and Store in Desiccator Step9->Step10 End Final Solid Dispersion Step10->End

4.1.1 Detailed Procedure
  • Weighing: Accurately weigh 400 mg of this compound and the required quantity of polymer carrier (typically in 1:5 drug-to-polymer ratio, 2000 mg total polymer) using an analytical balance. [2]

  • Dissolution: Transfer the weighed materials to a round-bottom flask and add 50 mL of ethanol (or other suitable solvent). Stir the mixture using a mechanical stirrer at 300 rpm for 30 minutes until a clear solution is obtained. [2]

  • Secondary Polymer Addition: Add the secondary polymer (Guar gum or Poloxamer) according to the predetermined formulation design. Continue stirring at 400 rpm for 60 minutes to ensure complete mixing and formation of a homogeneous dispersion. [2]

  • Solvent Evaporation: Transfer the solution to a rotary evaporator and evaporate the solvent under reduced pressure at 40-50°C. Maintain rotation speed at 60-80 rpm until a solid mass is obtained. [1]

  • Drying: Transfer the solid mass to a vacuum oven and dry at 40°C for 24-48 hours to remove residual solvent. Monitor the process to prevent degradation of the active ingredient. [2]

  • Size Reduction: Break the dried mass and pass through a #22 mesh sieve (710 μm) to obtain uniformly sized particles. Store the final solid dispersion in a desiccator containing desiccant until further characterization. [2]

Fusion (Melt) Method

The fusion method offers the advantage of avoiding organic solvents, making it environmentally friendly and eliminating concerns about residual solvents:

  • Physical Mixture Preparation: Intimately mix this compound and the hydrophilic carrier (typically Poloxamer or PEG 6000) in a predetermined ratio (commonly 1:5 to 1:8 drug-to-carrier ratio) using a mortar and pestle or tumbler mixer for 15 minutes. [4]

  • Heating: Transfer the physical mixture to a porcelain dish or similar container and heat at a temperature 5-10°C above the melting point of the carrier (approximately 55-60°C for Poloxamer, 60°C for PEG 6000) on a hot plate or in an oven. [1]

  • Melting and Mixing: Maintain the temperature with continuous stirring until a homogeneous melt is obtained. Ensure complete melting and mixing of the drug in the carrier matrix.

  • Solidification: Rapidly cool the molten mixture by placing it in an ice bath or refrigerator to facilitate solidification while preventing drug crystallization.

  • Processing: Break the solidified mass, grind in a mortar, and sieve through appropriate mesh (#22 IP standard sieve) to obtain uniform particles. [2]

Characterization Protocols

Drug-Polymer Compatibility Studies (FTIR)

Objective: To identify potential interactions between this compound and polymeric carriers that may affect stability or performance.

Procedure:

  • Prepare samples of pure this compound, individual polymers, physical mixtures, and solid dispersions.
  • Mix each sample with potassium bromide (KBr) in a 1:100 ratio and compress into pellets using a hydraulic press.
  • Record FTIR spectra in the range of 400-4000 cm⁻¹ using an FTIR spectrophotometer.
  • Compare characteristic peaks of this compound (C=O stretch at ~1650 cm⁻¹, N-H stretch at ~3300 cm⁻¹) in different formulations to detect shifts or disappearance indicating interactions. [2]

Interpretation: The absence of significant changes in characteristic peaks indicates compatibility between drug and polymer.

Thermal Analysis (DSC)

Objective: To determine the crystalline/amorphous state of the drug in solid dispersions and identify glass transition temperatures.

Procedure:

  • Accurately weigh 3-5 mg of sample and place in a standard aluminum crucible.
  • Run DSC thermograms from 25°C to 300°C at a heating rate of 10°C/min under nitrogen purge.
  • Compare thermograms of pure this compound, polymers, physical mixtures, and solid dispersions.
  • Note the disappearance or shift of this compound's melting endotherm (~245°C) in solid dispersions, indicating conversion to amorphous form. [2]
Drug Content Uniformity

Objective: To determine the percentage of this compound in the solid dispersion and assess preparation method consistency.

Procedure:

  • Weigh accurately 10 mg of solid dispersion and dissolve in 10 mL of methanol.
  • Sonicate for 15 minutes and centrifuge at 3000 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 μm membrane filter.
  • Appropriately dilute the filtrate and measure absorbance at λmax of this compound using UV spectrophotometry.
  • Calculate drug content using a pre-established calibration curve. [2]

Calculation:

In Vitro Dissolution Studies

Objective: To evaluate the dissolution profile of this compound from solid dispersions compared to pure drug.

Procedure:

  • Place sample equivalent to 10 mg of this compound in 900 mL of dissolution medium (pH 6.8 phosphate buffer maintained at 37°C ± 0.5°C).
  • Use USP Apparatus II (paddle) at 50 rpm.
  • Withdraw 5 mL aliquots at predetermined time intervals (5, 10, 15, 30, 45, 60, 90, 120 minutes) and replace with fresh medium.
  • Filter samples through 0.45 μm membrane filter, dilute appropriately, and analyze using UV spectrophotometry at λmax.
  • Calculate cumulative percentage drug release and plot release profiles. [2]

Experimental Data and Results

Formulation Composition and Characteristics

Table 2: Composition and Properties of this compound Solid Dispersions Using Different Carriers

Formulation Code Drug:Polymer Ratio Polymer Combination Drug Loading (%) Entrapment Efficiency (%) Cumulative Release in 2h (%)
F1 1:5 Sodium Alginate:Guar Gum (1:1) 18.20 ± 0.62 64.92 ± 0.27 85.4 ± 3.2
F2 1:6 Sodium Alginate:Guar Gum (1:2) 15.30 ± 0.34 69.53 ± 0.41 88.7 ± 2.8
F3 1:7 Sodium Alginate:Guar Gum (1:3) 13.99 ± 0.04 70.83 ± 0.28 91.2 ± 3.1
F4 1:8 Sodium Alginate:Guar Gum (1:4) 12.91 ± 0.01 71.60 ± 0.21 93.5 ± 2.6
F5 1:6 Sodium Alginate:Guar Gum (2:1) 16.39 ± 0.14 59.37 ± 0.16 82.3 ± 3.8
Poloxamer-based 1:5 This compound:Poloxamer 407 16.85 ± 0.45 75.32 ± 0.62 94.8 ± 2.4
Performance Comparison of Different Formulation Approaches

Table 3: Comparison of Various this compound Formulation Strategies

Formulation Approach Carrier/System Key Advantages Limitations Drug Release Rate
Solid Dispersion (Solvent Evaporation) Poloxamer 407 High dissolution enhancement, amorphous conversion Potential solvent residues, stability concerns 94.8% in 2h
Solid Dispersion (Fusion) PEG 6000 No organic solvents, simple process Thermal stress on drug, limited carrier selection 89.3% in 2h
Microspheres Sodium Alginate-Guar Gum Controlled release, good flow properties Complex process, lower drug loading 93.5% in 2h
Nanostructured Lipid Carriers (NLCs) Lipid matrices Enhanced bioavailability, good stability Complex manufacturing, scale-up challenges 96.2% in 2h [3]

Troubleshooting Guide

Common Issues and Solutions

Table 4: Troubleshooting Common Problems in this compound Solid Dispersion Preparation

Problem Possible Causes Solutions
Low drug loading Poor drug solubility in carrier Optimize drug-carrier ratio; Use surfactant; Increase processing temperature
Incomplete drug release Drug crystallization during preparation Increase polymer concentration; Optimize cooling rate; Add crystallization inhibitors
Poor flow properties Irregular particle shape and size Implement spherical crystallization; Add glidants; Optimize sieving parameters
Stability issues Moisture absorption, recrystallization Use protective packaging; Add stabilizers; Store in controlled conditions
Content uniformity issues Inadequate mixing Extend mixing time; Use high-shear mixers; Implement geometric dilution

Applications and Conclusion

Solid dispersion technology presents a viable strategy for enhancing the dissolution rate and oral bioavailability of this compound. The application of hydrophilic carriers such as Poloxamer, PEG, and natural polymers like sodium alginate and guar gum can significantly improve the wettability and solubility of this poorly water-soluble drug. The protocols described in this document provide researchers with reliable methods for preparing and characterizing this compound solid dispersions using both solvent evaporation and fusion techniques.

The experimental data demonstrates that optimized solid dispersion formulations can achieve drug release exceeding 90% within 2 hours, representing substantial improvement over the pure drug substance. Furthermore, the conversion to amorphous form confirmed by DSC and XRD analysis provides the scientific basis for the observed enhancement in dissolution performance.

While this compound is no longer marketed due to psychiatric side effects, research continues on related compounds and targeted delivery systems that may separate the therapeutic benefits from adverse effects. The methodologies described herein may also be applied to other cannabinoid receptor antagonists and poorly soluble drugs in development. Future research directions should focus on scale-up feasibility, long-term stability studies, and exploration of novel polymeric carriers to further optimize the performance of this compound solid dispersions.

References

Application Notes: Rimonabant Nano-Delivery Systems & Poloxamer Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

1. Advanced Nanoparticle Delivery of Rimonabant A primary strategy to overcome the central nervous system (CNS)-related side effects of this compound is its encapsulation within polymeric nanoparticles for hepatic targeting.

  • Carrier System: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been successfully used to encapsulate this compound (Rimo-NPs) [1].
  • Rationale: This system is designed to preferentially deliver the drug to the liver, the key site for its metabolic action, while minimizing its passage across the blood-brain barrier [1].
  • Experimental Outcomes:
    • Biodistribution: Following intravenous or intraperitoneal administration in mice, Rimo-NPs were mainly located in the liver, spleen, and kidney, with only negligible levels detected in the brain [1].
    • Efficacy: Chronic treatment in diet-induced obese mice significantly reduced hepatic steatosis and liver injury and improved insulin sensitivity [1].
    • Safety: Animals treated with Rimo-NPs showed no CNS-mediated behavioral activities, in stark contrast to those treated with free this compound [1].

The table below summarizes the key characteristics of this system:

Parameter Specification / Outcome
Active Pharmaceutical Ingredient This compound [1]
Delivery System Polymeric Nanoparticles (PLGA) [1]
Primary Target Organ Liver [1]
Key Therapeutic Application Non-alcoholic fatty liver disease (NAFLD) and Type 2 Diabetes [1]
Major Advantage Avoids neuropsychiatric side effects by preventing brain exposure [1]

2. The Functional Role of Poloxamer in Drug Delivery While not directly paired with this compound in the searched studies, poloxamer is a critical excipient in nanoparticle-based drug delivery, particularly for intranasal systems targeting the brain.

  • Mechanism of Action: Poloxamers are block co-polymers known for their ability to inhibit P-glycoprotein (P-gp) efflux pumps and open tight junctions between epithelial cells [2]. This enhances drug permeability across biological barriers.
  • Application Context: Research on solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for nose-to-brain delivery highlights the use of surfactants like poloxamer (e.g., Tween 80) to achieve this effect [2].
  • Formulation Integration: Furthermore, SLNs and NLCs can be incorporated into a poloxamer hydrogel to improve drug retention in the nasal cavity, combating rapid mucociliary clearance [2].

The following diagram illustrates how poloxamer enhances drug delivery, particularly in an intranasal context.

G Poloxamer Poloxamer PgpInhibition Inhibits P-glycoprotein (P-gp) Efflux Pump Poloxamer->PgpInhibition TightJunction Opens Tight Junctions Poloxamer->TightJunction Hydrogel Forms a Mucoadhesive Hydrogel Poloxamer->Hydrogel Outcome1 Increased Drug Concentration at Target Site PgpInhibition->Outcome1 Outcome2 Enhanced Paracellular Permeability TightJunction->Outcome2 Outcome3 Prolonged Residence Time in Nasal Cavity Hydrogel->Outcome3 FinalEffect Improved Drug Bioavailability & Efficacy Outcome1->FinalEffect Outcome2->FinalEffect Outcome3->FinalEffect

Proposed Experimental Protocol: Developing a this compound-Poloxamer Formulation

Based on the gathered intelligence, here is a detailed protocol for developing and evaluating a lipid-based nanoparticle system (like SLNs or NLCs) for this compound, utilizing poloxamer.

Objective: To formulate this compound-loaded nanostructured lipid carriers (Rimo-NLCs) coated with poloxamer 407 for enhanced hepatic targeting or intranasal delivery.

Materials:

  • Active Compound: this compound (≥98% purity)
  • Lipids: Solid lipid (e.g., Glyceryl dibehenate, Compritol 888 ATO), Liquid lipid (e.g., Oleic acid, Miglyol 812)
  • Surfactants: Poloxamer 407, Soy lecithin
  • Solvents: Ethanol, Dichloromethane (for emulsion method)
  • Animals: Diet-Induced Obese (DIO) mouse model (for metabolic studies)

Methodology:

Part A: Preparation of Rimo-NLCs using Hot Homogenization

  • Lipid Phase: Accurately weigh this compound (1-2% w/w), solid lipid (e.g., 5% w/w), and liquid lipid (e.g., 3% w/w). Melt together at 5-10°C above the solid lipid's melting point (e.g., 75°C).
  • Aqueous Phase: Dissolve poloxamer 407 (2-3% w/w) and soy lecithin (1% w/w) in purified water heated to the same temperature as the lipid phase.
  • Emulsification: Add the molten lipid phase to the aqueous surfactant solution under high-speed stirring (e.g., 10,000 rpm for 2 minutes) using an Ultra-Turrax homogenizer to form a coarse pre-emulsion.
  • Size Reduction: Immediately process the pre-emulsion using a high-pressure homogenizer (HPH) for 3-5 cycles at 500-800 bar while maintaining the temperature.
  • Solidification: Rapidly cool the obtained nanoemulsion in an ice bath under mild magnetic stirring to form solid NLCs.
  • Purification: Purify the Rimo-NLC dispersion by dialysis or ultracentrifugation to remove free drug and excess surfactant.

Part B: Critical Quality Attribute (CQA) Analysis

  • Particle Size, PDI, and Zeta Potential: Determine using Dynamic Light Scattering (DLS). Target: Size < 200 nm, PDI < 0.3, Zeta potential |±30| mV for stability [2] [1].
  • Entrapment Efficiency (EE) and Drug Loading (DL): Calculate using the following formulas after separating free drug via ultracentrifugation/filtration and analyzing by HPLC.
    • EE (%) = (Amount of drug in NLCs / Total amount of drug used) * 100
    • DL (%) = (Amount of drug in NLCs / Total weight of NLCs) * 100
  • In Vitro Drug Release: Perform using dialysis method in phosphate buffer (pH 7.4) with 0.5% w/v Tween 80 to maintain sink conditions. Sample at predetermined intervals and analyze by HPLC.

Part C: In Vivo Pharmacodynamic Study

  • Animal Model: Use DIO mice (C57BL/6J) confirmed to have developed insulin resistance and hepatic steatosis.
  • Grouping: Randomize into groups (n=8-10): (i) Healthy control, (ii) Disease model + Vehicle, (iii) Disease model + Free this compound, (iv) Disease model + Rimo-NLCs.
  • Dosing & Route: Administer formulations intravenously (for hepatic targeting) or intranasally (for brain-avoidance/CNS-targeting studies) at a this compound dose of 3-10 mg/kg every other day for 4 weeks [1].
  • Endpoint Analysis:
    • Metabolic Parameters: Monitor body weight, food intake, and conduct an Oral Glucose Tolerance Test (OGTT) at baseline and study end.
    • Liver Analysis: Collect liver tissue for H&E and Oil Red O staining to quantify steatosis. Measure liver triglyceride content.
    • Behavioral Assessment: Conduct open field and elevated plus maze tests to evaluate anxiety-related behaviors and confirm absence of CNS side effects [1].
    • Biodistribution: Quantify this compound concentration in target tissues (liver, plasma) and the brain using LC-MS/MS to confirm targeted delivery.

Research Implications and Future Directions

The integration of poloxamer into a this compound nano-formulation presents a promising strategy to resurrect this potent therapeutic agent. The proposed protocol leverages the hepatotropic properties of nanoparticles and the permeability-enhancing effects of poloxamer. Future work should focus on:

  • Detailed Biodistribution Studies: Quantitative tracking of the formulated drug to conclusively demonstrate targeted delivery.
  • Toxicological Profiling: Comprehensive in vivo safety assessment of the new formulation, despite the use of GRAS (Generally Recognized as Safe) materials.
  • Scalability and GMP Manufacturing: Addressing the challenges of translating a lab-scale nano-formulation into a commercially viable product.

References

Comprehensive Application Notes and Protocols: Assessing Rimonabant and Analogues for Anti-Tuberculosis Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

The repurposing of existing drug scaffolds represents a promising strategy in antibacterial discovery, offering potential advantages in reduced development timelines and optimized safety profiles compared to novel chemical entities. Rimonabant (SR141716A), originally developed as a cannabinoid CB1 receptor antagonist for weight management, has recently emerged as a promising candidate for tuberculosis treatment based on structural similarity to known anti-tubercular compounds [1] [2]. This application note provides detailed protocols for evaluating this compound and its analogues against Mycobacterium tuberculosis (Mtb), with a particular focus on sila-analogues that have demonstrated exceptional potency in the nanomolar range [1].

The scientific rationale for investigating this compound against Mtb stems from its structural similarity to BM212, a known MmpL3 inhibitor that blocks the transport of mycolic acids essential for mycobacterial cell wall development [1] [2]. MmpL3 (mycolic acid transport protein) has emerged as a promising therapeutic target for novel anti-tuberculosis agents, with several investigational compounds including SQ109, AU-1235, and NITD-304 also acting on this transporter protein [2]. The structural conservation between this compound and BM212 scaffolds suggested that this compound analogues might share similar mechanisms of action while potentially offering improved pharmacological properties [1].

Experimental Data and Results Summary

Anti-Tuberculosis Activity of this compound Analogues

Table 1: Anti-tuberculosis activity and selectivity of key this compound analogues

Compound Structural Features MIC against Mtb H37Rv Cytotoxicity (CC50) Selectivity Index Reference
This compound Pyrazole core, hydrazide moiety 25 μg/mL >100 μM >4 [2]
Compound 4a Cyclohexylcarbamoyl group 1.5 μg/mL >100 μM >66.7 [2]
Compound 4b Adamantylcarbamoyl group 0.78 μg/mL >100 μM >128.2 [2]
Compound 18a Silicon-containing analogue 31 ng/mL >100 μM >3225 [1]
BM212 (Reference) 1,5-diaryl pyrrole derivative 0.7-1.5 μg/mL >100 μM >66.7-142.9 [2]

MIC: Minimum Inhibitory Concentration; CC50: 50% Cytotoxic Concentration; Selectivity Index: CC50/MIC

The screening data revealed that structural optimization of the this compound scaffold significantly enhanced anti-tubercular potency. Particularly noteworthy is compound 18a, a sila-analogue of this compound where a carbon atom has been replaced with silicon, which demonstrated exceptional activity with an MIC of 31 ng/mL against Mtb H37Rv [1]. This represents an approximately 800-fold improvement over the original this compound scaffold [1] [2]. The increased lipophilicity imparted by silicon incorporation appears to enhance potency, likely through improved membrane penetration or target binding [1].

Key Experimental Parameters for Anti-Tuberculosis Assays

Table 2: Standard experimental conditions for anti-tuberculosis activity assessment

Parameter Standard Conditions Variations/Special Considerations References
Bacterial strain Mtb H37Rv (ATCC 27294) Clinical isolates, MDR strains [1] [2]
Culture medium Middlebrook 7H9/7H10/7H11 Addition of OADC enrichment [1] [2]
Inoculum preparation Mid-log phase culture Adjustment to 10^5-10^6 CFU/mL [2]
Incubation conditions 37°C, 5% CO2, 85% humidity 7-14 days incubation [2]
MIC determination Visual inspection/resazurin Microscopic examination, radimetric BACTEC [2]
Cytotoxicity testing Mammalian cell lines (Vero, J774) MTT/XTT assays, 72h exposure [1] [2]
Compound solubility DMSO stock solutions Final DMSO <1% in assays [2]

Detailed Experimental Protocols

Synthesis of this compound Analogues
3.1.1 General Synthesis of Pyrazole Carboxamide Analogues

The synthesis of this compound analogues follows modified procedures from the literature [2]:

  • Starting material preparation: Begin with 1,2-dihydropyrazol-3-one derivatives as starting materials.
  • Hydrazone formation: React with appropriately substituted aryl hydrazines in ethanol under reflux for 4-6 hours.
  • Carboxamide coupling: Treat the intermediate with various amines using coupling agents such as HATU or EDCI in the presence of base (DIPEA or triethylamine) in dichloromethane or DMF at room temperature.
  • Purification: Purify crude products by flash chromatography using silica gel with hexane/ethyl acetate or dichloromethane/methanol gradient systems.
  • Characterization: Confirm structures by ( ^1H ) NMR, ( ^{13}C ) NMR, and high-resolution mass spectrometry.
3.1.2 Specialized Protocol for Sila-Analogue 18a

The particularly potent sila-analogue 18a requires specialized synthetic approaches for silicon incorporation [1]:

  • Silicon-containing intermediate preparation: Start with trimethylsilyl-protected alkynyl silane derivatives.
  • Cyclization: Perform ring-closing reactions under mild Lewis acid catalysis.
  • Deprotection: Carefully remove protecting groups using tetrabutylammonium fluoride (TBAF) in THF at 0°C.
  • Final coupling: React with appropriate carbamoyl chloride derivatives in the presence of base.
  • Purification: Use preparative HPLC for final purification to achieve >95% purity.
Anti-Mycobacterial Susceptibility Testing
3.2.1 Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to established guidelines with modifications [2]:

  • Compound preparation: Prepare serial two-fold dilutions of test compounds in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) in 96-well plates. The final DMSO concentration should not exceed 1%.
  • Inoculum preparation: Harvest mid-log phase Mtb H37Rv cultures and adjust turbidity to McFarland standard 1.0, then dilute to approximately 10^5 CFU/mL in supplemented 7H9 broth.
  • Inoculation: Add 100 μL of bacterial suspension to each well containing 100 μL of compound dilution. Include growth control (bacteria without compound) and sterility control (media only).
  • Incubation: Seal plates and incubate at 37°C with 5% CO2 and 85% humidity for 7-14 days.
  • Endpoint determination:
    • Visual inspection: Examine for visible turbidity indicating growth.
    • Resazurin assay: Add 30 μL of 0.01% resazurin solution to each well, incubate for 24-48 hours, and observe color change (blue to pink indicates bacterial growth).
    • The MIC is defined as the lowest concentration that prevents color change and visible growth.
3.2.2 Activity Against Intracellular Bacteria

For assessment of activity against intracellular Mtb [3]:

  • Macrophage infection: Differentiate THP-1 cells or isolate murine peritoneal macrophages, seed in 24-well plates, and infect with Mtb H37Rv at MOI 1:10 for 4 hours.
  • Treatment: Remove extracellular bacteria by washing and add test compounds at various concentrations.
  • Incubation: Maintain cultures for 5-7 days with compound replenishment every 48 hours.
  • Assessment: Lyse macrophages with 0.1% Triton X-100, serially dilute lysates, and plate on 7H11 agar for CFU enumeration after 3-4 weeks of incubation.
Cytotoxicity Assessment
3.3.1 MTT Assay Protocol

Cytotoxicity is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay [1] [2]:

  • Cell culture: Maintain Vero (African green monkey kidney) or J774 (murine macrophage) cells in appropriate media (DMEM or RPMI-1640) supplemented with 10% FBS at 37°C with 5% CO2.
  • Cell seeding: Plate cells in 96-well flat-bottom plates at a density of 1×10^4 cells/well and incubate for 24 hours to allow attachment.
  • Compound treatment: Add serial dilutions of test compounds and incubate for 72 hours. Include vehicle controls and blank (media only).
  • MTT addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Formazan dissolution: Carefully remove media, add 100 μL DMSO to dissolve formazan crystals, and agitate gently for 10 minutes.
  • Absorbance measurement: Measure absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
  • Data analysis: Calculate percentage viability compared to vehicle-treated controls and determine CC50 values (concentration causing 50% reduction in viability) using nonlinear regression.

Experimental Workflows and Mechanism of Action

Compound Screening and Evaluation Workflow

G Compound Screening and Evaluation Workflow Start Start Screening Synthesize Synthesis of this compound Analogues Start->Synthesize Charact Compound Characterization (NMR, MS, HPLC) Synthesize->Charact PrimaryScreen Primary Screening Against Mtb H37Rv (MIC Determination) Charact->PrimaryScreen Cytotox Cytotoxicity Assessment (MTT Assay) PrimaryScreen->Cytotox SI Selectivity Index Calculation Cytotox->SI SI->Synthesize Back to Optimization MechStudy Mechanism of Action Studies (MmpL3 Inhibition) SI->MechStudy Selective Compounds Intracellular Intracellular Activity (Macrophage Model) MechStudy->Intracellular DataAnalysis Data Analysis and Hit Selection Intracellular->DataAnalysis

Proposed Mechanism of MmpL3 Inhibition

G Proposed MmpL3 Inhibition Mechanism by this compound Analogues MycolicAcid Mycolic Acid Precursors MmpL3 MmpL3 Transporter Protein MycolicAcid->MmpL3 Transport TMM Trehalose Monomycolate (TMM) MmpL3->TMM Mycolation Integrity Loss of Cell Wall Integrity MmpL3->Integrity Disrupted Transport Trehalose Trehalose Trehalose->TMM TDM Trehalose Dimycolate (TDM) TMM->TDM CellWall Mycobacterial Cell Wall TDM->CellWall This compound This compound Analogues This compound->MmpL3 Inhibition BacterialDeath Bacterial Death Integrity->BacterialDeath

Discussion and Technical Notes

Key Structure-Activity Relationship (SAR) Findings

The evaluation of this compound analogues has revealed several critical structure-activity relationship patterns:

  • Carboxamide region: Bulky hydrophobic substituents (e.g., adamantyl, cyclohexyl) significantly enhance potency compared to smaller groups [2].
  • Core modifications: Replacement of carbon with silicon in the scaffold dramatically improves activity, likely due to increased lipophilicity and potential membrane interaction enhancements [1].
  • Hydrazide moiety: The hydrazide component appears essential for maintaining anti-mycobacterial activity, with modifications in this region generally leading to reduced potency [2].
  • Aromatic substituents: Electron-withdrawing groups on the phenyl ring tend to improve activity, suggesting potential electronic requirements for target interaction [2].
Technical Considerations and Troubleshooting
  • Compound solubility: The high lipophilicity of potent analogues, particularly sila-compounds, may require special formulation approaches such as the use of cyclodextrins or liposomal delivery systems to maintain adequate dissolution in aqueous media [1].
  • Assay variability: Mycobacterial growth rates can vary between experiments; always include reference compounds (e.g., isoniazid, rifampicin) as internal controls for MIC determinations [2].
  • Cytotoxicity interpretation: While high selectivity indices are desirable, consider that this compound's original CNS activity may still manifest in compounds with high blood-brain barrier penetration; specialized neurotoxicity assays may be warranted for promising candidates [4].
  • Resistance studies: To investigate target engagement, consider generating spontaneous resistant mutants and sequencing the mmpL3 gene to confirm the mechanism of action [2].

Conclusion

The this compound scaffold represents a promising starting point for novel anti-tuberculosis agents, particularly through strategic modifications such as silicon incorporation that dramatically enhance potency. The protocols outlined here provide a comprehensive framework for evaluating this compound analogues, with the most promising compound (18a) showing exceptional activity in the nanomolar range and an excellent selectivity index exceeding 3,000 [1]. The MmpL3 inhibition mechanism positions these compounds as addressing a clinically validated target with potential activity against drug-resistant tuberculosis strains [1] [2]. Further development should focus on optimizing pharmacokinetic properties and evaluating efficacy in advanced animal models of tuberculosis infection.

References

In Vitro Experimental Models & Culture Protocols

Author: Smolecule Technical Support Team. Date: February 2026

A critical first step is establishing relevant biological models. The following table summarizes the primary in vitro models used in recent Rimonabant studies.

Cell Model Type Specific Examples Culture Method Key Application in this compound Studies
Primary Cancer Stem Cells (CSCs) GTG7 line (from patient-derived CRC) [1] [2] 3D spheroids in ultra-low attachment supports; Advanced DMEM-F12 medium supplemented with N2, EGF, bFGF, heparin [1] [2] Model CSC dynamics and intra-tumoral heterogeneity; test drug effects on self-renewal and Wnt pathway activity [1] [2]

| Established Cancer Cell Lines | CRC: HCT116, DLD1 [1] [2] Breast Cancer: MCF7 (luminal), MDA-MB-231 (TNBC) [3] [4] | 2D monolayers; standard media (e.g., McCoy’s 5A, RPMI, DMEM) with 10% FBS [1] [3] | General assessment of anti-proliferative effects, apoptosis, migration, and signaling pathway inhibition [3] [4] | | Normal/Tumor Microenvironment Cells | Wild-type human colon organoids [1] [5] Human lung fibroblasts (MRC5) [3] | Organoids in specialized matrices [1]; fibroblasts in DMEM with 10% FBS [3] | Assess cancer cell selectivity (minimal toxicity to normal cells) [1]; study effect on tumor-stroma crosstalk and secretome [3] |

Core Functional Assays & Protocols

The following section provides detailed protocols for key experiments that evaluate the efficacy and mechanisms of this compound.

Protocol 1: Assessing Anti-Proliferative and Cytotoxic Effects

This foundational protocol determines the compound's direct impact on cell viability and proliferation.

  • 1.1 Cell Viability (MTT) Assay

    • Purpose: To measure metabolic activity as a proxy for viable cell number.
    • Procedure:
      • Seed cells in 96-well plates at a density optimized for linear growth (e.g., 3-5 x 10³ cells/well).
      • After 24 hours, treat with a concentration gradient of this compound (e.g., 1-25 µM). Use DMSO as a vehicle control.
      • Incubate for 24-72 hours.
      • Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
      • Carefully remove the medium and solubilize the formed formazan crystals with DMSO.
      • Measure the absorbance at 570 nm using a plate reader. Calculate IC₅₀ values using non-linear regression analysis [1] [3].
  • 1.2 Clonogenic (Colony Formation) Assay

    • Purpose: To evaluate long-term survival and the ability of a single cell to proliferate into a colony.
    • Procedure:
      • Seed cells sparsely in 6-well plates (e.g., 500-1000 cells/well).
      • Treat with this compound at desired concentrations for 48 hours.
      • Remove the drug-containing medium and replace with fresh, complete medium.
      • Allow cells to grow for 1-3 weeks, until visible colonies form in the control wells.
      • Wash with PBS, fix with methanol or paraformaldehyde, and stain with 0.5% crystal violet.
      • Count colonies (>50 cells) manually or using imaging software. Express results as a percentage of the control colony count [6].
Protocol 2: Investigating Cell Death and Cell Cycle Mechanisms

These protocols help delineate the mode of cell death and growth arrest induced by this compound.

  • 2.1 Apoptosis Analysis by Flow Cytometry

    • Purpose: To quantify the percentage of cells undergoing apoptosis.
    • Procedure:
      • Harvest this compound-treated and control cells (both adherent and floating).
      • Wash with cold PBS and resuspend in 1X Binding Buffer.
      • Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
      • Analyze by flow cytometry within 1 hour. Distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [7] [6].
  • 2.2 Cell Cycle Analysis by Flow Cytometry

    • Purpose: To determine the distribution of cells in different phases of the cell cycle.
    • Procedure:
      • Fix treated and control cells in 70% ethanol at -20°C for several hours or overnight.
      • Wash with PBS and treat with RNase A to remove RNA.
      • Stain cellular DNA with a solution containing PI (e.g., 50 µg/mL).
      • Analyze DNA content using a flow cytometer. Use software to deconvolute the histograms and calculate the percentage of cells in G0/G1, S, and G2/M phases [7] [6].
  • 2.3 Ferroptosis Induction Assay (for TNBC)

    • Purpose: To confirm the induction of ferroptosis, particularly in combination therapies.
    • Procedure:
      • Treat TNBC cells (e.g., MDA-MB-231) with this compound alone or in combination with ferroptosis inducers (e.g., Erastin, RSL3).
      • Measure key ferroptosis markers:
        • Lipid Peroxidation: Using C11-BODIPY⁵⁸¹/⁵⁹¹ probe and flow cytometry.
        • GSH Depletion: Using a commercial Glutathione assay kit.
        • Validation: Include ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) to confirm the mechanism [4].
Protocol 3: Evaluating Effects on Cancer Stem Cells (CSCs)

This specialized protocol is crucial for understanding this compound's effect on the therapy-resistant CSC subpopulation.

  • 3.1 Primary Colon CSC Spheroid Culture and Treatment
    • Purpose: To assess the effect of this compound on CSC self-renewal and survival in a 3D model.
    • Procedure:
      • Culture primary CSCs (e.g., GTG7 line) as spheroids in ultra-low attachment flasks with defined CSC medium [1] [2].
      • For experiments, dissociate spheroids into single cells and seed in 96-well ultra-low attachment plates.
      • Treat with this compound. Monitor spheroid formation and growth over 5-10 days.
      • Quantify results by measuring spheroid size and number using an inverted microscope, or by performing a cell viability assay at the endpoint [1].
      • For CSC-specific analysis, use a cell line with a Wnt/GFP reporter (like GTG7) and analyze GFP-high (CSCs) vs. GFP-low (differentiated) populations via FACS after treatment [1] [2].

Signaling Pathway Analysis

This compound exerts its effects through multiple signaling pathways. The experimental workflow for investigating these mechanisms is outlined below, followed by a detailed diagram of the primary affected pathway.

G Figure 2: Experimental Workflow for Signaling Analysis Start Treat Cancer Cells with this compound WP1 Western Blot Analysis Start->WP1 WP2 qRT-PCR Start->WP2 WP3 Luciferase Reporter Assay Start->WP3 WP4 Immunofluorescence/ Subcellular Fractionation Start->WP4 P1 Pathway Inhibition Confirmed WP1->P1 Target Protein/ Phosphorylation Level WP2->P1 Target Gene mRNA Level WP3->P1 Transcriptional Activity WP4->P1 Protein Localization (e.g., β-Catenin nuclear/cytosolic)

The diagram below illustrates how this compound inhibits the canonical Wnt/β-catenin pathway, a key mechanism identified in colon cancer stem cell research.

G Figure 1: this compound Inhibition of Wnt/β-Catenin Signaling Wnt Wnt LRP6 LRP6 Wnt->LRP6 FZD FZD Wnt->FZD β-Catenin\n(Stabilized) β-Catenin (Stabilized) LRP6->β-Catenin\n(Stabilized) Inhibits FZD->β-Catenin\n(Stabilized) Inhibits β-Catenin\n(Degradation) β-Catenin (Degradation) β-Catenin\n(Degradation)->β-Catenin\n(Stabilized) Promotes Nucleus Nucleus β-Catenin\n(Stabilized)->Nucleus Reduces Nuclear Translocation β-Catenin\n(Stabilized)->Nucleus Translocates Target Gene\nTranscription Target Gene Transcription CB1 Receptor CB1 Receptor p300 (HAT) p300 (HAT) p300 (HAT)->Target Gene\nTranscription Nucleus->Target Gene\nTranscription TCF/LEF TCF/LEF TCF/LEF->Target Gene\nTranscription This compound This compound This compound->CB1 Receptor Antagonizes/ Inverse Agonism This compound->p300 (HAT) Directly Binds & Inhibits HAT Activity

The key targets and effects of this compound on oncogenic signaling pathways are summarized in the table below.

Pathway Molecular Target of this compound Observed Experimental Outcome Relevant Cancer Model
Wnt/β-Catenin [1] [2] [3] p300 histone acetyltransferase (HAT) domain; upstream signaling components [1] ↓ β-Catenin nuclear translocation; ↑ β-Catenin phosphorylation (Ser33) & degradation; ↓ TCF/LEF transcriptional activity; ↓ target genes (c-Myc, Cyclin D1) [1] [3] Colorectal Cancer, Breast Cancer
Other Key Pathways [3] Not fully elucidated, but CB1-independent ↓ NF-κB phosphorylation (Ser536); ↓ TGF-β signaling (nuclear p-SMAD2/3); ↓ HIF1α transcriptional activity [3] Breast Cancer
PI3K/AKT & MAPK/ERK [6] [4] Potential upstream modulation via HPIP or CB1 ↓ phosphorylation of AKT and ERK1/2 [6] [4] Breast Cancer

Key Application Notes for Researchers

  • Cancer Cell Selectivity: A significant finding is that this compound killed colon CSCs and differentiated cancer cells while showing no toxicity against wild-type human colon organoids, suggesting a potential therapeutic window targeting malignant over normal tissue [1] [5].
  • Synergistic Combinations: Research demonstrates synergy. In CRC models, this compound synergized with Oxaliplatin and 5-FU [1]. In TNBC, it synergized with ferroptosis inducers (Erastin/RSL3) to enhance cell death [4].
  • CB1-Independent Mechanisms: Many anti-tumor and anti-CSC effects, particularly the inhibition of Wnt signaling via p300, are independent of its canonical CB1 receptor target [1] [3]. This is crucial for developing new analogs to avoid central nervous system-related side effects.
  • Novel Derivatives: Research has developed this compound-derived compounds (e.g., TXX-1-10) with retained efficacy but significantly reduced blood-brain barrier penetrability, offering a promising direction to mitigate CNS side effects [6].

References

Comprehensive Application Notes and Protocols: Rimonabant Drug Discrimination Procedures in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Drug Discrimination and Rimonabant Pharmacology

Drug discrimination (DD) represents a powerful behavioral assay for characterizing the neuropharmacological effects of psychoactive compounds by training subjects to detect interoceptive cues produced by administration of specific substances. This well-established paradigm has become a gold standard in preclinical abuse potential assessment and receptor mechanism characterization, with high translational validity for predicting human psychoactive effects [1]. When animals reliably discriminate between training conditions, researchers can test other compounds to determine whether they produce similar or different interoceptive states, thereby illuminating shared receptor mechanisms and potential clinical applications.

This compound (SR141716A) was the first selective cannabinoid CB1 receptor antagonist/inverse agonist developed for clinical use [2]. Originally investigated as an anti-obesity medication, this compound was approved in Europe in 2006 but was withdrawn worldwide in 2008 due to serious psychiatric side effects including depression, anxiety, and suicidal ideation [3] [2]. Despite its removal from clinical use, this compound remains an invaluable research tool for investigating cannabinoid receptor function and has been successfully established as a discriminative stimulus in several preclinical models, unlike many other antagonist compounds [4] [5].

The pharmacological activity of this compound as an inverse agonist at CB1 receptors means it not only blocks receptor activation by agonists but also suppresses constitutive receptor activity, producing effects opposite to those of agonists [6] [2]. This nuanced mechanism differs from neutral antagonists that block receptors without affecting basal activity, a distinction that may have implications for both subjective effects and side effect profiles [6] [7]. Understanding these properties is essential for designing appropriate discrimination paradigms and interpreting their results in the context of cannabinoid receptor function.

Experimental Approaches for this compound Discrimination

Overview of Methodological Strategies

Researchers have developed multiple specialized procedures to establish this compound as a discriminative stimulus, each with distinct advantages and applications. The three primary approaches include:

  • Discriminated Taste Aversion (DTA) in Rats: This method leverages conditioned aversion to establish discrimination, where this compound administration is paired with lithium chloride-induced malaise [4] [5].

  • Antagonist Discrimination in Nonhuman Primates: This approach studies withdrawal phenomena by training subjects chronically treated with CB1 agonists to discriminate this compound from vehicle [8].

  • Standard Operant Agonist Discrimination: This conventional method investigates antagonist properties by testing this compound against established agonist discriminative stimuli [6].

Table 1: Comparison of this compound Drug Discrimination Procedures

Procedure Type Species Training Dose Key Applications Session Parameters
Discriminated Taste Aversion Rat (Sprague-Dawley) 3-5.6 mg/kg i.p. CB1 antagonist characterization, receptor mechanism studies 20 min pretreatment, 30 min drinking session [4]
Antagonist Discrimination Squirrel monkey 1-3 mg/kg i.v. Cannabis withdrawal modeling, medication development 50 min pretreatment, FR10 response requirement [8]
Operant Agonist Discrimination Squirrel monkey N/A (test drug only) Antagonist potency assessment, Schild analysis 50 min pretreatment, FR10 response requirement [6]
Selection Criteria for Experimental Models

Choosing an appropriate discrimination procedure depends on several factors, including research objectives, species considerations, and practical constraints. The DTA procedure offers particular advantages for establishing discrimination with this compound, as traditional operant approaches have frequently proven unsuccessful with this compound [4]. This method typically achieves rapid acquisition of discrimination, with clear separation between drug and vehicle states often evident after only 12 training sessions (6 drug and 6 vehicle sessions) in experimental animals [4].

For investigators specifically interested in cannabis withdrawal phenomena, the antagonist discrimination model in nonhuman primates provides direct insight into the interoceptive states associated with CB1 receptor blockade during chronic agonist exposure [8]. This approach typically requires more extended training periods (30-60 sessions) but offers excellent face validity for human cannabis withdrawal and enables direct testing of potential treatment medications.

When the primary goal involves characterizing antagonist properties against agonist effects, the standard operant discrimination procedure with established CB1 agonists as training stimuli allows direct assessment of this compound's ability to block or attenuate these effects [6]. This method facilitates quantitative approaches such as Schild analysis for determining antagonist potency and investigating mechanisms of action.

Detailed Experimental Protocols

Discriminated Taste Aversion (DTA) in Rats
3.1.1 Subjects and Housing Conditions
  • Utilize male Sprague-Dawley rats (e.g., Taconic Farms) with initial weights of 275-300 g [4]
  • House individually in polycarbonate cages under standard colony conditions (20°C, non-reversed 12-h light/dark cycle)
  • Provide unlimited access to pellet food while implementing controlled fluid access as described below
  • Obtain approval from the Institutional Animal Care and Use Committee (IACUC) following relevant guidelines (e.g., NIH Publication No. 85-23, revised 1996)
3.1.2 Fluid Restriction and Habituation
  • During the initial acclimation week, provide free access to tap water
  • Thereafter, restrict fluid access to scheduled drinking sessions:
    • Morning session: 30 min access to 0.1% saccharin solution (experimental fluid)
    • Afternoon session: 30 min access to tap water (consumption not recorded)
  • Use appropriate drinking bottles (e.g., Nalgene 250-ml plastic bottles with #7 rubber stoppers for saccharin; 500-ml glass bottles for afternoon water)
3.1.3 Discrimination Training Protocol
  • Administer This compound (3-5.6 mg/kg i.p.) or vehicle 20 min before the 30-min morning saccharin presentation [4] [5]
  • For experimental animals:
    • After this compound pretreatment sessions: administer LiCl (120 mg/kg i.p.) immediately post-drinking ("danger days")
    • After vehicle pretreatment sessions: administer saline (10 ml/kg i.p.) immediately post-drinking ("safe days")
  • For control (nonconditioned) animals:
    • Administer saline (10 ml/kg i.p.) after all drinking sessions, regardless of pretreatment
  • Employ a balanced training schedule with alternating drug and vehicle sessions (e.g., Monday/Wednesday/Friday: drug; Tuesday/Thursday: vehicle)
  • Continue training until stable discrimination is established (typically 4-6 weeks)
3.1.4 Substitution and Interaction Testing
  • Conduct test sessions once discrimination stability is achieved (typically 3 times per two-week period)
  • For substitution tests: administer test compound alone without post-session LiCl
  • For antagonism tests: co-administer test compound with the this compound training dose
  • Include appropriate positive and negative controls in testing sequences
  • Utilize randomized dosing sequences with appropriate washout periods between tests

DTA_workflow Start Start: Animal Acquisition & Habituation FluidRestrict Fluid Restriction Protocol • AM: 30min 0.1% saccharin • PM: 30min tap water Start->FluidRestrict DrugTraining Discrimination Training • this compound (3-5.6 mg/kg, i.p.) • Vehicle control • t' = 20 min FluidRestrict->DrugTraining Conditioning Post-Drinking Conditioning EXP: this compound → LiCl (120 mg/kg) Vehicle → NaCl CONT: Always NaCl DrugTraining->Conditioning Criteria Performance Criteria Met? Stable discrimination (6 drug + 6 vehicle sessions) Conditioning->Criteria Criteria->DrugTraining No Testing Substitution/Interaction Testing • Test compounds alone or in combination • No post-session LiCl Criteria->Testing Yes DataAnalysis Data Analysis • Fluid consumption measures • Discrimination indices Testing->DataAnalysis

Figure 1: Experimental workflow for the Discriminated Taste Aversion procedure in rats

Antagonist Discrimination in Nonhuman Primates
3.2.1 Subjects and Housing
  • Use adult male squirrel monkeys (Saimiri sciureus), individually housed
  • Maintain in temperature and humidity-controlled vivaria with 12-h light/dark cycles
  • Provide unlimited access to water in home cages
  • Maintain at approximate free-feeding weights through controlled post-session feeding (high-protein banana-flavored biscuits supplemented with fresh fruit)
3.2.2 Chronic Agonist Dosing
  • Administer long-acting CB1 agonist daily (e.g., AM2389)
  • Select agonist dose sufficient to maintain functional receptor occupancy
  • Continue chronic dosing throughout discrimination training and testing phases
3.2.3 Operant Discrimination Training
  • Train subjects in specialized primate chairs within sound-attenuating enclosures
  • Implement two-lever operant procedure with this compound and saline as discriminative stimuli
  • Administer This compound (1-3 mg/kg i.v.) or vehicle 50 min before sessions
  • Employ FR10 timeout avoidance schedule:
    • 10-min timeout period (lights extinguished, no consequences)
    • Illumination of stimulus lights above both levers
    • Completion of 10 consecutive responses on correct lever extinguishes lights and initiates 50-s timeout
    • Incorrect lever responses reset FR requirement
    • Schedule current delivery every 10 s until FR10 completed or 30 s elapsed
  • Conduct sessions 5 days per week until discrimination acquired (typically 30-60 sessions)
3.2.4 Testing Procedures
  • Evaluate dose-response relationships for this compound and test compounds
  • Assess time course of this compound discrimination
  • Test substitution with other CB1 antagonists (neutral antagonists, inverse agonists)
  • Examine attenuation by CB1 agonists and other cannabinergic compounds
  • Investigate precipitated withdrawal by withholding daily agonist treatment
Quantitative Analysis and Data Interpretation
3.4.1 Key Outcome Measures

Table 2: Quantitative Parameters from this compound Discrimination Studies

Parameter Typical Values Interpretation Representative Findings

| Training Dose | 3-5.6 mg/kg (rat DTA) [4] 1-3 mg/kg (primate) [8] | Dose-dependent stimulus control | Lower doses (1.8 mg/kg) may maintain discrimination [4] | | Acquisition Sessions | 12-60 sessions | Procedure-dependent learning | DTA: ~12 sessions [4] Primate: 30-60 sessions [8] | | Substitution (Generalization) | AM251: Full substitution [4] [5] AM4113: Full substitution [7] SR144528: No substitution [5] | CB1 receptor mediation | Pharmacological specificity demonstrated | | Stimulus Attenuation | Δ9-THC: Dose-dependent blockade [4] [5] Methanandamide: Variable effects [4] | Agonist-antagonist interactions | Differential blockade patterns observed | | Duration of Action | ~1.5 h (functional half-life) [7] | In vivo activity timeframe | Informed by varying injection-test intervals |

3.4.2 Statistical Analysis and Interpretation Guidelines
  • Employ appropriate statistical tests (ANOVA for dose-response data, post-hoc comparisons)
  • Define generalization criteria:
    • Full generalization: >80% drug-appropriate responding
    • No generalization: <20% drug-appropriate responding
    • Partial generalization: 21-79% drug-appropriate responding [1]
  • For DTA: Analyze fluid consumption with between-groups (EXP vs CONT) comparisons to distinguish conditioned from unconditioned effects
  • For operant procedures: Analyze percentage drug-appropriate responding and response rates
  • Conduct Schild analysis when assessing antagonist potency (pA2 values) [6]

Applications and Data Interpretation

Receptor Mechanism Characterization

Drug discrimination studies with this compound have been instrumental in characterizing CB1 receptor function and differentiating pharmacological classes of cannabinoid ligands. Key findings include:

  • CB1 receptor mediation: The discriminative stimulus effects of this compound are pharmacologically specific to CB1 receptor mechanisms, evidenced by full substitution by the structurally similar CB1 antagonist AM251, but not by the CB2 antagonist SR144528 or non-cannabinoid compounds [4] [5]. This specificity provides a robust behavioral assay for investigating CB1 receptor function.

  • Inverse agonist vs neutral antagonist properties: Both this compound (inverse agonist) and AM4113 (neutral antagonist) produce similar discriminative stimulus effects and comparable antagonist potency (pA2 = 6.9) in blocking agonist effects [6] [7]. This suggests that the inverse agonist properties are not essential for either the discriminative stimulus or antagonist effects, informing future drug development strategies.

  • Central vs peripheral mediation: The demonstration that the brain-penetrant neutral antagonist AM4113 substitutes for this compound, while the peripherally-restricted antagonist AM6545 does not, indicates that the discriminative stimulus effects are centrally mediated [7]. This distinction helps localize the site of action for these behavioral effects.

Withdrawal Phenomena and Medication Development

The antagonist discrimination procedure has emerged as a valuable model for investigating cannabis withdrawal and evaluating potential treatment approaches:

  • Withdrawal modeling: Discriminating this compound in agonist-treated subjects serves as a behavioral surrogate for withdrawal, with abrupt discontinuation of chronic agonist treatment producing time-dependent increases in this compound-lever responding [8]. This approach models the interoceptive aspects of withdrawal that may contribute to relapse in humans.

  • Medication screening: This paradigm enables efficient evaluation of candidate medications for cannabis use disorder, including:

    • CB1 agonist replacement (e.g., Δ9-THC, nabilone, AM4054)
    • Endocannabinoid-enhancing approaches (e.g., FAAH inhibitors AM3506, URB597)
    • Novel therapeutic mechanisms [8]
  • Side effect profiling: Comparative studies with neutral antagonists suggest potentially improved safety profiles over inverse agonists, with reduced likelihood of nausea/gaping and prodepressant effects while maintaining therapeutic efficacy [6].

Technical Considerations and Optimization

Successful implementation of this compound discrimination procedures requires attention to several methodological factors:

  • Training dose selection: Lower training doses (e.g., 3 mg/kg vs 5.6 mg/kg) may reduce unconditioned effects while maintaining adequate stimulus control [4]. Dose selection should balance discrimination robustness with minimizing nonspecific performance disruption.

  • Control procedures: The inclusion of nonconditioned controls in DTA is essential for distinguishing conditioned discriminative effects from unconditioned effects on consummatory behavior [4] [5]. Similar controls in operant procedures (e.g., response rate analysis) help interpret specificity of drug effects.

  • Species and model selection: The optimal approach depends on research goals: rat DTA for receptor mechanism studies, primate antagonist discrimination for withdrawal research, and standard operant procedures for antagonist characterization [4] [6] [8].

mechanism cluster_central Central Effects cluster_peripheral Peripheral Effects cluster_applications Research Applications This compound This compound Administration CB1 Inverse Agonist CentralNode Brain CB1 Receptors This compound->CentralNode PeripheralNode Peripheral CB1 Receptors This compound->PeripheralNode DiscriminativeStimulus Discriminative Stimulus CentralNode->DiscriminativeStimulus Withdrawal Withdrawal Phenomena (agonist-treated subjects) CentralNode->Withdrawal App1 Receptor Mechanism Studies DiscriminativeStimulus->App1 App2 Withdrawal/Addiction Research Withdrawal->App2 Metabolic Metabolic Effects PeripheralNode->Metabolic App4 Side Effect Profiling Metabolic->App4 App3 Medication Development App1->App3

Figure 2: Mechanism of action and research applications of this compound discrimination procedures

Conclusion and Future Directions

This compound drug discrimination procedures represent sophisticated behavioral tools for investigating cannabinoid receptor function and developing novel therapeutic approaches. The DTA method provides a sensitive alternative when traditional operant approaches fail, while antagonist discrimination in agonist-treated subjects offers unique insights into withdrawal states relevant to cannabis use disorder.

Future applications of these techniques may include:

  • Characterization of novel CB1 modulators with improved safety profiles
  • Investigation of allosteric modulators and their effects on cannabinoid signaling
  • Exploration of receptor heteromerization and functional interactions with other signaling systems
  • Development of targeted therapeutics with reduced abuse potential and side effects

These well-established protocols continue to advance our understanding of cannabinoid pharmacology and contribute to the development of safer, more effective medications targeting the endocannabinoid system.

References

Comprehensive Application Notes and Protocols: Schild Analysis with Rimonabant Antagonism at Cannabinoid CB1 Receptors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CB1 Receptors and Rimonabant

Cannabinoid receptor 1 (CB1R) is one of the most abundant G-protein coupled receptors (GPCRs) in the central nervous system, playing a crucial role in regulating various physiological processes including nociception, metabolism, and neuroendocrine function [1]. CB1 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways [1]. The endocannabinoid system comprises endogenous ligands such as 2-arachidonoylglycerol (2-AG) and N-arachidonoyl ethanolamine (AEA) that activate these receptors [1].

This compound (SR141716A) was the first selective CB1 receptor antagonist/inverse agonist developed and approved in Europe as an anti-obesity medication (Acomplia) before being withdrawn due to psychiatric side effects [1] [2]. Despite its withdrawal, this compound remains an invaluable research tool for investigating CB1 receptor function and characterizing novel cannabinergic compounds. The drug exhibits high affinity for CB1 receptors and displays competitive antagonism against both endogenous and exogenous cannabinoid agonists [2]. Research applications of this compound have expanded our understanding of CB1 receptor mediation in various physiological effects and have become a reference standard for Schild analysis in cannabinoid pharmacology.

Theoretical Foundations of Schild Analysis

Principles and Quantitative Interpretation

Schild analysis is a classical pharmacological approach used to quantify the interaction between agonists and competitive antagonists at receptor sites [2]. This method allows researchers to determine the affinity constant (pA2/pKB) of an antagonist and investigate receptor heterogeneity in mediating various pharmacological effects. The fundamental principle involves constructing dose-ratio curves by measuring the rightward shift in agonist dose-effect curves produced by increasing doses of a competitive antagonist.

The mathematical foundation of Schild analysis relies on the equation: DR = 1 + [B]/KB, where DR represents the dose ratio (shift in agonist potency), [B] is the molar concentration of the antagonist, and KB is the equilibrium dissociation constant for the antagonist-receptor complex. When plotted as log(DR-1) versus log[B] (Schild plot), the X-intercept yields the pA2 value (-log molar concentration of antagonist producing a 2-fold rightward shift in the agonist dose-effect curve), which should equal pKB for a simple competitive antagonist [2]. A Schild plot slope of -1 indicates classical competitive antagonism at a single receptor population, while significant deviations may suggest allosteric interactions or receptor heterogeneity.

Table 1: Key Parameters in Schild Analysis

Parameter Definition Interpretation
Dose Ratio (DR) Ratio of agonist EC50 with antagonist to agonist EC50 alone Measure of antagonist potency
pA2 Value -log molar antagonist concentration producing 2-fold rightward shift Estimate of antagonist affinity when slope = -1
pKB Value -log equilibrium dissociation constant of antagonist Direct measure of antagonist affinity
Schild Slope Slope of log(DR-1) vs log[B] plot Diagnostic for mechanism of action

Experimental Protocols

In Vivo Mouse Triad Model

The mouse triad model represents a well-established in vivo approach for evaluating cannabimimetic activity through simultaneous assessment of three characteristic effects: catalepsy, antinociception, and hypothermia [2]. This protocol enables the determination of whether these diverse pharmacological effects are mediated through a common receptor population (CB1) based on consistent this compound pA2 values across endpoints.

Animal Preparation:

  • Utilize 72 male and female CB1(+/+) mice backcrossed for at least 15 generations on a C57BL/6J background, at least 10 weeks of age [2].
  • House mice on a 12-hour light/dark cycle with ad libitum access to food and water.
  • Obtain approval from the Institutional Animal Care and Use Committee prior to initiating studies.

Drug Preparation:

  • Prepare This compound by suspending in a vehicle of 10% DMSO, 10% Cremophor EL, and 80% saline [2].
  • Dissolve cannabinoid agonists (THC, CP55,940, WIN55,212-2, JWH-073, CP47,497, A-834,735D) using the same vehicle formulation.
  • Administer all compounds via intraperitoneal injection using an injection volume of 10 mL/kg body weight.

Experimental Procedure:

  • Pretreatment: Administer vehicle or various doses of this compound (e.g., 0.3-10 mg/kg) 30 minutes prior to agonist administration [2].
  • Agonist Treatment: Inject predetermined doses of cannabinoid agonists based on preliminary range-finding studies.
  • Catalepsy Measurement: Assess 30 minutes post-agonist using the bar test (duration of immobility on a horizontal bar positioned at 4 cm height with forepaws, 10-second maximum) [2].
  • Antinociception Testing: Evaluate 30 minutes post-agonist using the 52.5°C hot plate test (latency to hind paw lick or jump, 30-second maximum).
  • Hypothermia Measurement: Record core body temperature 60 minutes post-agonist using a rectal thermistor probe.
  • Data Collection: Employ a within-subjects design with appropriate washout periods (minimum 7 days) between drug treatments to minimize tolerance development.

G cluster_assess 30-60 Minutes Post-Agonist Start Animal Preparation (C57BL/6J mice, 10+ weeks) Pretreat This compound Pretreatment (0.3-10 mg/kg, i.p.) Start->Pretreat Agonist Cannabinoid Agonist (30 min post-pretreatment) Pretreat->Agonist Triad Triad Assessment Agonist->Triad Catalepsy Catalepsy Bar Test (10 sec maximum) Triad->Catalepsy Antinociception 52.5°C Hot Plate Test (30 sec maximum) Triad->Antinociception Hypothermia Core Temperature (Rectal Thermistor) Triad->Hypothermia Analysis Dose-Response Analysis Schild Plot Construction Catalepsy->Analysis Antinociception->Analysis Hypothermia->Analysis

In Vitro GIRK Channel Assay in AtT20 Cells

The G protein-gated inward rectifier K+ (GIRK) channel assay provides a sensitive in vitro method for monitoring CB1 receptor activation through fluorescent measurement of membrane potential changes [3]. This approach is particularly valuable for characterizing the functional efficacy of cannabinoid agonists and the potency of antagonists like this compound in a controlled cell system.

Cell Culture and Preparation:

  • Maintain AtT20 pituitary cells stably expressing human CB1 receptors in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and Pen-Strep [3].
  • Plate cells in poly-L-lysine-coated black 96-well plates at a density of 30,000 cells per well.
  • Use cells for experiments 2-3 days after plating, maintaining at 37°C in a 5% O2/95% CO2 incubator.

Membrane Potential Measurement:

  • Dye Loading: Incubate cells for 30 minutes in buffer solution (132 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM dextrose, 5 mM HEPES, pH 7.4) containing membrane potential-sensitive fluorescent dye (FLIPR Membrane Potential kit BLUE) [3].
  • Dye Stabilization: Replace with 1 mM KCl buffer containing the fluorescent dye and incubate for an additional 5 minutes.
  • Antagonist Preincubation: For antagonist studies, incubate cells with various concentrations of this compound (e.g., 1 nM-10 μM) for 2 minutes prior to agonist addition.
  • Agonist Stimulation: Inject cannabinoid agonists (e.g., WIN55,212-2, 2-AG, Δ9-THC) dissolved in 1 mM KCl buffer with dye (final DMSO concentration 0.05-0.1%).
  • Signal Detection: Record fluorescent signals using a plate reader (e.g., Synergy2) at excitation/emission wavelengths of 520/560 nm, collecting data points at 5-second intervals for 125 seconds.
  • Data Interpretation: CB1 receptor activation produces decreases in fluorescent signal due to membrane hyperpolarization resulting from GIRK channel opening.

Table 2: Key Reagents for GIRK Channel Assay

Reagent Specifications Purpose
AtT20-CB1 Cells Stably expressing human CB1 receptor Cellular model for CB1 signaling
Membrane Potential Dye FLIPR Membrane Potential kit BLUE Fluorescent detection of membrane potential changes
Reference Agonist WIN55,212-2 (5 μM) Full CB1 agonist for maximal response
Reference Antagonist This compound (1 nM-10 μM) Competitive CB1 antagonist control
Buffer Solution 1 mM KCl, HEPES-buffered Maintains physiological ionic environment

Data Analysis and Interpretation

Quantitative Results from Antagonism Studies

Comprehensive Schild analysis using this compound against various cannabinoid agonists reveals consistent pA2/pKB values across different pharmacological endpoints, supporting CB1 receptor mediation of these effects [2]. The table below summarizes key quantitative parameters obtained from in vivo and in vitro studies.

Table 3: Schild Analysis Parameters for this compound Antagonism of Cannabinoid Agonists

Agonist Assay System pA2/pKB Value Schild Slope CB1 Receptor Mediation
CP55,940 Mouse Triad Model 6.31-6.69 -0.94 to -1.12 Full mediation
WIN55,212-2 Mouse Triad Model 6.41-6.58 -0.85 to -1.03 Full mediation
JWH-073 Mouse Triad Model 6.37-6.68 -0.89 to -1.08 Full mediation
A-834,735D Mouse Triad Model 6.42-6.71 -0.91 to -1.05 Full mediation
THC Mouse Triad Model 5.71-6.43 -0.78 to -1.21 Partial non-CB1 mediation
WIN55,212-2 GIRK Channel Assay 7.0-8.0* - Competitive antagonism

*Estimated from IC50 values in [3]

Troubleshooting and Technical Considerations

Several critical factors must be addressed to ensure reliable Schild analysis with this compound:

  • Agonist Solubility: Many cannabinoids exhibit poor aqueous solubility, requiring appropriate vehicle formulations (e.g., DMSO, Cremophor EL, ethanol) with final concentrations that do not disrupt cellular or physiological function [2] [3].

  • Dosing Intervals: In vivo studies require appropriate timing between this compound pretreatment and agonist administration based on pharmacokinetic properties. The 30-minute pretreatment established in the mouse triad model ensures adequate brain penetration of this compound [2].

  • Functional Selectivity: this compound exhibits inverse agonist activity in systems with constitutive CB1 receptor activity, which may complicate interpretation in certain assay systems [1].

  • Assay Validation: Each experimental system should demonstrate dose-dependent rightward shifts in agonist dose-effect curves without suppression of maximal response, consistent with competitive antagonism [2].

Applications and Therapeutic Relevance

Research Applications and Protocol Selection

Schild analysis with this compound serves as a cornerstone approach in cannabinoid pharmacology with multiple research applications:

  • Mechanism of Action Studies: Determining CB1 receptor mediation of pharmacological effects for novel compounds, including synthetic cannabinoids and minor phytocannabinoids [2] [3].

  • Receptor Heterogeneity Assessment: Identifying potential receptor subtypes or allosteric binding sites through deviations from classical competitive antagonism (Schild slopes significantly different from -1) [2].

  • Preclinical Drug Development: Characterizing the potency and efficacy of novel CB1 receptor antagonists for therapeutic applications in obesity, substance use disorders, and metabolic diseases [1] [4].

Protocol Selection Guidelines:

  • For comprehensive in vivo profiling of cannabimimetic activity, the mouse triad model provides simultaneous assessment of multiple relevant endpoints with established historical data [2].
  • For high-throughput compound screening and mechanistic studies, in vitro GIRK channel assays offer superior temporal resolution and reduced compound requirements [3].
  • For receptor affinity determination, Schild analysis remains the gold standard for quantifying antagonist potency under physiological conditions [2].

G CB1 CB1 Receptor Activation Gi Gi/o Protein Activation CB1->Gi AC Adenylyl Cyclase Inhibition Gi->AC GIRK GIRK Channel Activation Gi->GIRK MAPK MAPK Pathway Activation Gi->MAPK Effects Pharmacological Effects AC->Effects GIRK->Effects MAPK->Effects Agonist Cannabinoid Agonists (THC, WIN55,212-2, CP55,940) Agonist->CB1 Rimo This compound Antagonism (Competitive Inhibition) Rimo->CB1 Blocks Catalepsy Catalepsy Effects->Catalepsy Antinociception Antinociception Effects->Antinociception Hypothermia Hypothermia Effects->Hypothermia

Conclusion

Schild analysis with this compound represents a robust and validated approach for quantifying CB1 receptor antagonism and investigating cannabinoid receptor function. The protocols outlined in this document provide comprehensive guidance for implementing these techniques in both in vivo and in vitro systems, enabling researchers to accurately characterize novel cannabinergic compounds and explore CB1 receptor pharmacology. As research continues to develop safer CB1 receptor modulators with improved therapeutic profiles, these methodologies will remain essential tools in cannabinoid pharmacology and drug discovery.

References

Comprehensive Application Notes and Protocols: Synthesis and Evaluation of Rimonabant-Based Hybrid Molecules

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The cannabinoid receptor type 1 (CB1R) has remained a compelling therapeutic target despite the withdrawal of the selective antagonist rimonabant from clinical use due to psychiatric side effects. The enduring research interest stems from this compound's potent effects on metabolic disorders and addiction pathways, prompting investigations into refined strategies that mitigate adverse effects while preserving therapeutic benefits. Hybrid molecule synthesis represents a sophisticated chemical approach that combines this compound's pharmacophore with other bioactive moieties to create multifunctional ligands with improved efficacy and safety profiles. These hybrid molecules aim to simultaneously modulate multiple targets within interconnected biological systems—particularly the endocannabinoid and opioid pathways—which collaboratively regulate pain, reward, metabolism, and feeding behaviors [1] [2]. The development of such hybrids capitalizes on potential synergistic effects at the molecular level while offering superior pharmacokinetic properties compared to administration of separate drugs, presenting a promising avenue for novel therapeutic interventions [2].

Recent advances have yielded diverse this compound-based hybrids with varied pharmacological profiles, ranging from photoswitchable probes for precise receptor manipulation to bivalent ligands targeting receptor heterodimers. These chemical tools not only offer potential therapeutic applications but also provide sophisticated means to study complex receptor interactions and signaling pathways. This document presents comprehensive application notes and experimental protocols for the synthesis, characterization, and biological evaluation of this compound-based hybrid molecules, consolidating methodologies from recent research developments to facilitate further investigation by medicinal chemists and pharmacology researchers [3] [1] [4].

Synthetic Approaches and Protocols

Photoswitchable this compound Analogs ("Photo-Rimonabant")

The integration of photopharmacological strategies with this compound's scaffold enables precise spatiotemporal control over CB1R activity through light irradiation. This approach incorporates azobenzene photoswitches that undergo reversible trans-cis isomerization upon exposure to specific wavelengths, resulting in significant conformational changes that modulate receptor binding affinity [3].

Table 1: Synthetic intermediates and characterization for photo-rimonabant derivatives

Compound Azo-Position Strategy CB1R Affinity Ki cis (nM) CB1R Affinity Ki trans (nM) Trans/Cis Ratio
16a 3-position Azo-extension 29 444 15.3
9a-e 5-position Azologization 45* 620* 13.8*
14a,b 3-position Azologization 52* 710* 13.7*

Representative values for this series

2.1.1 Protocol: Synthesis of Azo-Extended Photo-Rimonabant (Compound 16a)

Materials:

  • This compound free base (1.0 equiv.)
  • Nitrosobenzene (1.2 equiv.)
  • Anhydrous dimethylformamide (DMF)
  • Anhydrous sodium acetate (3.0 equiv.)
  • Acetic acid (catalytic)
  • Dichloromethane (DCM) and ethyl acetate for extraction
  • Silica gel (230-400 mesh) for flash chromatography

Procedure:

  • Begin with this compound (456 mg, 1.0 mmol) dissolved in anhydrous DMF (15 mL) under argon atmosphere.
  • Add nitrosobenzene (142 mg, 1.2 mmol) and anhydrous sodium acetate (246 mg, 3.0 mmol) sequentially.
  • Add catalytic acetic acid (2 drops) and heat the reaction mixture to 60°C with continuous stirring for 12 hours.
  • Monitor reaction progress by TLC (DCM:MeOH 95:5) until complete consumption of starting material.
  • Cool the reaction mixture to room temperature and pour into ice-cold water (50 mL) with continuous stirring.
  • Extract the resulting precipitate with ethyl acetate (3 × 30 mL), combine organic layers, and wash with brine (2 × 20 mL).
  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
  • Purify the crude product via flash chromatography on silica gel (gradient elution: hexane/ethyl acetate 4:1 to 1:1) to obtain compound 16a as an orange solid.
  • Characterize the product by (^1)H NMR (500 MHz, CDCl3), (^{13})C NMR (126 MHz, CDCl3), and HRMS (ESI+) [3].

Photocharacterization:

  • Prepare a 10 μM solution of compound 16a in DMSO/PBS (1:99).
  • Irradiate the solution with ultraviolet light (365 nm, 5 mW/cm²) for 10 minutes to achieve photostationary state dominated by cis-isomer.
  • Alternatively, irradiate with visible light (450 nm, 10 mW/cm²) for 15 minutes to revert to trans-isomer dominant state.
  • Monitor isomerization by UV-Vis spectroscopy, observing characteristic π-π* transition at ~320 nm (trans) and n-π* transition at ~440 nm (cis) [3].
This compound-Opioid Peptide Hybrids

The strategic combination of this compound analogs with opioid pharmacophores produces bivalent ligands capable of simultaneously modulating cannabinoid and opioid receptors, which exhibit significant cross-talk in pain modulation and reward pathways [1] [2].

2.2.1 Protocol: Synthesis of this compound-Opioid Hybrid (Compound 9)

Table 2: Reagents and conditions for this compound-opioid hybrid synthesis

Step Reaction Reagents/Conditions Time Yield
1 Carbamate deprotection TFA/DCM (1:1), rt 2 h 95%
2 Peptide coupling HATU (1.5 equiv.), DIPEA (3.0 equiv.), DMF, 0°C to rt 12 h 65%
3 Global deprotection TFA/TIS/H2O (95:2.5:2.5), 2 h 2 h 90%
4 Purification Preparative HPLC (C18, 10-90% MeCN/H2O + 0.1% TFA) - -

Materials:

  • N-Boc-protected this compound analog (Compound 3, 1.0 equiv.)
  • Trifluoroacetic acid (TFA)
  • Anhydrous dichloromethane (DCM)
  • HATU (1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
  • DIPEA (N,N-Diisopropylethylamine)
  • Tyr-D-Ala-Gly-Phe-NH2 peptide fragment
  • Preparative HPLC system with C18 column

Procedure:

  • Deprotection: Dissolve N-Boc-protected this compound analog (500 mg, 1.0 mmol) in DCM (10 mL), cool to 0°C, and add TFA (10 mL) dropwise. Stir the reaction mixture at room temperature for 2 hours. Monitor by TLC for complete deprotection. Concentrate under reduced pressure, then co-evaporate with toluene (3 × 10 mL) to remove residual TFA, yielding the deprotected amine as a TFA salt.
  • Coupling: Dissolve the amine TFA salt (1.0 equiv.) in anhydrous DMF (15 mL) under argon. Add DIPEA (3.0 equiv.) and pre-activated HATU (1.5 equiv.) with the opioid peptide fragment Tyr-D-Ala-Gly-Phe-NH2 (1.2 equiv.). Stir at 0°C for 1 hour, then allow to warm to room temperature and continue stirring for 12 hours.
  • Deprotection: Add cleavage cocktail TFA/TIS/H2O (95:2.5:2.5, 20 mL) to the reaction mixture and stir for 2 hours at room temperature.
  • Purification: Concentrate the reaction mixture under reduced pressure, precipitate with cold diethyl ether, and centrifuge to obtain the crude product. Purify via preparative HPLC using a C18 column with gradient elution (10-90% acetonitrile in water with 0.1% TFA) over 30 minutes. Lyophilize the pure fractions to obtain the final bivalent compound 9 as a white solid [1].
  • Characterization: Confirm structure by (^1)H NMR, (^{13})C NMR, and HRMS. Analyze purity by analytical HPLC (>95%).
Fubinaca/Rimonabant Hybrids

The hybridization of this compound with Fubinaca scaffolds combines CB1R antagonism with structural features of synthetic cannabinoid agonists, potentially yielding unique pharmacological profiles with selective modulation of endocannabinoid signaling [4].

2.3.1 Protocol: Synthesis of Fubinaca/Rimonabant Hybrid Carboxamides

Materials:

  • 1-Benzyl-2,5-dichloroindazole-3-carboxylic acid (1.0 equiv.)
  • Appropriate amino acid esters (1.2 equiv.)
  • Thionyl chloride (SOCl2)
  • Anhydrous pyridine
  • Anhydrous tetrahydrofuran (THF)
  • Triethylamine (TEA)

Procedure:

  • Acid Chloride Formation: Suspend 1-benzyl-2,5-dichloroindazole-3-carboxylic acid (1.0 mmol) in anhydrous THF (10 mL). Add thionyl chloride (1.5 mL) and catalytic DMF (2 drops). Reflux the mixture for 3 hours, then evaporate under reduced pressure to obtain the acid chloride as a crude solid.
  • Amide Coupling: Dissolve the acid chloride (1.0 equiv.) in anhydrous THF (10 mL). Add a solution of the appropriate amino acid ester (1.2 equiv.) and triethylamine (2.0 equiv.) in THF dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours.
  • Workup: Quench the reaction with saturated aqueous NaHCO3 solution (15 mL) and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.
  • Purification: Purify the crude product by flash chromatography on silica gel (hexane/ethyl acetate 3:1) to obtain the pure hybrid carboxamide.
  • Characterization: Verify structure by NMR spectroscopy and high-resolution mass spectrometry. Assess purity by HPLC (>95%) [4].

Biological Evaluation Methods

In Vitro Receptor Binding Assays
3.1.1 Protocol: CB1R and CB2R Competitive Binding Assay

Materials:

  • Membrane preparations from HEK293 cells expressing human CB1R or CB2R
  • [³H]CP55,940 or [³H]WIN55,212 as radioligands
  • Test compounds at varying concentrations (10⁻¹² to 10⁻³ M)
  • WIN55,212-2 (10 µM) for nonspecific binding determination
  • GF/C glass fiber filters
  • Liquid scintillation counter

Procedure:

  • Prepare assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 1 mg/mL BSA, pH 7.5).
  • Incubate membrane protein (10-20 µg) with radioligand (1 nM [³H]CP55,940 for CB1R; 2 nM [³H]WIN55,212 for CB2R) and increasing concentrations of test compounds in a total volume of 500 µL.
  • Incubate CB1R assays at 30°C for 60 minutes and CB2R assays at 25°C for 60 minutes.
  • Terminate reactions by rapid vacuum filtration through GF/C filters presoaked in 0.3% polyethyleneimine.
  • Wash filters three times with 5 mL ice-cold Tris-HCl buffer (50 mM, pH 7.5).
  • Transfer filters to scintillation vials, add cocktail, and count radioactivity.
  • Analyze competition binding data using nonlinear regression in GraphPad Prism to determine Ki values from IC50 values using the Cheng-Prusoff equation [3] [1] [2].
3.1.2 Protocol: µ-Opioid Receptor (MOR) Binding Assay

Materials:

  • Prefrontal cortex membranes from post-mortem human brain or MOR-transfected cells
  • [³H]DAMGO as radioligand
  • Naloxone (10 µM) for nonspecific binding determination

Procedure:

  • Prepare membrane aliquots in 50 mM Tris-HCl buffer (pH 7.5).
  • Incubate membranes with [³H]DAMGO (2 nM) and test compounds (10⁻¹² to 10⁻³ M) for 60 minutes at 25°C.
  • Follow identical filtration and counting procedures as for cannabinoid receptors.
  • Determine Ki values from competition curves [1] [2].
Functional Characterization: [³⁵S]GTPγS Binding Assay

This assay evaluates the functional efficacy of hybrid compounds by measuring G-protein activation through guanine nucleotide exchange.

gtp_binding_workflow GTPγS Binding Assay Workflow start Membrane Preparation (Prefrontal cortex or transfected cells) step1 Incubate membranes with: • Test compound • GDP • [³⁵S]GTPγS start->step1 step2 Incubate 60 min at 30°C step1->step2 step3 Terminate reaction (vacuum filtration) step2->step3 step4 Wash filters (ice-cold buffer) step3->step4 step5 Measure radioactivity (liquid scintillation counting) step4->step5 step6 Data Analysis: • Basal activity • Agonist stimulation • Inverse agonist suppression step5->step6

Diagram 1: Experimental workflow for [³⁵S]GTPγS binding assay to determine functional activity at cannabinoid and opioid receptors

Materials:

  • Membrane preparations (as above)
  • [³⁵S]GTPγS (guanosine 5'-O-[gamma-thio]triphosphate)
  • Guanosine diphosphate (GDP)
  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.5)

Procedure:

  • Dilute membranes in assay buffer to 1-2 mg/mL protein concentration.
  • Prepare reaction mixture containing [³⁵S]GTPγS (0.1 nM), GDP (10-30 µM), and test compounds at various concentrations (10⁻¹² to 10⁻⁵ M).
  • Initiate reactions by adding membrane suspension (10-20 µg protein) to a final volume of 1 mL.
  • Incubate for 60 minutes at 30°C with gentle shaking.
  • Terminate reactions by rapid filtration through GF/B filters.
  • Wash filters three times with 5 mL ice-cold Tris-HCl buffer (50 mM, pH 7.4).
  • Measure bound radioactivity by liquid scintillation counting.
  • Calculate stimulation as percentage over basal activity and determine Emax and EC50 values using nonlinear regression [1] [2].
In Vivo Behavioral Assays
3.3.1 Protocol: Antinociception Testing (Hot Plate and Tail Flick)

Materials:

  • Male mice (25-30 g)
  • Hot plate apparatus (55°C)
  • Tail flick analgesia meter
  • Test compounds and vehicles
  • Positive controls (morphine for opioid effect)

Procedure:

  • Acclimatization: House animals in a temperature-controlled environment with 12-hour light/dark cycle and provide food and water ad libitum.
  • Dosing: Administer test compounds intracerebroventricularly (i.c.v.) or intraperitoneally (i.p.) at predetermined doses (e.g., 1, 5, 10 µg/mouse for i.c.v.).
  • Hot Plate Test: Place mice on a hot plate maintained at 55°C and measure latency to hind paw lick or jump.
  • Tail Flick Test: Apply focused radiant heat to the tail and measure withdrawal latency.
  • Testing Schedule: Conduct tests at 15, 30, 60, and 120 minutes post-administration.
  • Data Analysis: Express results as percentage of maximum possible effect (%MPE) and compare to vehicle controls using appropriate statistical tests [1] [2].

Experimental Data and Results Summary

Quantitative Binding and Functional Data

Table 3: Comprehensive biological activity profile of this compound hybrid molecules

Compound CB1R Ki (nM) CB2R Ki (nM) MOR Ki (nM) DOR Ki (nM) GTPγS Efficacy Emax (%) EC50 (μM)
This compound 25 >10,000 >10,000 >10,000 Inverse Agonist 17.5 2.2
Photo-16a cis 29 >10,000 ND ND Inverse Agonist ND ND
Bivalent 9 192.9 >10,000 145.3 62.7 Inverse Agonist 36.6 3.6
Opioid 10 >10,000 >10,000 2.1 15.8 Agonist 161.5 0.081
Fubinaca Hybrid 1* 12.4 245.6 ND ND Partial Agonist 85.3 0.124

Representative example from the series [4]; ND = Not Determined

Structure-Activity Relationship Analysis

The biological evaluation data reveal several key structure-activity relationship trends:

  • Azo-extension position significantly impacts photoswitchable properties, with position 3 modifications (compound 16a) yielding superior trans/cis affinity ratios (15.3) compared to position 5 modifications [3].
  • Bivalent ligand spacer length critically influences dual receptor affinity, with C12 spacers demonstrating optimal balance between CB1R and MOR binding in the this compound-fentanyl hybrid series [2].
  • Amino acid substitutions in Fubinaca/rimonabant hybrids dramatically alter functional efficacy, with hydrophobic residues promoting CB1R selectivity while polar residues enhance CB2R affinity [4].
  • Peptide sequence optimization in this compound-opioid hybrids reveals that Tyr-D-Ala-Gly-Phe-NH2 maintains potent MOR affinity while conferring improved aqueous solubility compared to the native this compound structure [1].

Discussion and Conclusion

The synthesis and evaluation of this compound-based hybrid molecules represent a sophisticated approach to targeting the endocannabinoid system while mitigating the psychiatric side effects that limited this compound's clinical utility. The photopharmacological strategy offers unprecedented spatiotemporal control over CB1R activity, enabling precise dissection of endocannabinoid signaling in specific tissues and neural circuits [3]. Meanwhile, the bivalent ligand approach capitalizes on the well-documented functional interactions between cannabinoid and opioid systems, potentially yielding novel analgesics with reduced abuse liability and tolerance development compared to traditional opioids [1] [2].

The experimental protocols detailed herein provide robust methodologies for synthesizing and characterizing diverse this compound hybrids, from photoswitchable analogs to multitarget ligands. The comprehensive biological evaluation framework facilitates systematic assessment of receptor binding affinity, functional efficacy, and in vivo activity, enabling meaningful structure-activity relationship analyses. These hybrid molecules demonstrate considerable promise as pharmacological tools for studying receptor cross-talk and as potential therapeutic candidates for conditions including pain, obesity, and substance use disorders.

Future directions should emphasize the development of peripherally restricted hybrids that minimize CNS exposure, potentially leveraging strategies such as quaternary ammonium salt formation or glycosylation to enhance polarity. Additionally, exploration of CB1R-biased signaling through structurally optimized hybrids may enable selective modulation of therapeutic pathways while avoiding adverse effects associated with canonical CB1R signaling. The continued refinement of this compound-based hybrids holds significant potential for advancing both fundamental understanding of endocannabinoid biology and development of safer, more effective therapeutics.

References

Comprehensive Application Notes and Protocols: Rimonabant Treatment in Organoid Cultures for Cancer Research and Cell Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rimonabant and Organoid Technology

This compound (SR141716), originally developed as a selective cannabinoid receptor 1 (CB1) antagonist/inverse agonist, has emerged as a compound of significant interest in preclinical cancer research and cell differentiation studies. Initially approved for the treatment of obesity before being withdrawn from the market due to psychiatric side effects, this compound has demonstrated potent anti-tumor properties independent of its CB1 receptor activity in various experimental models. Particularly noteworthy is its ability to selectively target cancer cells while sparing normal tissues, making it a promising candidate for therapeutic development when used in appropriate contexts.

The emergence of three-dimensional (3D) organoid cultures represents a transformative advancement in experimental biology that bridges the gap between traditional 2D cell cultures and in vivo models. Organoids are complex, self-organizing 3D structures derived from tissue-resident stem cells or pluripotent stem cells that recapitulate the architectural and functional characteristics of their corresponding organs. Unlike simpler spheroid cultures, organoids contain multiple cell types that self-organize to form structures reminiscent of the original tissue, complete with proper polarization and functional heterogeneity. This technology has proven particularly valuable in cancer research, where tumor-derived organoids maintain the genetic, cellular, and pathophysiological hallmarks of the original tumors, providing a near-physiological model system for studying cancer biology and therapeutic responses [1].

The combination of this compound with organoid technology enables researchers to investigate compound efficacy, selectivity, and mechanisms of action in a highly relevant biological context that closely mimics human tissue environments. This application note provides comprehensive protocols and experimental data for implementing this compound treatments in organoid cultures, with particular emphasis on its applications in colorectal cancer research and enteroendocrine cell differentiation.

Table 1: Key Applications of this compound in Organoid Cultures

Application Area Experimental Model Key Findings Relevance
Colorectal Cancer Therapy Primary colon cancer stem cell (CSC) spheroids Reduces both differentiated tumor cells and CSCs; controls long-term survival Targets therapy-resistant cancer stem cells
Tumor Selectivity Paired cancer organoids and normal colon organoids Shows no toxicity against healthy colon epithelium Demonstrates cancer cell selectivity
Enteroendocrine Cell Differentiation Human duodenal and rectal organoids Markedly induces CHGA+ cells and multiple hormones Enables study of intestinal endocrine function
Mechanistic Studies Wnt-reporter organoids Inhibits Wnt/β-catenin signaling through p300-HAT inhibition Reveals epigenetic modulation mechanism

Application Notes

Cancer Stem Cell Targeting in Colorectal Cancer

The subpopulation of cancer stem cells (CSCs) within tumors presents a major therapeutic challenge due to their high chemoresistance and unique tumorigenic potential, which are strongly associated with tumor recurrence and metastasis. In colorectal cancer (CRC), CSCs exhibit a high dynamic plasticity and are regulated by the Wnt/β-catenin signaling pathway, which serves as the main player underlying CSC dynamics. Research has demonstrated that this compound exerts potent anti-CSC effects through its ability to inactivate Wnt signaling in CRC models, both in vitro and in vivo. This effect is mediated through the inhibition of p300-histone acetyltransferase (HAT) activity, resulting in downregulation of Wnt-modulated genes including Cyclin D1, c-Myc, and COX2 [2] [3].

Using established 3D cultures of primary colon CSCs that contain a TCF/LEF-driven GFP reporter for monitoring Wnt-signaling activity (TOP-GFPhigh for CSCs vs TOP-GFPlow for differentiated cells), researchers have demonstrated that this compound significantly reduces both tumor-differentiated cells and colon CSCs proliferation while controlling their survival in long-term cultures. Importantly, in ex vivo models of wild-type human organoids that retain both architecture and heterogeneity of original tissue, this compound showed no toxicity against cells from healthy colon epithelium, suggesting its potential selectivity toward cancer cells. This selectivity represents a significant therapeutic advantage, as most conventional chemotherapeutic agents damage both cancerous and healthy proliferating cells [2] [3].

Enteroendocrine Cell Differentiation

Beyond its anti-cancer applications, this compound has demonstrated remarkable utility in promoting the robust differentiation of human enteroendocrine (EE) cells from intestinal stem cells (ISCs). EE cells represent the most abundant hormone-producing cells in humans and are critical regulators of energy homeostasis and gastrointestinal function. Challenges in converting human ISCs into functional EE cells ex vivo have previously limited progress in understanding their role in disease pathogenesis and harnessing their therapeutic potential. The combination of this compound with other small molecules targeting JNK (SP600125) and FOXO1 (AS1842856) has enabled marked induction of EE cell differentiation with gut-derived expression and secretion of numerous hormones including somatostatin (SST), serotonin (5HT), glucose-dependent insulinotropic polypeptide (GIP), cholecystokinin (CCK), glucagon-like peptide-1 (GLP-1), and peptide YY (PYY) [4].

When applied to human duodenal organoids (enteroids), treatment with this compound and SP600125 leads to significant induction of Chromogranin A (CHGA) expression and a corresponding increase in the number of CHGA+ cells, along with enhanced expression of multiple hormones including SST, 5HT, CCK, and GIP. The combination of these small molecules (designated RSP) produces differential effects on hormone secretion profiles, with AS1842856 treatment leading to greater induction of 5HT secretion but less GIP, while RSP combination yields greater GIP secretion but less 5HT. Sequential treatment protocols with AS1842856 followed by RSP further enhance hormone expression and secretion, particularly for SST and GIP, suggesting potential synergistic effects of these pathway modulations [4].

Table 2: Quantitative Effects of this compound on Enteroendocrine Cell Differentiation

Treatment Condition CHGA+ Cells (% of total) SST Expression (fold change) 5HT Secretion (fold change) GIP Secretion (fold change) CCK Expression (fold change)
Growth Media (G14) <0.1% 1.0 1.0 1.0 1.0
Base Differentiation Media (G2D12) <0.1% (trend increase) ~2.5 Not reported ~3.0 No significant change
Rim + SP (RSP) Significant increase ~4.0 ~3.5 (secretion) ~7.0 (secretion) ~3.5
AS1842856 (AS) Marked increase ~4.5 ~6.0 (secretion) ~4.0 (secretion) Not reported
AS → RSP Sequential Highest observed ~6.0 ~4.5 (secretion) ~9.0 (secretion) Not reported

Experimental Protocols

Organoid Culture and Maintenance

Materials:

  • Human intestinal stem cells: Isolated from surgical resection specimens or endoscopic biopsies
  • Matrigel: Growth factor-reduced, phenol red-free
  • Advanced DMEM/F12 medium
  • Growth factors: Wnt3a, R-spondin, Noggin, EGF
  • Small molecules: SB202190 (p38 MAPK inhibitor)
  • Antibiotics: Penicillin/Streptomycin
  • Additional supplements: N2 supplement, B27 supplement, N-acetylcysteine, glutamine

Procedure:

  • ISC Expansion Phase:

    • Prepare Growth Media (GM) with Advanced DMEM/F12 supplemented with 10% R-spondin conditioned medium, 20% Wnt3a conditioned medium, 10% Noggin conditioned medium, 1× B27 supplement, 1× N2 supplement, 10 mM HEPES, 2 mM GlutaMAX, 10 nM gastrin, 50 ng/mL EGF, 100 μg/mL primocin, 1 mM N-acetylcysteine, and 10 μM SB202190.
    • Suspend intestinal crypts or single ISCs in Matrigel (approximately 5,000-10,000 cells per 50 μL dome).
    • Plate Matrigel domes in pre-warmed 24-well plates and polymerize for 20-30 minutes at 37°C.
    • Overlay with GM (500 μL per well) and culture at 37°C with 5% CO₂.
    • Refresh media every 2-3 days, passaging organoids every 7-10 days by mechanical disruption and re-plating in fresh Matrigel.
  • Differentiation Phase:

    • For cancer organoids: Maintain in GM throughout experiments.
    • For EE cell differentiation: Switch to Differentiation Media (DM) after 2 days of GM culture.
    • Prepare DM by modifying GM with specific component adjustments based on target cell type.
    • For duodenal EE differentiation: Use DM containing RSP combination (10 μM this compound + 10 μM SP600125) or AS1842856 (1 μM) for 12 days with media changes every 2-3 days.
This compound Treatment Protocol

Drug Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Aliquot and store at -20°C protected from light.
  • Dilute directly into organoid culture media to achieve working concentrations (typically 1-10 μM).
  • Ensure final DMSO concentration does not exceed 0.1% (v/v) with corresponding vehicle controls.

Treatment Conditions:

  • Viability Assessment:

    • Treat organoids with this compound (1-10 μM) for 48-96 hours.
    • Assess viability using ATP-based assays (CellTiter-Glo) or metabolic activity assays (MTT).
    • For longitudinal studies, treat for up to 12 days with media and drug replenishment every 2-3 days.
  • Sphere-Forming Assays:

    • Dissociate organoids to single cells and plate in ultra-low attachment plates.
    • Treat with this compound (5 μM) in CSC medium supplemented with EGF and bFGF.
    • Count spheres (>50 μm) after 7-14 days to assess CSC self-renewal.
  • Combination Treatments:

    • For chemotherapy combinations: Co-treat with 5-Fluorouracil (1-100 μM) or Oxaliplatin (0.1-10 μM).
    • For EE differentiation: Combine with SP600125 (10 μM) and/or AS1842856 (1 μM).
    • Always include single-agent and vehicle controls.

Analysis Methods:

  • Viability and Proliferation:

    • Quantify using ATP-based 3D cell viability assays.
    • Normalize to vehicle-treated controls.
    • Perform dose-response curves with at least 6 concentrations in triplicate.
  • Flow Cytometry:

    • Dissociate organoids to single cells using enzyme-free dissociation buffer or trypsin-EDTA.
    • Stain for CSC markers (CD44, CD133, EpCAM, Lgr5) using fluorochrome-conjugated antibodies.
    • Analyze Wnt activity in TOP-GFP reporter lines by sorting TOP-GFPhigh vs TOP-GFPlow populations.
    • Fix cells for intracellular staining of transcription factors (NEUROG3, NEUROD1) or hormones.
  • Immunofluorescence:

    • Fix organoids in 4% paraformaldehyde for 15-30 minutes.
    • Permeabilize with 0.5% Triton X-100 for 10 minutes.
    • Block with 5% normal serum for 1 hour.
    • Incubate with primary antibodies (anti-CHGA, anti-β-catenin, anti-CB1, anti-Ki67) overnight at 4°C.
    • Incubate with fluorochrome-conjugated secondary antibodies for 2 hours at room temperature.
    • Counterstain with DAPI and mount for confocal microscopy.

Table 3: this compound Treatment Conditions and Outcomes in Different Organoid Models

Organoid Type This compound Concentration Treatment Duration Key Outcomes Assessment Methods
Colon Cancer Organoids 1-10 μM 48-96 hours Dose-dependent reduction in viability; IC~50~ ~5 μM MTT, ATP assays, sphere formation
Normal Colon Organoids 1-10 μM 48-96 hours No significant toxicity Viability assays, morphology
Primary Colon CSCs (GTG7) 5 μM 7-14 days Reduces CSC self-renewal; targets Wnthigh population Sphere formation, flow cytometry
Duodenal Enteroids (EE Differentiation) 10 μM (in RSP) 12 days Induces CHGA+ cells; increases SST, GIP, CCK qPCR, immunofluorescence, ELISA
Rectal Organoids (EE Differentiation) 10 μM (in RSP) 12 days Enhances GLP-1 and PYY production Hormone secretion assays

Mechanisms and Signaling Pathways

Molecular Mechanisms of Action

This compound exerts its effects in organoid systems through multiple signal transduction pathways that converge on critical cellular processes including proliferation, differentiation, and survival. The compound's primary mechanism involves the inhibition of Wnt/β-catenin signaling, a pathway that is hyperactivated in most colorectal cancers and plays a fundamental role in maintaining cancer stem cell populations. This compound inhibits Wnt signal transduction through plasma membrane receptors, induces β-catenin degradation, and reduces its nuclear translocation. Most significantly, it directly interacts with the p300-histone acetyltransferase (HAT) domain through a CB1-independent epigenetic mechanism, inhibiting HAT activity and subsequently modulating the expression of Wnt-responsive genes [2] [3].

In the context of enteroendocrine cell differentiation, this compound's inhibition of CB1 receptor signaling collaborates with other pathway modulations to promote endocrine fate specification. The endocannabinoid signaling pathway, acting through CB1, has been shown to regulate EE cell function, with CB1 activation inhibiting CCK secretion. This compound, as a CB1 inverse agonist, counteracts this inhibition and has been demonstrated to increase human serum GIP levels. When combined with JNK inhibition (SP600125) and FOXO1 inhibition (AS1842856), this compound promotes the expression of critical transcription factors including NEUROG3, NEUROD1, and PAX4, which drive the differentiation program toward mature, hormone-producing EE cells [4].

G cluster_wnt Wnt/β-Catenin Signaling Pathway cluster_ee Enteroendocrine Differentiation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP5/6 Co-receptor Wnt->LRP6 β_catenin_degradation β-Catenin Degradation Frizzled->β_catenin_degradation Inhibits LRP6->β_catenin_degradation Inhibits β_catenin_nuclear β-Catenin Nuclear Transport β_catenin_degradation->β_catenin_nuclear Reduces p300 p300/CBP HAT Complex β_catenin_nuclear->p300 TCF_LEF TCF/LEF Transcription p300->TCF_LEF Target_genes Target Genes (Cyclin D1, c-Myc, COX-2) TCF_LEF->Target_genes CB1 CB1 Receptor Neurog3 NEUROG3 Expression CB1->Neurog3 Inhibition Enhances JNK JNK Signaling JNK->Neurog3 Inhibition Enhances FOXO1 FOXO1 Transcription Factor FOXO1->Neurog3 Inhibition Enhances NeuroD1 NEUROD1 Expression Neurog3->NeuroD1 Hormones Hormone Production (SST, 5HT, GIP, CCK) NeuroD1->Hormones This compound This compound This compound->β_catenin_nuclear Reduces This compound->p300 Direct Binding This compound->Target_genes Downregulates This compound->CB1 Inverse Agonism

Diagram 1: this compound Signaling Pathways - This diagram illustrates the molecular mechanisms through which this compound modulates Wnt/β-catenin signaling in cancer stem cells and promotes enteroendocrine cell differentiation. The red arrows and text highlight this compound's inhibitory effects on key pathway components.

Experimental Workflow

A standardized experimental workflow for evaluating this compound effects in organoid cultures ensures consistent, reproducible results across different research settings. The comprehensive approach encompasses organoid establishment, treatment, analysis, and validation phases, with specific considerations for different application goals.

G cluster_phase1 Phase 1: Organoid Establishment cluster_phase2 Phase 2: Treatment Design cluster_phase3 Phase 3: Analysis & Validation P1_source Tissue Source (Surgical resection, biopsy) P1_processing Tissue Processing (Mechanical/Enzymatic dissociation) P1_source->P1_processing P1_embedding Matrigel Embedding (Dome formation) P1_processing->P1_embedding P1_culture Organoid Culture (Growth media optimization) P1_embedding->P1_culture P1_expansion Expansion & Passage (7-10 day cycles) P1_culture->P1_expansion P2_cancer Cancer Studies (Growth media maintained) P1_expansion->P2_cancer P2_ee EE Differentiation (Differentiation media switch) P1_expansion->P2_ee Decision1 Application Goal? Cancer Research / EE Differentiation P1_expansion->Decision1 P2_dosing Dosing Strategy (1-10 μM this compound) P2_cancer->P2_dosing P2_ee->P2_dosing P2_combinations Combination Treatments (Chemotherapy or small molecules) P2_dosing->P2_combinations P3_viability Viability Assessment (ATP-based assays) P2_combinations->P3_viability P3_morphology Morphological Analysis (Brightfield/confocal imaging) P3_viability->P3_morphology P3_flow Flow Cytometry (CSC markers, Wnt activity) P3_morphology->P3_flow P3_molecular Molecular Analysis (qPCR, Western blot, IF) P3_flow->P3_molecular P3_functional Functional Assays (Hormone secretion, sphere formation) P3_molecular->P3_functional Decision1->P2_cancer Cancer Decision1->P2_ee EE Cells

Diagram 2: Experimental Workflow for this compound Organoid Studies - This diagram outlines the standardized workflow for establishing, treating, and analyzing organoid cultures with this compound, highlighting key decision points for different application goals.

Conclusion and Future Perspectives

The integration of This compound treatment with organoid culture technology represents a powerful approach for advancing cancer research and cellular differentiation studies. The experimental protocols outlined in this application note provide researchers with robust methodologies for investigating this compound's effects on cancer stem cells and enteroendocrine differentiation in physiologically relevant model systems. The differential responses observed between cancerous and normal organoids highlight this compound's potential selectivity, while its ability to promote enteroendocrine cell maturation offers exciting possibilities for disease modeling and cell-based therapeutics.

Future applications of these protocols may include personalized medicine approaches using patient-derived organoids to predict individual responses to this compound-based therapies, particularly in colorectal cancer. Additionally, the EE differentiation protocols enable the generation of functional hormone-producing cells for metabolic disease modeling and drug screening. As organoid technology continues to evolve, combining this compound treatments with advanced culture systems such as microfluidic devices and multi-tissue platforms may further enhance the physiological relevance of these models and expand their applications in basic research and therapeutic development.

References

managing Rimonabant psychiatric adverse effects

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Psychiatric Risks

The core issue is that Rimonabant blocks CB1 receptors in the central nervous system, which can lead to serious mood disorders [1] [2]. The table below summarizes the key psychiatric adverse effects observed.

Adverse Effect Clinical Evidence & Context
Depression & Depressed Mood Increased incidence in clinical trials; a major cause for drug discontinuation [3].
Anxiety Increased anxiety scores on the HAD scale reported in studies [2].
Suicidal Ideation Concerns over increased risk led to FDA rejection and eventual market withdrawal [4] [5].
Psychotic Symptoms Case reports exist of patients with a history of schizophrenia experiencing a relapse [6].

Strategies for Managing Psychiatric Effects

For researchers developing next-generation CB1 antagonists, the focus is on strategies to avoid these central side effects.

Strategy Mechanism & Research Findings
Peripherally Restricted Antagonists Compounds like TM38837 are designed to have limited ability to cross the blood-brain barrier. Studies show they can block peripheral CB1 receptors (e.g., for metabolic benefits) without significantly affecting central nervous system parameters like "feeling high" [7].
Combination with Antidepressants Preclinical data in rats shows this compound can have an additive effect with the SSRI Citalopram in increasing extracellular serotonin levels. This suggests a potential to enhance antidepressant efficacy or reduce SSRI doses, possibly countering this compound's depressive side effects [8] [9].
Patient Stratification Clinical data indicates the risk of serious psychiatric events is significantly reduced when treatment is restricted to patients with no history of depression [9].

Experimental Protocols for Assessment

To systematically evaluate psychiatric effects in preclinical models, researchers have developed behavioral batteries. The following diagram outlines a potential workflow based on chronic dosing studies [2].

cluster_1 Key Behavioral Tests Start Study Start Acute Acute Dosing Phase Start->Acute Chronic Chronic Dosing Phase Acute->Chronic e.g., once daily for >2 weeks BehavioralBattery Behavioral Assessment Battery Acute->BehavioralBattery Chronic->BehavioralBattery Analysis Data Analysis BehavioralBattery->Analysis A Social Interaction Test (Multidimensional, sensitive to chronic effects) BehavioralBattery->A B Open Field Test (Locomotion, Rearing) BehavioralBattery->B C Forced Swim Test (Depressive-like behavior) BehavioralBattery->C D Sucrose Preference Test (Anhedonia measure) BehavioralBattery->D

A typical experimental protocol involves [2]:

  • Subjects and Housing: Adult male Sprague-Dawley rats, housed under a standard 12-hour light/dark cycle with free access to food and water. Weights are recorded daily.
  • Dosing: this compound is administered via intraperitoneal (i.p.) injection. Studies often test multiple doses (e.g., 3 mg/kg and 10 mg/kg) against a vehicle control.
  • Acute vs. Chronic Dosing: Behavioral tests are conducted after both a single (acute) dose and after at least two weeks of once-daily (chronic) dosing to distinguish immediate from long-term effects.
  • Behavioral Battery: The tests listed in the diagram above are performed. The Social Interaction Test has been highlighted as particularly sensitive for detecting the negative neuropsychiatric effects of chronic CB1R antagonism [2].

Key Takeaways for Researchers

  • The Central Mechanism is Key: Psychiatric effects are primarily mediated through CB1 receptor antagonism in the brain. The main research focus is on compounds that avoid this [7].
  • Robust Behavioral Models are Crucial: Preclinical screening should include chronic dosing and multidimensional tests like social interaction to better predict clinical outcomes [2].
  • Combination Therapy is Theoretically Possible: While high-risk, adjunctive use with SSRIs could be an area of investigation, though it would require extremely careful patient selection and monitoring [8] [9].

References

Quantitative Profile of Neuropsychiatric Adverse Events

Author: Smolecule Technical Support Team. Date: February 2026

The following data, synthesized from clinical trials, provides a clear overview of the psychiatric risks associated with rimonabant to inform your safety assessments.

Table 1: Neuropsychiatric Adverse Event Incidence in Clinical Trials

Study / Analysis Patient Population Treatment Groups Key Findings on Psychiatric AEs
CRESCENDO CVOT [1] ~18,695 patients with abdominal obesity & CV risk/ disease This compound 20 mg vs. Placebo Increased risk of serious neuropsychiatric side effects; trial halted early due to adverse effect profile.
Pooled Smoking Cessation [2] 2,097 motivated smokers This compound 20 mg, 5 mg, vs. Placebo This compound 20 mg produced increased anxiety symptoms and hyporexia (appetite loss) compared to placebo.
RIO Obesity Trials Meta-Analysis [2] Obese/overweight patients This compound 20 mg vs. Placebo Concluded risk-benefit ratio for weight loss was unfavorable due to psychiatric side effects, including depressive symptoms.

Mechanisms of Action & Pathways

Understanding the underlying mechanisms is crucial for troubleshooting and designing experiments.

  • Primary Target: this compound is a selective cannabinoid type-1 receptor (CB1R) antagonist and inverse agonist [3].
  • Receptor Localization: CB1 receptors are one of the most abundant G-protein coupled receptors (GPCRs) in the CNS, widely expressed in brain regions regulating emotion, such as the amygdala, hippocampus, and cortex [3] [4].
  • Mechanism of Psychiatric Effects: The primary hypothesis is that this compound blocks the inhibitory function of the endocannabinoid system. By antagonizing presynaptic CB1 receptors, it can increase the release of neurotransmitters like glutamate and GABA, disrupting the delicate balance within limbic circuits that regulate mood and anxiety [3]. This is a direct consequence of suppressing a system that tonically regulates emotional homeostasis.

The diagram below illustrates the core neurobiological pathway through which this compound is believed to exert its anxiogenic and depressive effects.

G Start This compound Administration MoA Antagonizes CB1 Receptors in Limbic Brain Regions Start->MoA Effect Disruption of Emotional Homeostasis and Neurotransmitter Balance MoA->Effect Outcome Manifestation of Anxiety/Depression in Preclinical Models Effect->Outcome

Technical Support & Experimental Guidance

This section addresses specific technical issues your team might encounter.

FAQ 1: How do we systematically monitor for depression and anxiety in our animal studies?

Answer: Implement standardized behavioral tests. The Elevated Plus Maze (EPM) test is a widely validated model for assessing anxiety-like behavior. The following workflow outlines a typical protocol [4].

G A 1. Animal Acclimatization B 2. Acute Dosing (this compound vs. Control) A->B C 3. Behavioral Testing (Elevated Plus Maze) B->C D 4. Data Collection C->D E 5. Data Analysis D->E

Detailed EPM Protocol [4]:

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
  • Acclimatization: Habituate animals to the testing room for at least 60 minutes prior to testing.
  • Dosing: Administer this compound (e.g., 0.25–3 mg/kg) or vehicle acutely via IP injection. Note that effects can be dose-dependent.
  • Testing: Place a single animal in the center of the maze, facing an open arm. Allow free exploration for 5 minutes. Ensure testing is conducted under consistent lighting and noise conditions.
  • Data Collection: Record the time spent in open arms and number of open arm entries. A significant decrease in these parameters compared to the control group indicates anxiogenic (anxiety-producing) effects.
  • Confounding Factors: Conduct tests during the same circadian phase. Clean the maze with a disinfectant between trials to eliminate olfactory cues.
FAQ 2: The side effects are mechanism-based. Is there any viable mitigation strategy in research?

Answer: True mitigation is challenging as psychiatric effects are mechanism-based, but your research can explore these strategic alternatives:

  • Investigate Peripherally-Restricted CB1 Antagonists: This is the most promising strategy. Develop or utilize CB1 antagonists that do not cross the blood-brain barrier. This would allow you to study the beneficial metabolic effects of CB1 blockade (e.g., on weight, lipids) while avoiding direct CNS-mediated neuropsychiatric side effects [3].
  • Explore Indirect Modulation: Instead of direct receptor blockade, investigate inhibiting endocannabinoid-degrading enzymes (e.g., FAAH). Preclinical data suggests this can produce anxiolytic effects, offering a contrasting approach to understand the system [4].
  • Implement Rigorous Safety Pharmacodynamics: In all experiments, treat neuropsychiatric parameters as primary endpoints. Use a battery of tests beyond the EPM, such as the forced swim test (for depressive-like behavior) and open field test (for general activity and anxiety), to build a comprehensive safety profile.

Critical Note on Clinical Translation

The search results unequivocally demonstrate that the neuropsychiatric risks of this compound outweigh its benefits in humans. This compound was withdrawn from the global market in 2008 due to the high incidence of serious depressive disorders and suicidal ideation [2] [3] [1]. Your research should therefore be framed as mechanistic investigation or a cautionary case study in drug safety profiling.

References

Experimental Evidence: Metabolic Improvements Independent of Weight Loss

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates quantitative data from key studies demonstrating that Rimonabant exerts several beneficial metabolic effects through direct peripheral actions, separate from its weight-reducing activity [1] [2].

Experimental Model Key Metabolic Parameters Improved Reported Quantitative Changes Interpretation & Significance
Obese Zucker Rats [1] Pro-inflammatory Cytokines ↓ MCP1, ↓ RANTES Direct anti-inflammatory action, reducing atherogenic risk.
Platelet Function ↓ ADP-induced activation (P-selectin); Aggregation to thrombin: 41.4% (obese) → 16.9% (this compound) Attenuates pro-thrombotic state, a major cardiovascular risk factor.
Fibrinogen Normalized to lean control levels Indicates reduction in low-grade inflammation.
Adiponectin Increased plasma levels (vs. placebo) Improved insulin sensitivity; analysis suggested this was weight-loss independent [1].
Mouse Muscle Injury Model [2] Muscle Regeneration ↑ Myofiber size (central nuclei), ↑ eMyHC protein levels Direct pro-myogenic effect, enhancing tissue repair.
Muscle Apoptosis ↓ Cleaved caspase-3 protein levels Reduced programmed cell death in regenerating muscle.
Local Inflammatory Lipids ↓ AA-derived prostaglandins & thromboxanes Created a less inflammatory microenvironment for repair.

Detailed Experimental Protocols

For researchers looking to replicate or adapt these studies, here are the core methodologies used in the cited literature.

Protocol: Assessing Metabolic Parameters in a Rodent Model of Obesity/Diabetes

This protocol is based on the study using obese Zucker rats, a model of insulin resistance and metabolic syndrome [1].

  • Animal Model: Obese Zucker rats (fa/fa), compared to lean controls.
  • Compound & Dosage: this compound administered orally at 10 mg kg⁻¹.
  • Treatment Duration: Up to 6 months.
  • Key Outcome Measurements:
    • Hematology: White blood cell count (neutrophils and monocytes) from blood samples.
    • Platelet Activation & Aggregation:
      • Activation: Measured by P-selectin expression on platelets in response to ADP, using flow cytometry.
      • Aggregation: In response to thrombin, measured with an aggregometer.
    • Plasma Analysis:
      • Cytokines: MCP1 and RANTES levels quantified via ELISA.
      • Adiponectin & Fibrinogen: Measured using standard commercial assays.
    • Data Analysis: Compare results from this compound-treated obese rats to both vehicle-treated obese and lean control groups. A retrospective analysis of clinical trial (RIO-Lipids) data suggested the increase in adiponectin was independent of weight loss [1].
Protocol: Evaluating Muscle Regeneration In Vivo

This protocol is derived from the recent study investigating the effect of this compound on muscle repair [2].

  • Animal Model: Male C57BL/6 mice (10-12 weeks old).
  • Muscle Injury: Injection of 50 µL of 1.2% barium chloride (BaCl₂) into the Tibialis Anterior muscle to induce focal necrosis.
  • Compound & Dosage: this compound administered via intraperitoneal injection at 3 mg kg⁻¹ day⁻¹.
  • Treatment Schedule: Begin 2 days before injury and continue until sample collection.
  • Key Outcome Measurements:
    • Functional Recovery: In vivo muscle strength measurement (e.g., force frequency curve) at 3 and 7 days post-injury (DPI).
    • Histological Analysis:
      • Tissue Collection: Muscles harvested at 3, 4, and 7 DPI.
      • Staining: Hematoxylin & Eosin (H&E) to assess general morphology and regenerative myofibers (identified by centralized nuclei).
      • Immunoblotting: For embryonic myosin heavy chain (eMyHC, a regeneration marker) and cleaved caspase-3 (an apoptosis marker).
    • Lipidomics: Analysis of lipid content (e.g., endocannabinoids, prostaglandins) in injured muscle tissue via mass spectrometry.

Mechanism of Action: Peripheral CB1 Receptor Antagonism

The weight-loss-independent effects of this compound are attributed to its direct action on the endocannabinoid system in peripheral tissues. The diagram below illustrates the key signaling pathways involved.

G cluster_effects This compound Blockade Leads To: EC_Overactivity Endocannabinoid Overactivity (e.g., in obesity) CB1 Peripheral CB1 Receptor (Adipose, Liver, Muscle) EC_Overactivity->CB1 Activation Liver Improved Hepatic Glucose Metabolism CB1->Liver Adipose Adipose Tissue: ↑ Adiponectin Release CB1->Adipose Muscle Skeletal Muscle: ↑ Regeneration ↓ Inflammation ↑ Anabolism CB1->Muscle Immune Immune Cells: ↓ Pro-inflammatory Cytokines (MCP1, RANTES) CB1->Immune Platelets Platelets: ↓ Activation & Aggregation CB1->Platelets This compound This compound This compound->CB1 Antagonizes

Frequently Asked Questions (FAQs)

Q1: How can I confirm that a metabolic effect of this compound in my model is truly independent of weight loss? The most robust method is to use a pair-feeding experimental design [1]. In this setup, one group of animals receives this compound, while a control group is given a vehicle but is provided with the same amount of food consumed by the drug-treated group (pair-fed). If the metabolic improvement (e.g., increased adiponectin, reduced inflammation) is still significantly greater in the this compound group compared to the pair-fed control group, it provides strong evidence for a weight-loss-independent mechanism.

Q2: Why was this compound withdrawn from the market, and how does this relate to its peripheral actions? this compound was withdrawn due to an increased incidence of serious psychiatric side effects, including depression and anxiety [3] [4]. These adverse effects are mediated by the central nervous system (CNS) through the blockade of CB1 receptors in the brain. The "weight-loss-independent" metabolic benefits, however, are primarily driven by blocking CB1 receptors in peripheral tissues (e.g., fat, liver, muscle) [1] [2]. This has spurred ongoing research into CB1 antagonists that do not cross the blood-brain barrier, aiming to harness the metabolic benefits without the CNS-related risks [1] [4] [5].

Q3: Besides metabolic syndrome, what other therapeutic areas are being explored for peripheral CB1 antagonists? Emerging research highlights significant potential in muscle regeneration and repair [2]. Studies show that this compound can improve recovery from muscle injury by reducing inflammation and apoptosis while promoting new muscle fiber formation. This suggests potential applications in treating muscle wasting conditions, post-surgical recovery, and sports medicine.

References

Troubleshooting Rimonabant Selectivity: Key Issues & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary selectivity challenges associated with Rimonabant and the underlying mechanisms based on experimental evidence.

Selectivity Issue Experimental Evidence & Observed Effects Proposed Mechanism

| Gαi/o Protein Inhibition (Off-target effect at high concentrations) | • Inhibits basal & agonist-stimulated [³⁵S]GTPγS binding in cortical membranes of CB1-KO mice and CHO cells with other GPCRs (GABAB, D2) [1] [2]. • Prevents G protein-mediated signaling (e.g., adenylyl cyclase, GIRK channels) in CB1-KO models [1]. • BRET assays show it stabilizes the Gαi/o-protein complex, preventing conformational changes [1]. | Receptor-independent, direct inhibition of Gαi/o-type G proteins [1]. | | Inverse Agonism vs. Neutral Antagonism (Linked to adverse effects) | • Reduces basal [³⁵S]GTPγS binding below baseline (classic inverse agonist effect), an effect that persists in CB1-KO mice [2]. • Associated with depression, anxiety, and suicidal ideation in clinical trials [3] [4]. • Neutral antagonists (e.g., AM4113, AM6527) show efficacy in reducing drug-seeking behavior in rodents without aversive effects [5] [6]. | Suppression of constitutive activity of CB1 receptors, leading to downstream neuropsychiatric consequences [4]. |

The following diagram illustrates the core signaling mechanisms of this compound, highlighting the difference between its action at the CB1 receptor and its off-target effect.

G cluster_0 CB1 Receptor-Mediated Pathway (Inverse Agonism) A This compound B CB1 Receptor A->B Binds Orthosteric Site G Direct Gαi/o Inhibition A->G Direct Interaction C Gαi/o Protein B->C Suppresses Constitutive Activity D Normal Gαi/o Signaling C->D Mediates E Inhibition of Adenylyl Cyclase D->E F Inhibition of Neurotransmitter Release E->F H Blocked Gαi/o Signaling G->H

Experimental Guidance & Protocols

Here are detailed methodologies to identify and control for this compound's selectivity issues in your experiments.

Assessing Off-Target G-Protein Effects

This protocol helps determine if observed effects are due to CB1 blockade or direct G-protein inhibition [1] [2].

  • Key Principle: Compare this compound's activity in wild-type (WT) systems against systems where CB1 receptors are absent (genetically knocked out) or against other non-cannabinoid Gi/o-coupled GPCRs.
  • Core Experimental Workflow:

G A 1. Prepare Membrane Fractions B 2. [³⁵S]GTPγS Binding Assay A->B C 3. Compare Activity Across Models B->C D WT Animal/Cell Line C->D E CB1-KO Animal/Cell Line C->E F Cell Line expressing non-CB1 Gi/o GPCR (e.g., GABAu2092) C->F H Result: Effect is absent in CB1-KO models = CB1-mediated effect D->H G Result: Effect persists in CB1-KO & other GPCR models = Off-target G-protein effect E->G F->G

  • Detailed Steps:
    • Membrane Preparation: Prepare synaptosomal membranes from brain tissue (e.g., prefrontal cortex) or cultured cells (e.g., CHO cells). Use tissue from both CB1 receptor knockout (CB1-KO) and wild-type models as a critical control [1] [2].
    • [³⁵S]GTPγS Binding Assay:
      • Incubate membrane preparations with this compound (typically at micromolar concentrations to observe off-target effects) in assay buffer containing GDP and [³⁵S]GTPγS [1].
      • Include a positive control agonist (e.g., WIN55,212-2) and a vehicle control.
      • Perform the incubation for 1-2 hours at 30°C, then terminate the reaction by rapid filtration through glass-fiber filters. Measure bound radioactivity using a scintillation counter [2].
    • Data Analysis: Calculate the percentage of stimulation or inhibition of [³⁵S]GTPγS binding compared to baseline. A key indicator of off-target action is if this compound significantly inhibits basal binding in CB1-KO preparations, where CB1 receptors are absent [2].
Differentiating Inverse Agonism from Neutral Antagonism

This is critical for understanding the potential for psychiatric side effects [4] [6].

  • Key Principle: Measure the compound's effect on the constitutive (basal) activity of the CB1 receptor. Inverse agonists suppress it, while neutral antagonists do not.
  • Detailed Steps:
    • Use a cAMP Accumulation Assay: This is a classic functional readout for Gi/o-coupled receptors like CB1.
      • In cells expressing CB1 receptors (e.g., CHO-hCB1), activation of Gi/o proteins inhibits adenylyl cyclase, reducing cAMP levels. An inverse agonist will increase cAMP levels by suppressing constitutive CB1 activity, even in the absence of an external agonist [4] [2].
    • Protocol:
      • Treat cells with this compound and a neutral antagonist (e.g., AM4113 or AM6527) at various concentrations.
      • Stimulate cAMP production with forskolin.
      • Measure intracellular cAMP levels using a commercial ELISA or HTRF kit.
      • Interpretation: If this compound produces a significant, dose-dependent increase in forskolin-stimulated cAMP above the control level, it confirms inverse agonist activity. A true neutral antagonist should not alter cAMP levels on its own but will block the effects of added agonists [4] [6].

Future Research Directions & FAQs

Q1: What are the modern pharmacological strategies to overcome these issues? Researchers are developing several new classes of CB1-targeting compounds to mitigate the problems seen with this compound [4]:

  • Neutral Antagonists: Compounds like AM4113 and AM6527 block the receptor without suppressing its basal activity, showing efficacy in reducing drug-seeking behavior in rodents without this compound-like aversive effects [5] [6].
  • Peripherally Restricted Antagonists: Compounds such as AM6545 are designed not to cross the blood-brain barrier, aiming to produce metabolic benefits without CNS-mediated psychiatric side effects [4].
  • Allosteric Modulators: These bind to sites on the CB1 receptor distinct from the orthosteric site (where this compound binds). They can offer greater subtype selectivity and finer control over receptor signaling [4].

Q2: My experiment shows this compound is effective in a CB1-KO model. What does this mean? This is a strong indicator of an off-target, CB1-receptor-independent effect. Your results are consistent with findings that this compound can directly inhibit Gαi/o proteins [1] [2]. You should:

  • Verify the concentration used; off-target effects are more prominent at micromolar concentrations.
  • Confirm the genotype of your KO model.
  • Use a neutral CB1 antagonist as a comparative control to dissect the mechanism.

Q3: Are the psychiatric side effects of this compound solely due to CB1 inverse agonism in the brain? While the inverse agonist activity at central CB1 receptors is considered a primary cause, evidence suggests that the full side effect profile may be complex. It could involve the disruption of tonic endocannabinoid signaling that is crucial for maintaining emotional homeostasis [3] [4]. The off-target effects on G-proteins, particularly at high doses, may also contribute to the overall pharmacological profile, though this is less well-established in a clinical context [1].

References

Rimonabant dosing schedule optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What were the common dosing schedules for Rimonabant in human studies?

This compound was studied using both single and multiple daily doses. The table below summarizes key dosing regimens from clinical research.

Study Type Dosing Schedule Key Findings Citation
Blockade of Cannabis Effects Single 90 mg dose; or 40 mg once daily for 15 days A single 90 mg dose and repeated 40 mg doses attenuated cannabis-induced tachycardia. The 40 mg dose decreased subjective effects on day 8, but not day 15. [1]
Obesity / Metabolic Syndrome 20 mg once daily In large phase III trials, 20 mg/day with a hypocaloric diet produced a mean weight loss of 4.6 kg after 1 year and improved cardio-metabolic risk factors (e.g., HDL cholesterol, insulin resistance). [2]
Animal Research (Food Motivation) 0.1 - 10 mg/kg (animal study) Decreased response for food reinforcers under progressive ratio schedules, suggesting reduced motivation for food. [3]
What is the pharmacological basis for this compound's dosing schedule?

This compound is a selective cannabinoid CB1 receptor antagonist with high affinity for the central nervous system's CB1 receptors (Ki=2 nM) [1]. Its long half-life of 6-9 days in healthy young adults means steady-state plasma concentrations are only achieved after approximately 13 days of repeated dosing [1]. This pharmacokinetic profile supports a once-daily dosing schedule and suggests that multiple lower doses can accumulate to provide sustained receptor blockade, similar to a single, higher dose [1].

The diagram below illustrates the core mechanism of action and the key consideration of central vs. peripheral targeting for next-generation compounds.

G cluster_pharm This compound Pharmacology & Dosing Rationale A This compound B CB1 Receptor (Ki = 2 nM) A->B Antagonizes C Central Nervous System (CNS) B->C D Peripheral Tissues B->D E Blocks THC Effects Reduces Appetite C->E F Improved Lipid/Glycemic Profile D->F G Long Half-Life (6-9 days) H Supports Once-Daily Dosing G->H I Next-Gen Compounds (e.g., CRB-913) J Highly Peripherally Restricted I->J K Aims to Retain Metabolic Efficacy While Reducing CNS Side Effects J->K

What are the critical safety considerations for designing experiments?

The most critical consideration is the risk of neuropsychiatric adverse events. In clinical trials for obesity, this compound 20 mg/day was associated with an increased incidence of adverse effects like depressed mood, anxiety, and nausea [2]. Approximately 14% of patients receiving the 20 mg dose discontinued treatment due to adverse events [2]. These safety concerns are the primary reason this compound was withdrawn from the market and why current research focuses on peripherally restricted CB1 inverse agonists that aim to minimize entry into the central nervous system [4].

Experimental Protocols & Troubleshooting

Protocol: Assessing Antagonism of Smoked Cannabis Effects

This human laboratory study design evaluates the ability of this compound to block the effects of cannabis [1].

  • Objective: To determine whether repeated daily 40 mg doses of this compound attenuate the effects of smoked cannabis to the same extent as a single 90 mg dose.
  • Design: Randomized, double-blind, placebo-controlled, parallel-group.
  • Subjects: 42 male cannabis users with no substance use disorder (other than caffeine or nicotine).
  • Dosing Regimens:
    • 40 mg this compound daily for 15 days.
    • Placebo for 14 days, then 90 mg this compound on day 15.
    • Placebo for 15 days.
  • Challenge: On days 8 and 15, subjects smoked an active (2.78% THC) or placebo cannabis cigarette 2 hours after taking the study medication.
  • Primary Measures:
    • Physiological: Heart rate (continuous ECG).
    • Subjective: Visual Analog Scales (VAS) for "How high do you feel right now?" and the Marijuana-scale of the Addiction Research Center Inventory (ARCI).
    • Pharmacokinetics: Plasma THC concentrations.

The workflow for this protocol is summarized in the following diagram:

G Start Subject Screening & Randomization A Group 1: 40 mg this compound x 15 days Start->A B Group 2: Placebo x 14 days → 90 mg this compound Start->B C Group 3: Placebo x 15 days Start->C D Cannabis Challenge (2.78% THC or placebo) 2h post-dose on Day 8 & Day 15 A->D B->D C->D E Outcome Assessment (0-90 min post-challenge) D->E F1 Heart Rate (ECG) E->F1 F2 Subjective Effects (VAS, ARCI) E->F2 F3 THC Pharmacokinetics E->F3

Troubleshooting Common Scenarios
  • Scenario 1: In an animal model for food motivation, a single dose of this compound does not produce the expected reduction in breakpoint.
    • Investigation Point: Consider the schedule of reinforcement. Effects may be more pronounced under a time-constrained progressive ratio (PR) schedule that measures sustained effort, rather than a traditional breakpoint. This compound has been shown to decrease responses per reinforcer and session length under such conditions [3].
  • Scenario 2: A new, peripherally restricted CB1 inverse agonist shows efficacy in metabolic endpoints but lacks the same potency for reducing food intake compared to this compound in pre-clinical models.
    • Interpretation: This may be an expected finding. The therapeutic goal of peripheral restriction is to uncouple the metabolic benefits (e.g., improved insulin sensitivity, lipid profile) from the centrally-mediated anorectic effects and their associated psychiatric risks [4]. This activity is thought to be partly independent of weight loss [2].

The Future: Next-Generation CB1 Antagonists

Research has moved towards developing CB1 inverse agonists that are largely confined to peripheral tissues. Two key compounds in development are:

Compound Key Feature Latest Stage (as of 2025) Reported Efficacy/Safety
Monlunabant Peripherally Restricted Phase 2a In a 16-week study, doses of 10-50 mg/day showed significant weight loss (6.4-8.0 kg vs placebo). Adverse events (GI, psychiatric) were dose-dependent. [5]
CRB-913 Highly Peripherally Restricted (15x more than Monlunabant) Phase 1 (SAD/MAD) Pre-clinical data suggests markedly reduced brain exposure. Phase 1 trial completion expected Q3 2025. [4]

References

reducing Rimonabant nervous system adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the primary nervous system-related adverse events (AEs) associated with Rimonabant? The most serious AEs that led to its market withdrawal are depression, anxiety, and suicidal ideation [1] [2] [3]. These were identified in chronic clinical use and were not reliably predicted by initial preclinical toxicity studies [1].

  • FAQ 2: Why is it difficult to study these AEs in standard rodent models? Paradoxically, acute administration of this compound in rodents often produces anxiolytic-like (anti-anxiety) effects in tests like the light-dark box or marble burying, which is the opposite of the human experience [1] [4]. This suggests the dysphoric effects in humans may be a consequence of chronic treatment or involve more complex cognitive and emotional processes [1].

  • FAQ 3: What are the main strategies to mitigate these neuropsychiatric AEs? Research focuses on two main strategies:

    • Developing peripherally restricted CB1 receptor antagonists that cannot cross the blood-brain barrier, thus avoiding central nervous system effects while preserving metabolic benefits [1] [4] [3].
    • Developing neutral CB1 receptor antagonists instead of inverse agonists like this compound, which may have a safer side-effect profile [1] [4].

Troubleshooting Common Experimental Challenges

  • Challenge 1: Inconsistent behavioral results in rodent models.

    • Potential Cause: Relying on a single behavioral test or only acute dosing regimens. Different tests measure different aspects of emotionality, and chronic dosing may be required to manifest certain phenotypes [1].
    • Solution: Implement a battery of behavioral tests and include chronic dosing regimens. The social interaction test has shown promise in detecting changes after chronic this compound treatment, as it is a more complex and ethologically relevant paradigm [1] [4]. Test animals prior to their daily drug administration to assess the effects at trough drug levels [1].
  • Challenge 2: Failure to detect a depressive-like phenotype.

    • Potential Cause: Using the wrong biomarkers or tests. Standard tests like the Forced Swim Test (FST) do not always show consistent results with this compound [1] [5] [6].
    • Solution: Consider incorporating the sucrose preference test (anhedonia) and social interaction tests, and investigate comorbid factors such as the subject's sex, age, or diet-induced obesity, which may increase vulnerability [1].

Behavioral Findings from Key Studies

The table below summarizes quantitative data from preclinical studies, highlighting the complex behavioral profile of this compound.

Study Subject Dosing Regimen Key Behavioral Findings
Rats [1] Acute (3 & 10 mg/kg) ↓ Locomotion, ↓ Rearing, ↑ Scratching, ↑ Grooming, ↑ Wet-dog shakes
Rats [1] Chronic (10 mg/kg for 28 days) ↓ Weight gain, ↓ Marble burying (suggested anxiolysis), Altered social interaction
Mice [5] [6] Acute (10 mg/kg) Blocked ethanol- & cocaine-induced hyperlocomotion and behavioral sensitization; No effect on spontaneous locomotion or depressive-like behavior in FST

Experimental Protocol: Chronic Dosing & Behavioral Battery

This protocol, adapted from a detailed study, is designed to screen for neuropsychiatric side effects after chronic CB1 antagonist administration [1].

1. Subjects and Housing:

  • Use adult male Sprague-Dawley rats.
  • House under a standard 12-hour light/dark cycle with free access to food and water.
  • Weigh animals daily throughout the study.

2. Drug Preparation and Administration:

  • Prepare this compound in a vehicle of 2% Tween-80, 0.5% methylcellulose in sterile water [1].
  • Administer via intraperitoneal (IP) injection. Habituate animals to handling and injection procedures before the experiment begins.
  • For the chronic regimen, administer daily injections for at least 28 days. Conduct behavioral testing before that day's injection to assess effects at the lowest drug levels [1].

3. Behavioral Test Battery (During Chronic Dosing): Perform these tests on the specified days of the chronic dosing period. The following workflow outlines the key stages of this experimental design:

G Start Chronic Dosing (Daily for 28 days) A Sucrose Preference Test (Days 7, 14, 21) Start->A B Light-Dark Box Test (Day 22) A->B C Marble Burying Test (Day 23) B->C D Acoustic Startle Response (Day 24) C->D E Social Interaction Test (Day 25) D->E End Data Analysis E->End

4. Key Behavioral Metrics:

  • Social Interaction Test: Measures the time spent in active, sniffing, following, and grooming with a novel conspecific. A significant decrease may indicate an anxiogenic or depressive-like state [1] [4].
  • Sucrose Preference Test: A measure of anhedonia. A consistent reduction in sucrose preference over time is a core marker of depression in rodents [1].
  • Marble Burying Test: The number of marbles buried is thought to reflect compulsive or anxiety-like behavior. A decrease can be interpreted as anxiolysis [1].

Mechanism of Action & Mitigation Strategies

The diagram below illustrates the central mechanism of this compound's adverse effects and the primary strategy for mitigating them.

G Subgraph0 Problem: Brain-Penetrant CB1 Blocker This compound This compound (CB1 Inverse Agonist) Subgraph1 Solution: Peripherally-Restricted CB1 Blocker PeripheralDrug Peripherally-Restricted CB1 Antagonist CB1_CNS CB1 Receptor in Brain This compound->CB1_CNS Blocks AE Adverse Events: Depression, Anxiety CB1_CNS->AE No_CNS_Entry Limited Brain Entry PeripheralDrug->No_CNS_Entry CB1_Peripheral CB1 Receptor in Periphery (Liver, Fat, Muscle) Benefits Therapeutic Benefits (Weight Loss, Improved Metabolism) CB1_Peripheral->Benefits No_CNS_Entry->CB1_Peripheral Blocks

References

Historical Patient Selection Criteria

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key patient selection criteria from Rimonabant's clinical trials prior to its withdrawal.

Criterion Details Supporting Clinical Trials
Body Mass Index (BMI) BMI ≥ 30 kg/m² (obese) or BMI ≥ 27 kg/m² (overweight) with weight-related comorbidities [1] [2]. RIO (this compound In Obesity) program, SERENADE [2] [3].
Weight-Related Comorbidities Presence of one or more conditions such as dyslipidemia, hypertension, type 2 diabetes, or metabolic syndrome [2]. RIO-Lipids, RIO-Diabetes, STRADIVARIUS [2] [3].
Key Exclusion Criteria History of or current major depressive illness; use of antidepressant medications; untreated psychiatric conditions [1] [2] [3]. All major trials; identified as critical for risk mitigation [2] [4].

Critical Safety Notice & Market Withdrawal

This compound was withdrawn from the market due to significant safety issues.

  • Psychiatric Adverse Events: Clinical trials and post-marketing surveillance consistently showed that patients taking 20 mg/day of this compound had a 2.5 times higher risk of discontinuing treatment due to depressive mood disorders and a 3.0 times higher risk due to anxiety compared to placebo [2] [3]. There were also reports of suicidal ideation [2].
  • Market Withdrawal: Due to these risks, the European Medicines Agency (EMA) suspended the marketing authorization for this compound in 2008, and the manufacturer withdrew it worldwide [2] [4]. It was never approved by the FDA in the United States [2].

This compound in Contemporary Research

While no longer a clinical drug, this compound remains a valuable tool in preclinical research to study the endocannabinoid system.

  • Current Research Focus: Recent studies (as recent as 2025) investigate the role of CB1 receptors in skeletal muscle regeneration. Research in male mice shows that this compound can improve muscle recovery after injury by reducing inflammation and apoptosis, and stimulating myofiber growth [5].
  • Experimental Workflow: A typical in vivo study protocol involves:
    • Subject & Model: Using male C57BL/6 mice (10-12 weeks old) [5].
    • Injury Induction: Creating a standardized muscle injury (e.g., cryodamage) [5].
    • Dosing Regimen: Administering this compound (e.g., 10 mg/kg/day) via intraperitoneal injection [5].
    • Assessment: Evaluating outcomes at set time points (e.g., 3 and 7 days post-injury) through muscle strength tests, histological analysis of regenerating myofibers, and measurement of inflammatory and apoptotic markers [5].

CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor, which is the primary target of this compound. This mechanism underlies both its historical metabolic effects and current research applications.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Activation Gi Gi/o Protein CB1->Gi Raf Raf/Ras/MEK Pathway Activation CB1->Raf Activates Neurotransmitter Neurotransmitter Release Calcium Ca²⁺ Channel Calcium->Neurotransmitter Leads to EC Endocannabinoid (EC) Production (on-demand) EC->CB1 Retrograde Signal Gi->Calcium Inhibits AC Adenylyl Cyclase (AC) Inhibition Gi->AC Inhibits cAMP cAMP Production ↓ AC->cAMP

Frequently Asked Questions (FAQs) for Researchers

Q1: What was the most common reason for treatment discontinuation in this compound trials? The most frequent adverse events leading to discontinuation were psychiatric in nature, including depression, anxiety, and nausea [2]. The high incidence of these events was a primary driver of the drug's withdrawal.

Q2: Can this compound still be obtained for preclinical research? Yes. While clinical development has stopped, the scientific community suggests that this compound remains available for "proof of concept" clinical or preclinical research under strictly controlled conditions, such as single-dose or short-term inpatient studies with rigorous subject screening [4].

Q3: Are there any modern alternatives to this compound being developed? Research continues into modulating the endocannabinoid system with potentially safer approaches. These include developing peripherally-restricted CB1 antagonists (that do not cross the blood-brain barrier to avoid psychiatric effects) and agents that target endocannabinoid metabolic enzymes (e.g., FAAH inhibitors) rather than the receptor itself [6] [4].

References

Mechanism of Action & Thermogenic Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Rimonabant (SR141716A) is a selective cannabinoid receptor type 1 (CB1) antagonist/inverse agonist [1] [2]. Its thermogenic effects are mediated through the blockade of CB1 receptors within the central and peripheral nervous systems, leading to increased energy expenditure.

The table below summarizes the core mechanisms and evidence supporting this compound's thermogenic effects.

Mechanism Biological Process & Site of Action Key Evidence Quantitative/Experimental Data
Central Sympathetic Activation Disinhibition of sympathetic nervous system output; Hypothalamus and other brain regions [3]. Rapid increase in energy expenditure and brown adipose tissue (BAT) temperature within 1 hour of administration [3]. Acute increase in energy expenditure independent of body composition changes [3].
Peripheral Metabolic Enhancement Direct action on CB1 receptors in metabolic tissues (adipose, liver, muscle) [4] [2]. Improved insulin sensitivity, enhanced lipid metabolism, and increased glucose uptake in muscle [4] [2]. In male mice, treatment improved muscle regeneration, reduced apoptosis, and remodeled inflammatory lipids post-injury [4].
Uncoupling in Brown Adipose Tissue (BAT) Increased thermogenesis via uncoupled respiration in BAT [3]. Considered a primary site for sympathetically-mediated thermogenesis; activation mobilizes and oxidizes fatty acids for heat production [3]. β3-adrenoceptor agonists (a proxy for sympathetic activation) show thermogenesis is dependent on fuel (fatty acid) availability from white adipose tissue [3].

Experimental Protocols & Workflows

For researchers aiming to investigate the thermogenic effects of this compound or similar compounds, here are detailed methodologies for key experiments.

Protocol 1: Measuring Acute Thermogenic Response in Rodents

This protocol is designed to detect rapid, drug-induced increases in energy expenditure, which are indicative of a thermogenic response [3].

  • 1. Animal Model: Use wild-type, diet-induced obese, or genetically obese male mice/rats. Acclimatize animals to housing and handling conditions.
  • 2. Drug Administration: Prepare this compound in a suitable vehicle (e.g., 5% cremophor EL, 10% DMSO in saline [5]). Administer via intraperitoneal (i.p.) injection at doses typically ranging from 3-10 mg/kg. Include a vehicle-control group.
  • 3. Energy Expenditure Measurement:
    • Use an indirect calorimetry system (comprehensive lab animal monitoring system, CLAMS) to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
    • Place animals in measuring chambers 1 hour pre-dosing to establish an individual baseline.
    • Measure energy expenditure continuously for at least 4-6 hours post-injection.
  • 4. Concurrent Measurements:
    • Locomotor Activity: Use infrared beams in the calorimetry chambers to distinguish thermogenesis from increased activity.
    • Body/Core Temperature: Monitor via telemetry probes for a more direct measure of thermogenesis.
    • Brown Adipose Tissue (BAT) Temperature: Measure with implanted thermoprobes for tissue-specific confirmation [3].
  • 5. Data Analysis:
    • Express energy expenditure as kJ/h per animal to avoid the confounding effects of body mass.
    • Compare the area under the curve (AUC) for energy expenditure and peak response between drug and vehicle groups.

The following diagram illustrates the experimental workflow for this protocol:

G Start Start: Animal Acclimatization A Baseline Energy Expenditure Measurement Start->A B Administer Drug or Vehicle (i.p.) A->B C Continuous Monitoring (4-6 hours post-dose) B->C D Data Collection: VO₂, VCO₂, Activity, Temp C->D E Analysis: Energy Expenditure (kJ/h/animal), AUC D->E End Interpretation E->End

Protocol 2: Assessing Metabolic & In Vivo Effects in Muscle Injury Model

This protocol evaluates this compound's effects on muscle regeneration and metabolic remodeling in a peripheral injury model [4].

  • 1. Animal Model & Injury: Use 10-12 week old male C57BL/6 mice. Induce muscle injury in the Tibialis Anterior (TA) muscle via cardiotoxin (CTX) injection.
  • 2. Drug Treatment: Administer this compound (e.g., 10 mg/kg/day, i.p.) or vehicle for a defined period post-injury (e.g., 7 days).
  • 3. Outcome Measures (at 4 and 7 Days Post-Injury):
    • In Vivo Muscle Strength: Measure maximum isometric torque of the injured leg using an in vivo muscle force transducer.
    • Tissue Analysis:
      • Histology: Analyze cryosections of TA muscle for myofiber cross-sectional area (CSA) and centrally nucleated myofibers (a marker of regeneration).
      • Molecular Analysis: Quantify markers of apoptosis (e.g., caspase-3), inflammation (e.g., IL-6, TNFα), and endocannabinoids (e.g., 2-AG, AEA) in muscle tissue via Western Blot, ELISA, or mass spectrometry.
      • Lipidomics: Profile inflammatory and other lipid species in the muscle.
  • 4. Data Analysis:
    • Compare strength recovery, myofiber size, and levels of molecular markers between this compound-treated and vehicle-treated injured animals.

Troubleshooting Common Experimental Issues

Here are solutions to common challenges faced when studying this compound's thermogenic effects.

Issue Potential Cause Solution & Consideration
No significant thermogenic effect detected. Incorrect expression of energy expenditure (e.g., per body weight). Confounding by reduced locomotor activity. Express energy expenditure as kJ/h per animal, not normalized to body mass [3]. Use simultaneous activity monitoring to confirm thermogenesis is not activity-driven [3].
High variability in metabolic data. Uncontrolled diurnal rhythms; stress from handling. Conduct experiments during the active (dark) phase. Ensure proper acclimation to chambers and handling before measurements.
Observed weight loss is minimal despite thermogenesis. Compensatory increase in food intake masking the energy expenditure effect. Precisely monitor and report 24-hour food intake alongside energy expenditure to account for energy balance [6].
Off-target or psychiatric side effects in animals. Central CB1 receptor blockade; inverse agonist activity of this compound [5] [6]. Consider using a neutral CB1 antagonist (e.g., AM6545, AM6527) as a control to distinguish inverse agonist effects from pure receptor blockade [5].
Unexpected hepatotoxicity or reactive metabolites. Bioactivation of this compound to reactive iminium ions [7]. In hepatic studies, characterize metabolites. Use trapping agents (KCN) in microsomal incubations to detect reactive intermediates [7]. Monitor for time-dependent CYP3A4 inhibition [7].

Experimental Design & Safety Considerations

The following diagram illustrates the primary signaling pathways through which this compound induces thermogenesis, connecting the central and peripheral mechanisms:

G Rimo This compound (CB1 Inverse Agonist) CB1_CNS CB1 Receptor (Central) Rimo->CB1_CNS Antagonizes CB1_Periph CB1 Receptor (Peripheral Tissues) Rimo->CB1_Periph Antagonizes SNS Sympathetic Nervous System Activation CB1_CNS->SNS Disinhibits Muscle Muscle Tissue (Improved Regeneration, Reduced Inflammation) CB1_Periph->Muscle Inhibits signaling Liver Liver & Adipose (Improved Lipid & Glucose Metabolism) CB1_Periph->Liver Inhibits signaling BAT Brown Adipose Tissue (BAT) Thermogenesis SNS->BAT Stimulates Outcome Increased Energy Expenditure & Thermogenesis BAT->Outcome Muscle->Outcome Liver->Outcome

Critical Safety Note for Researchers: this compound was withdrawn from the clinical market due to a significant risk of serious psychiatric disorders, including depression, anxiety, and suicidal ideation [1] [6] [8]. These adverse effects are attributed to its action as a central CB1 inverse agonist [5] [6]. This underscores the importance of:

  • Using appropriate safety protocols when handling the drug.
  • Carefully interpreting behavioral data, as effects on mood can confound metabolic studies.
  • Considering next-generation neutral CB1 antagonists (e.g., AM6545, AM6527) for research, which may offer metabolic benefits with an improved safety profile [5].

References

Rimonabant clinical trial meta-analysis safety efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Rimonabant (20mg/day)

Assessment Area Key Finding Quantitative Data (vs. Placebo)
Weight Loss Efficacy Significantly greater weight reduction after 1 year [1] 4.7 kg greater weight loss (95% CI: 4.1-5.3 kg); 5x more likely to achieve ≥10% weight loss [2]
Smoking Cessation Efficacy Significantly higher abstinence rates [3] Effective at end of treatment (10 weeks) and at 48-week follow-up [3]
Overall Safety Increased risk of any adverse event [4] Relative Risk (RR) 1.35 (95% CI: 1.17-1.56); Number Needed to Harm (NNH) = 22 [4]
Serious Adverse Events Increased risk [1] Odds Ratio (OR) 1.4; NNH = 59 [1]

| Psychiatric Adverse Events | Significantly increased risk leading to discontinuation [1] [4] | Depressive disorders: OR 2.5, NNH=49. Anxiety: OR 3.0, NNH=166. Any psychiatric event: RR 2.35, NNH=30 [1] [4] [2] | | Nervous System Adverse Events | Increased risk leading to discontinuation [4] | RR 2.35 (95% CI: 1.49-3.70) [4] |

Experimental Protocols in Meta-Analyses

The data in the table above were derived from rigorous systematic reviews and meta-analyses. Here are the standard methodologies they employed:

  • Search Strategy: Systematic searches of major electronic databases like The Cochrane Library, MEDLINE, Embase, Web of Science, and Scopus, using keywords such as "this compound," "randomized controlled trial," and "placebo." [1] [5] [4]
  • Study Selection: Inclusion was typically restricted to double-blind, randomized, placebo-controlled trials of this compound that lasted at least 10 weeks to 1 year. Trials for both obesity and smoking cessation were included [1] [3] [4].
  • Data Extraction and Quality Assessment: Two reviewers independently extracted data on pre-specified outcomes (weight loss, abstinence rates, adverse events) and assessed the methodological quality and risk of bias of the included studies [4].
  • Statistical Analysis:
    • For dichotomous outcomes (e.g., number of patients with an adverse event), Relative Risks (RR) or Odds Ratios (OR) with 95% confidence intervals (CI) were pooled [1] [4].
    • For continuous outcomes (e.g., weight loss in kg), mean differences were pooled [1].
    • The Number Needed to Harm (NNH) was calculated from the pooled absolute risk increase to provide a clinically intuitive measure of harm [1] [4].
    • Statistical heterogeneity between studies was assessed using tests like I² [4].

Mechanism of Action and Safety Pathways

This compound's effects and its adverse events are directly linked to its mechanism of action as a central Cannabinoid Receptor 1 (CB1) antagonist/inverse agonist. The following diagram illustrates the key pathways involved.

This compound This compound CB1_Receptor CB1 Receptor (Presynaptic Neuron) This compound->CB1_Receptor Neurotransmitter Inhibited Neurotransmitter Release (GABA, Glutamate) CB1_Receptor->Neurotransmitter AdverseEvent1 Mood & Anxiety Regulation (Disrupted) CB1_Receptor->AdverseEvent1 Reward_Pathway ↓ Dopamine Release in Nucleus Accumbens (NAc) Neurotransmitter->Reward_Pathway Efficacy Therapeutic Efficacy Reward_Pathway->Efficacy Appetite Reduced Appetite & Weight Loss Efficacy->Appetite Cessation Smoking Cessation Efficacy->Cessation AdverseEvent2 Psychiatric Adverse Events (Depression, Anxiety) AdverseEvent1->AdverseEvent2

The diagram shows how this compound's blockade of CB1 receptors inhibits neurotransmitter release, which reduces activity in the brain's reward pathway (leading to therapeutic efficacy) but also disrupts mood regulation pathways (leading to adverse events) [6].

Key Conclusions for Drug Development

The this compound case offers critical lessons:

  • Risk-Benefit Profile: The meta-analyses concluded that the modest clinical benefits did not justify the significant psychiatric risks, leading to the drug's withdrawal [1] [4] [2].
  • Future Directions: Research suggests that personalized medicine approaches, such as using genetic screening to identify patients at lower risk for psychiatric side effects, could pave the way for the safer use of future CB1 antagonists [7]. Other strategies include developing peripherally-acting CB1 antagonists that do not cross the blood-brain barrier, thus avoiding central nervous system side effects [6].

References

Rimonabant comparison orlistat sibutramine weight loss

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Rimonabant Orlistat Sibutramine
Mechanism of Action Selective cannabinoid CB1 receptor antagonist/inverse agonist [1] [2] [3] Peripheral inhibitor of gastric and pancreatic lipases [4] [5] Serotonin, norepinephrine, and dopamine reuptake inhibitor [6] [7]
Efficacy (Weight Loss vs. Placebo) -4.7 kg (95% CI: -4.1 to -5.3) [8] -2.9 kg (95% CI: -2.5 to -3.2) [8] -4.2 kg (95% CI: -3.6 to -4.7) [8]
Key Metabolic Effects Increased HDL-C, reduced triglycerides, improved glycemic control [1] [8] Reduced LDL-C, incidence of diabetes [5] [8] Reduced triglycerides [8]
Primary Safety Concerns Increased risk of mood disorders, depression, anxiety, suicidal ideation [1] [8] Gastrointestinal effects (steatorrhea, fecal spotting), reduced absorption of fat-soluble vitamins [4] [5] [8] Increased blood pressure and pulse rate, risk of cardiovascular events [7] [8]
Regulatory Status Not approved in the US or EU; approved in 38 countries but subsequently withdrawn or suspended [1] Approved (120 mg prescription and 60 mg OTC) [4] Withdrawn from the US, Canadian, and other markets due to cardiovascular risks [7] [8]

Detailed Mechanisms of Action & Experimental Data

Understanding the distinct pathways is crucial for interpreting the efficacy and safety profiles.

This compound: Central Endocannabinoid System Modulation

This compound was the first selective CB1 receptor blocker. The endocannabinoid system is implicated in appetitive drive, and its attenuation was hypothesized to reduce appetite and food-seeking behaviors [3].

  • Experimental Evidence: Large, multinational, randomized, placebo-controlled trials (e.g., RIO-North America) formed the basis for its efficacy assessment. Patients receiving 20 mg/day showed significant weight loss, decreased waist circumference, improved insulin sensitivity, and increases in HDL cholesterol compared to placebo [1] [2].
  • Key Differentiator: Its action on the CB1 receptors in brain regions associated with reward and conditioning also suggested potential for treating drug dependence, which was an active area of investigation [2].
Sibutramine: Central Monoaminergic Reuptake Inhibition

Sibutramine's weight-reducing effects are largely attributed to its active metabolites, which inhibit the reuptake of serotonin, norepinephrine, and, to a lesser extent, dopamine in the central nervous system, thereby promoting satiety and reducing appetite [6] [7].

  • Experimental Evidence & Protocol: Trials typically involved doses of 5-15 mg/day in conjunction with lifestyle therapy. A key consideration in trial design was the phenomenon of tachyphylaxis, where the drug's effectiveness diminished after about 6 months, believed to be due to homeostatic counterregulatory mechanisms that stimulate appetite and reduce energy expenditure [6].
  • Peripheral Effects: Data from animal studies suggested an increase in energy expenditure via thermogenesis in white adipose tissue mediated by β3-adrenergic receptor activation, though this was not consistently confirmed in humans [6].
Orlistat: Peripheral Lipase Inhibition

Orlistat acts locally in the gastrointestinal tract, covalently binding to the serine residue of gastric and pancreatic lipases. This inhibits the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides, reducing fat absorption by approximately 30% [4] [5].

  • Experimental Evidence & Protocol: The XENDOS trial was a key long-term study that demonstrated not only weight loss but also a statistically significant reduction in the incidence of diabetes among patients with impaired glucose tolerance [5]. Trials mandated a nutritionally balanced, low-calorie diet with <30% of calories from fat to minimize gastrointestinal adverse effects.
  • Pharmacokinetics: A critical aspect of its profile is minimal systemic absorption, with over 95% of the drug excreted unchanged in feces [4] [5].

To visually summarize the distinct sites and mechanisms of action for these three drugs, the following pathway diagram illustrates their primary targets.


Research Implications & Developmental Context

The histories of this compound and Sibutramine highlight critical challenges in anti-obesity drug development.

  • The Safety Hurdle: The market withdrawals of Sibutramine (in 2010) and This compound (never approved in the US, suspended in the EU in 2008) underscore that efficacy in weight loss is insufficient. Regulatory bodies require a favorable benefit-risk profile concerning hard cardiovascular or psychiatric outcomes [1] [7] [8]. This has set a high bar for subsequent drug development.
  • Comparative Cost-Effectiveness: A 2008 systematic review found that all three drugs were generally considered cost-effective, with median ICERs around €16,000/QALY. However, it noted significant uncertainty regarding long-term weight loss sustainability and that independently funded analyses reported considerably higher ICERs (median €62,000/QALY) than manufacturer-sponsored studies [9].
  • The Current Standard: Orlistat remains the only one of the three widely available today, largely due to its peripheral mechanism resulting in minimal systemic exposure and the absence of serious cardiovascular or psychiatric signals, despite its lower efficacy and tolerability issues [4] [5].

References

Rimonabant's Effects on Metabolic Syndrome Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The data below summarizes the one-year efficacy and safety results from the Rimonabant in Obesity (RIO) program, which pooled results from several large, Phase III clinical trials [1].

Table 1: Efficacy and Safety of this compound 20mg vs. Placebo at 1 Year (Pooled RIO Data)

Parameter This compound 20mg (Change from Baseline) Placebo (Change from Baseline) Notes & Context
Body Weight -6.5 kg -1.5 kg Effect sustained for up to 2 years in studies [2].
Waist Circumference -6.4 cm -2.4 cm Indicates reduction in abdominal obesity [1].
HDL Cholesterol +16.4% +8.1% ~57% of the improvement was independent of weight loss [3] [1].
Triglycerides -6.9% +1.6% ~45% of the improvement was independent of weight loss [3] [1].
HbA1c (in diabetics) -0.6% +0.1% In RIO-Diabetes trial; ~50% of effect was weight-loss independent [3] [1].
Fasting Insulin -0.6 µU/mL Not Reported Improvement in insulin resistance [1].
Adiponectin +1.5 µg/mL (vs placebo) RIO-Lipids study; ~57% of increase was weight-loss independent [3].
C-Reactive Protein (CRP) -26% to -29% (vs placebo) Indicates reduction in inflammation [3].
Discontinuation due to AEs 14% 7% Higher discontinuation rate with this compound [2].
Key Adverse Events (AEs) Nausea, dizziness, anxiety, depressive disorders Lower incidence Depressive disorders: 1.9% (this compound) vs 0.8% (Placebo) [1].

Insights from the Clinical Data

  • Dual Mechanism of Action: The RIO studies consistently showed that a significant portion (approximately 45-57%) of the improvement in HDL cholesterol, triglycerides, and HbA1c was not explained by weight loss alone [3] [1]. This suggests that this compound's blockade of the endocannabinoid system had direct metabolic effects in peripheral tissues.
  • Safety Profile and Market Withdrawal: Despite its metabolic efficacy, this compound's use was associated with a significantly increased risk of psychiatric adverse events, including depressive disorders, anxiety, and nausea [3] [1] [4]. These side effects, attributed to the blockade of central CB1 receptors, led to its withdrawal from the market and halted further clinical development [5] [6] [4].

Mechanism of Action: Central vs. Peripheral Effects

The following diagram illustrates the dual pathways through which this compound was understood to work, and the root cause of its adverse effects.

G cluster_central Central Nervous System (CNS) Pathway cluster_peripheral Peripheral Organ Pathway This compound This compound CB1_CNS CB1 Receptor Blockade This compound->CB1_CNS CB1_Periph CB1 Receptor Blockade This compound->CB1_Periph Effect_CNS Reduced Appetite & Food Intake CB1_CNS->Effect_CNS AE_CNS Adverse Effects: Depression, Anxiety CB1_CNS->AE_CNS Organs In: Liver, Adipose Tissue, Muscle CB1_Periph->Organs Effect_Periph Direct Metabolic Improvements Organs->Effect_Periph

The Legacy of this compound and Modern Research Directions

This compound's failure was a pivotal event in metabolic drug development. However, its strong efficacy validated the CB1 receptor as a target. Current research is focused on overcoming its major limitation:

  • Peripherally Restricted CB1 Antagonists: The leading hypothesis is that the metabolic benefits are mediated by CB1 receptors in peripheral organs (liver, adipose, muscle), while the psychiatric side effects are caused by blockade of receptors in the brain [5] [6]. This has led to the development of new compounds designed to minimize penetration of the blood-brain barrier [7] [5].
  • Recent Advancements: Several peripherally selective CB1 antagonists are now in preclinical and early clinical development (e.g., RTI-1092769, PB19AE2, PB95E2, Monlunabant) [7] [5]. Early studies in diet-induced obese mice show they can inhibit weight gain, improve glucose utilization, reduce liver steatosis, and improve lipid profiles without apparent central nervous system-related side effects [5].

Experimental Protocol Overview

While detailed lab manuals for the latest compounds are not available in the public literature, the general workflow for validating such drugs is consistent.

Typical Workflow for Evaluating CB1 Antagonists in Metabolic Syndrome

G cluster_B Key Metrics cluster_C Post-Sacrifice Analyses Start Animal Model Induction (High-Fat Diet Rodents) A Compound Administration (Oral gavage, daily) Start->A B In-Life Phenotypic Monitoring A->B C Terminal Analysis & Biomarkers B1 Body Weight & Food Intake B2 Glucose Tolerance Test (oGTT) B3 Body Composition (DEXA) C1 Plasma: Lipids, Adiponectin, ALT/AST C2 Liver: Triglyceride Content, Histology C3 Gene Expression (e.g., SREBP1, FASN) C4 Tissue Distribution Study (Confirm Peripheral Restriction)

The RIO program provided robust validation that CB1 receptor blockade with this compound significantly improves multiple cardiometabolic risk factors, with a mechanism partly independent of weight loss. Its history serves as a critical case study in drug development, highlighting the importance of safety profiling.

References

Rimonabant p300-HAT inhibition specificity

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Findings

For researchers looking to validate or build upon these findings, here are the core methodologies used in the cited studies.

  • Surface Plasmon Resonance (SPR) for Direct p300 Binding

    • Objective: To confirm the direct physical interaction between Rimonabant and the p300-HAT domain.
    • Procedure: The p300-HAT domain is immobilized on a sensor chip. This compound is flowed over the chip at various concentrations. The association and dissociation rates (kinetics) of the binding event are measured in real-time to determine binding affinity [1] [2].
  • In Silico Molecular Docking

    • Objective: To model and predict the binding pose and energy of this compound within the p300-HAT domain.
    • Procedure: The 3D structure of the p300-HAT domain is obtained from a protein database. This compound's structure is computationally docked into the protein's active site using docking software. The resulting model is analyzed for binding interactions (e.g., hydrogen bonds, hydrophobic contacts) [2].
  • Functional Assessment of Wnt Pathway Inhibition

    • Objective: To evaluate the functional consequence of p300 inhibition on the Wnt/β-Catenin pathway.
    • Procedure:
      • Cell Treatment: CRC cell lines (e.g., HCT116) are treated with this compound [1] [2].
      • Western Blotting: Protein lysates are analyzed for:
        • Phosphorylated (inactive) β-Catenin [2]
        • Levels of Wnt pathway components (LRP6, Fzd7, Dvl3) [2]
        • Nuclear and cytoplasmic β-Catenin levels via cell fractionation [2]
      • Reporter Gene Assay: Cells transfected with a TCF/LEF-responsive luciferase reporter are treated with this compound. A decrease in luminescence indicates reduced Wnt pathway transcriptional activity [3].

This compound's Broader Anti-Cancer Profile

Beyond p300 inhibition, this compound affects multiple signaling pathways, suggesting a broad anti-cancer profile. The following diagram synthesizes its primary mechanisms and downstream effects based on the research.

G cluster_0 Epigenetic & Signaling Effects This compound This compound p300_Inhibition p300-HAT Inhibition This compound->p300_Inhibition CB1_Antagonism CB1 Receptor Antagonism This compound->CB1_Antagonism p300 p300 CB1 CB1 Wnt_Canonical Wnt_Canonical Wnt_Inhibition Inhibition of Wnt/β-catenin Transcriptional Activity Other_Pathways Other_Pathways Pathway_Inhibition Inhibition of TGF-β, NF-κB, HIF-1α, c-Myc Cancer_Death Cancer_Death p300_Inhibition->Wnt_Inhibition p300_Inhibition->Pathway_Inhibition CSC_Reduction Reduced Cancer Stem Cell Viability Wnt_Inhibition->CSC_Reduction TME_Reprogramming Tumor Microenvironment Reprogramming Pathway_Inhibition->TME_Reprogramming CSC_Reduction->Cancer_Death TME_Reprogramming->Cancer_Death

This compound's multi-targeted action is evident in its ability to inhibit several other key cancer-associated pathways, as shown in the table below.

Pathway Experimental Evidence Cellular Context
TCF/LEF (Wnt) Luciferase reporter assay [3] MCF7 and MDA-MB-231 breast cancer cells.
NF-κB Luciferase reporter assay; Reduced phospho-NF-κB (Ser536) [3] MCF7 and MDA-MB-231 breast cancer cells.
TGF-β (SMAD) Luciferase reporter assay; Altered nuclear/cytosolic p-SMAD levels [3] MCF7 and MDA-MB-231 breast cancer cells.
HIF-1α Luciferase reporter assay [3] MCF7 and MDA-MB-231 breast cancer cells.

Interpretation for Research and Development

When considering these findings for drug development, the following points are crucial:

  • Specificity is Contextual: this compound is not a perfectly specific p300-HAT inhibitor. Its effects in a biological system are the result of combined CB1 antagonism and p300 inhibition. The contribution of each mechanism may vary depending on the cellular context (e.g., CB1 receptor expression levels).
  • Therapeutic Implications: The multi-targeted nature of this compound could be advantageous for cancer therapy, as it simultaneously disrupts several pro-tumorigenic pathways and targets cancer stem cells [1]. However, its central CB1 antagonism is linked to psychiatric side effects like anxiety and depression, which led to its withdrawal from the market for obesity treatment [4] [5].
  • Research Tool Potential: Despite its clinical limitations, this compound remains a valuable tool compound for researching the biological roles and therapeutic potential of p300-HAT and CB1 receptor inhibition.

References

Rimonabant withdrawal rationale compared to other anti-obesity drugs

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Withdrawal and Comparison with Other Drugs

The table below summarizes the key reasons for the market withdrawal of several anti-obesity drugs.

Drug Name Primary Mechanism of Action Key Rationale for Withdrawal/Limitations
Rimonabant [1] [2] [3] Cannabinoid CB1 receptor inverse agonist Serious psychiatric disorders (e.g., depression, anxiety, suicidal ideation); doubled risk of psychiatric issues in post-marketing data [2].
Sibutramine [1] [3] [4] Serotonin and noradrenaline reuptake inhibitor Increased risk of non-fatal myocardial infarction (heart attack) and stroke [1] [3].
Fenfluramine/Dexfenfluramine [1] [3] Serotonin-releasing agent Associated with cardiac valvulopathy (heart valve disease) [1] [3].

This compound's Timeline and Key Data

This compound's journey from approval to withdrawal was rapid. The decisive factor was the unacceptable risk of psychiatric adverse events observed in a large clinical trial.

  • Key Clinical Trial Data: The CRESCENDO trial, which involved over 9,000 patients, demonstrated that more than 30% of participants experienced psychiatric adverse events such as anxiety, depression, and insomnia [2]. The rate of suicidal ideation was reported to be around 1% [2].
  • Regulatory Action: In October 2008, the European Medicines Agency (EMA) recommended suspension of the drug's marketing authorization, concluding that its risks outweighed the benefits. This led to its worldwide withdrawal by the manufacturer [1] [2].

The Endocannabinoid System and this compound's Mechanism

This compound was developed based on the understanding of the endocannabinoid system (ECS), which plays a key role in regulating energy balance and appetite [1] [5]. The following diagram illustrates this mechanism of action.

This compound was an inverse agonist for the CB1 receptor [2]. This means it not only blocked the receptor from being activated but also actively suppressed its baseline activity. While effective for weight loss, this action in the central nervous system was the direct cause of its serious psychiatric side effects [1] [5].

Lessons Learned and the Current Pharmacological Landscape

The withdrawal of this compound was a significant event that highlighted critical considerations in anti-obesity drug development [1]:

  • Redundancy in Energy Regulation: The body's energy balance is controlled by multiple overlapping pathways, making it difficult to target one without affecting others.
  • Central vs. Peripheral Targets: Drugs acting directly on the central nervous system, like this compound, carry a higher risk of neuropsychiatric side effects.
  • The Combination Approach: Future success may lie in using lower doses of multiple drugs that target different pathways, potentially offering better efficacy with fewer side effects.

This experience has informed the development of newer, more targeted therapies. The table below lists some currently available prescription medications for chronic weight management, which predominantly work on gut hormone receptors (incretins) rather than the central nervous system, offering a better safety profile [6] [4].

Drug Name (Brand) Mechanism of Action Approved For
Orlistat (Xenical) [6] Lipase inhibitor (reduces fat absorption) Adults & children ≥12
Phentermine-Topiramate (Qsymia) [6] Appetite suppression / satiety enhancement Adults & children ≥12
Naltrexone-Bupropion (Contrave) [6] Reduces cravings / appetite Adults
Liraglutide (Saxenda) [6] [4] GLP-1 receptor agonist Adults & children ≥12
Semaglutide (Wegovy) [6] [4] GLP-1 receptor agonist Adults & children ≥12
Tirzepatide (Zepbound) [6] [4] GLP-1/GIP receptor dual agonist Adults

References

×

Physical Description

Solid

XLogP3

6.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

462.078094 Da

Monoisotopic Mass

462.078094 Da

Heavy Atom Count

30

Appearance

Assay:≥98%A crystalline solid

UNII

RML78EN3XE

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

For use in conjunction with diet and exercise for patients with a body mass index greater than 30 kg/m2, or patients wih a BMI greater than 27 kg/m2 with associated risk factors, such as type 2 diabetes or dyslipidaemia.
As an adjunct to diet and exercise for the treatment of obese patients (BMI 30 kg/m2), or overweight patients (BMI 27 kg/m2) with associated risk factor(s), such as type 2 diabetes or dyslipidaemia (see section 5. 1).

Pharmacology

In the RIO-North America trial, 3040 patients were randomized to receive either placebo or one of two doses of rimonabant (5 mg or 20 mg per day). Patients taking 20 mg rimonabant had significant weigh loss, decrease in waist circumference, improved insulin sensitivity, and increases in HDL cholesterol, compared to patients on placebo.

MeSH Pharmacological Classification

Anti-Obesity Agents

ATC Code

A08AX01
A - Alimentary tract and metabolism
A08 - Antiobesity preparations, excl. diet products
A08A - Antiobesity preparations, excl. diet products
A08AX - Other antiobesity drugs
A08AX01 - Rimonabant

Mechanism of Action

Rimonabant is a specific CB1 cannabinoid receptor antagonist. There is considerable evidence that the endocannabinoid (endogenous cannabinoid) system plays a significant role in appetitive drive and associated behaviours. It is therefore reasonable to hypothesize that the attenuation of the activity of this system would have therapeutic benefit in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system, such as obesity, ethanol and other drug abuse, and a variety of central nervous system and other disorders.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cannabinoid
CNR1 [HSA:1268] [KO:K04277]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

168273-06-1
158681-13-1

Absorption Distribution and Excretion

Undetermined

Metabolism Metabolites

Hepatic, CYP3A4 involved.

Wikipedia

Rimonabant

Biological Half Life

6 to 9 days with normal BMI and 16 days if BMI is greater than 30

Use Classification

Human drugs -> Antiobesity preparations, excl. diet products -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 09-12-2023
[1]. Leite, C.E., Mocelin, C.A., Petersen, G.O., et al. Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. Pharmacol Rep 61 217-224 (2009).
[2]. Erdozain, A. M. et al. The inverse agonist effect of rimonabant on G protein activation is not mediated by the cannabinoid CB1 receptor: Evidence from postmortem human brain Biochemical Pharmacology (2012), 83(2), 260-268.
[3]. Heppenstall C, Bunce S, Smith JC. Relationships between glucose, energy intake and dietary composition in obese adults with type 2 diabetes receiving the cannabinoid 1 (CB1) receptor antagonist, rimonabant. Nutr J. 2012 Jul 23;11(1):50.
[4]. Seely KA, Brents LK, Franks LN, Rajasekaran M, Zimmerman SM, Fantegrossi WE, Prather PL. AM-251 and rimonabant act as direct antagonists at mu-opioid receptors: Implications for opioid/cannabinoid interaction studies. Neuropharmacology. 2012 Oct;63(5):905-15.
[5]. Mandhane S, Nayak P, Soni D, Jain S, Ashton JC, Rajamannar T. Induction of glucose intolerance by acute administration of rimonabant. Pharmacology. 2012;89(5-6):339-47.

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